molecular formula C7H12N4 B11920210 N2-Isopropylpyrazine-2,5-diamine

N2-Isopropylpyrazine-2,5-diamine

Cat. No.: B11920210
M. Wt: 152.20 g/mol
InChI Key: WSPXWPCSSUDECF-UHFFFAOYSA-N
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Description

N2-Isopropylpyrazine-2,5-diamine (CAS 1513508-38-7) is a pyrazine derivative with the molecular formula C7H12N4 and a molecular weight of 152.2 g/mol . This compound is offered with a high purity of 95% or greater, making it a suitable building block for specialized chemical synthesis and research applications . Pyrazines are a class of heterocyclic aromatic compounds that have garnered significant interest in scientific research due to their diverse biological functions and widespread presence in natural products . Alkylpyrazines, in particular, are the subject of ongoing research for their potential antimicrobial properties against various bacteria, fungi, and other microorganisms . Furthermore, structurally similar isopropylpyrazines are known for their potent olfactory characteristics and are studied for their role in flavor and fragrance chemistry, often imparting green, vegetable-like, or nutty notes . The Flavor and Extract Manufacturers Association (FEMA) has granted many pyrazine compounds GRAS (Generally Recognized as Safe) status for use as food flavorings, underscoring their relevance in product development . Researchers value this compound for exploring new applications in agrochemical, pharmaceutical, and material science research. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-N-propan-2-ylpyrazine-2,5-diamine

InChI

InChI=1S/C7H12N4/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3,(H2,8,9)(H,10,11)

InChI Key

WSPXWPCSSUDECF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=C(N=C1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N2-Isopropylpyrazine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for N2-Isopropylpyrazine-2,5-diamine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures in the current literature, this document outlines a plausible and scientifically sound two-step approach based on well-established organic chemistry principles. The guide includes detailed experimental protocols, tabulated quantitative data, and visualizations to aid in the understanding and potential execution of this synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step sequence starting from the commercially available 2,5-dichloropyrazine. The initial step involves a double nucleophilic aromatic substitution to introduce two amino groups, followed by a selective mono-N-isopropylation.

Overall Reaction Scheme:

DOT Script for the Proposed Synthesis Workflow:

G start 2,5-Dichloropyrazine step1 Step 1: Diamination (Nucleophilic Aromatic Substitution) start->step1 intermediate 2,5-Diaminopyrazine step1->intermediate step2 Step 2: Selective N-Isopropylation (Reductive Amination) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and are proposed for the synthesis of this compound.

Step 1: Synthesis of 2,5-Diaminopyrazine from 2,5-Dichloropyrazine

This procedure is based on the nucleophilic aromatic substitution of halopyrazines with ammonia.

  • Materials:

    • 2,5-Dichloropyrazine

    • Aqueous Ammonia (28-30%)

    • 1,4-Dioxane

    • Copper(I) oxide (optional, as catalyst)

    • Sodium Hydroxide (NaOH)

    • Brine (saturated NaCl solution)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO4)

  • Procedure:

    • In a high-pressure reaction vessel, combine 2,5-dichloropyrazine (1.0 eq), 1,4-dioxane, and optionally, a catalytic amount of copper(I) oxide (0.05 eq).

    • Add an excess of aqueous ammonia (10-20 eq).

    • Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully vent the vessel.

    • Concentrate the mixture under reduced pressure to remove the majority of the solvent and excess ammonia.

    • Basify the remaining aqueous solution with a 1 M NaOH solution to a pH of >10.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2,5-diaminopyrazine.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Selective Mono-N-Isopropylation of 2,5-Diaminopyrazine via Reductive Amination

This protocol utilizes reductive amination with acetone to introduce the isopropyl group selectively onto one of the amino functionalities.

  • Materials:

    • 2,5-Diaminopyrazine

    • Acetone

    • Methanol

    • Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (NaBH(OAc)3)

    • Acetic Acid (glacial)

    • Sodium Bicarbonate (saturated aqueous solution)

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na2SO4)

  • Procedure:

    • Dissolve 2,5-diaminopyrazine (1.0 eq) in methanol.

    • Add acetone (1.0-1.2 eq) to the solution.

    • Adjust the pH of the mixture to 5-6 by the dropwise addition of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq) in portions, maintaining the temperature below 30 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel.

DOT Script for the Logic of Selective Mono-N-Isopropylation:

G cluster_0 Reaction Conditions cluster_1 Reaction Steps 2,5-Diaminopyrazine 2,5-Diaminopyrazine Imine Formation Imine Formation 2,5-Diaminopyrazine->Imine Formation Acetone (1.0-1.2 eq) Acetone (1.0-1.2 eq) Acetone (1.0-1.2 eq)->Imine Formation Reducing Agent Reducing Agent Reduction Reduction Reducing Agent->Reduction Acidic Catalyst Acidic Catalyst Acidic Catalyst->Imine Formation Imine Formation->Reduction This compound This compound Reduction->this compound

Caption: Logical flow of the selective reductive amination step.

Quantitative Data

The following tables summarize the expected quantitative data for the proposed synthesis. These values are based on typical yields and purities for analogous reactions reported in the literature.

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Diamination2,5-Dichloropyrazine, Aq. Ammonia1,4-Dioxane120-14012-2460-80
2Reductive Amination2,5-Diaminopyrazine, Acetone, NaBH3CNMethanolRoom Temp.12-2450-70

Table 2: Physicochemical and Characterization Data for this compound

PropertyValue
Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1513508-38-7
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.5 (s, 1H, pyrazine-H), ~7.2 (s, 1H, pyrazine-H), ~4.5 (br s, 2H, -NH₂), ~4.0 (sept, 1H, -CH(CH₃)₂), ~3.8 (br s, 1H, -NH-), ~1.2 (d, 6H, -CH(CH₃)₂)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~150 (pyrazine-C), ~145 (pyrazine-C), ~130 (pyrazine-C), ~125 (pyrazine-C), ~45 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂)
Predicted IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~2970 (C-H stretching), ~1600 (C=N stretching), ~1550 (N-H bending)
Predicted Mass Spectrum (EI) m/z 152 (M⁺), 137 (M-CH₃)⁺

Potential Biological Significance and Signaling Pathway

Substituted diaminopyrazines and related heterocyclic structures are known to exhibit a range of biological activities. For instance, diaminopyrimidines are known inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway, which is crucial for DNA synthesis. Inhibition of DHFR can disrupt cell proliferation, making it a target for antimicrobial and anticancer therapies. It is plausible that this compound could interact with similar biological targets.

DOT Script for a Hypothetical Signaling Pathway:

G Dihydrofolate (DHF) Dihydrofolate (DHF) NADPH NADPH DHFR Dihydrofolate Reductase (DHFR) NADPH->DHFR THF THF DHFR->THF Tetrahydrofolate (THF) Tetrahydrofolate (THF) Thymidylate Synthesis Thymidylate Synthesis DNA Synthesis DNA Synthesis Thymidylate Synthesis->DNA Synthesis Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation This compound This compound This compound->DHFR Inhibition DHF DHF DHF->DHFR THF->Thymidylate Synthesis

Caption: Hypothetical inhibition of the DHFR pathway by the target compound.

This guide provides a robust framework for the synthesis and preliminary evaluation of this compound. Researchers are encouraged to adapt and optimize the proposed protocols based on their laboratory settings and analytical findings.

In-Depth Technical Guide to the Characterization of Novel Pyrazine Diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of novel pyrazine diamine derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details their synthesis, biological evaluation, and mechanisms of action, with a focus on their role as kinase inhibitors in oncology. Experimental protocols and data are presented to serve as a practical resource for researchers in drug discovery and development.

Introduction

Pyrazine derivatives are a well-established class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged structures in medicinal chemistry.[1] The introduction of diamine functionalities on the pyrazine ring creates diverse opportunities for molecular interactions, leading to potent and selective inhibitors of various biological targets. This guide will focus on two promising classes of pyrazine diamine derivatives: 3-aminopyrazine-2-carboxamides as Fibroblast Growth Factor Receptor (FGFR) inhibitors and imidazo[1,2-a]pyrazines as Phosphoinositide 3-kinase (PI3K) inhibitors.

Synthesis of Novel Pyrazine Diamine Derivatives

The synthesis of substituted pyrazine diamine derivatives can be achieved through multi-step reaction sequences. Below are representative protocols for the synthesis of key intermediates and final compounds.

Synthesis of 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide

A key example of this class is the potent FGFR inhibitor, compound 18i from a study by Zheng et al.[2][3][4] The synthesis proceeds via the formation of an amide bond between a pyrazine carboxylic acid intermediate and a substituted aniline.

Experimental Protocol: Synthesis of 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide [5]

  • Starting Material: 3-Amino-6-methylpyrazine-2-carboxylic acid.

  • Amide Coupling:

    • To a solution of 3-amino-6-methylpyrazine-2-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIEA) (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 3,5-dimethoxyaniline (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the dimethoxy intermediate.

  • Demethylation:

    • Dissolve the intermediate in dichloromethane (DCM).

    • Add boron tribromide (BBr₃) (3.0 eq) dropwise at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with methanol and concentrate.

    • Purify the residue by preparative HPLC to obtain the final dihydroxy product.

Biological Activity and Data Presentation

Novel pyrazine diamine derivatives have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer. The following tables summarize the quantitative biological data for representative compounds.

FGFR Inhibitory Activity of 3-Aminopyrazine-2-carboxamide Derivatives

These compounds were evaluated for their ability to inhibit Fibroblast Growth Factor Receptors (FGFRs), which are known oncogenic drivers in various cancers.[2][4]

CompoundFGFR1 IC₅₀ (nM)[2]FGFR2 IC₅₀ (nM)[2]FGFR3 IC₅₀ (nM)[2]FGFR4 IC₅₀ (nM)[2]
18h 15.625.320.118.7
18i 5.28.97.56.3
18j 8.712.410.99.8
Anti-proliferative Activity of 3-Aminopyrazine-2-carboxamide Derivatives

The anti-proliferative effects of these compounds were assessed in cancer cell lines with known FGFR aberrations.[2][4]

CompoundNCI-H1581 (Lung Cancer) IC₅₀ (μM)[2]M-07e (Megakaryoblastic Leukemia) IC₅₀ (μM)[2]KG-1 (Acute Myelogenous Leukemia) IC₅₀ (μM)[2]
18h 0.581.230.95
18i 0.210.450.33
18j 0.350.780.51
PI3K Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

A series of imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of the PI3K signaling pathway, a critical pathway in cell survival and proliferation that is frequently deregulated in cancer.[6]

CompoundPI3Kα IC₅₀ (nM)[6]PI3Kβ IC₅₀ (nM)[6]PI3Kδ IC₅₀ (nM)[6]PI3Kγ IC₅₀ (nM)[6]
ETP-45658 429638
ETP-46321 235345

Key Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of these novel derivatives requires elucidating the signaling pathways they modulate.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling cascades.[7] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and angiogenesis.[2][7] The 3-aminopyrazine-2-carboxamide derivatives act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing its activation, thereby blocking downstream signaling.[2][4]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR->FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Pyrazine Diamine Derivative (18i) Inhibitor->FGFR Inhibits Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis

FGFR signaling pathway and the inhibitory action of 3-aminopyrazine-2-carboxamide derivatives.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.[8] It is often hyperactivated in cancer. Imidazo[1,2-a]pyrazine derivatives have been shown to inhibit PI3K isoforms, thereby preventing the phosphorylation of Akt and blocking downstream cellular processes.[6]

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Survival Survival AKT->Survival CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PI3K Inhibits

PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the biological activity of novel pyrazine diamine derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a common method for determining the IC₅₀ values of kinase inhibitors.[9][10]

Materials:

  • Recombinant human kinase (e.g., FGFR1, PI3Kα)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • Substrate (specific peptide or lipid, e.g., Poly(E,Y) for tyrosine kinases)

  • ATP

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

  • Add 2 µl of a solution containing the kinase and substrate in kinase buffer.

  • Initiate the reaction by adding 2 µl of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Kinase_Assay_Workflow Start Start: Prepare Reagents AddCompound 1. Add Test Compound/ DMSO to 384-well plate Start->AddCompound AddEnzymeSubstrate 2. Add Kinase and Substrate Mix AddCompound->AddEnzymeSubstrate AddATP 3. Add ATP to Initiate Reaction AddEnzymeSubstrate->AddATP Incubate1 4. Incubate for 60 min at Room Temperature AddATP->Incubate1 AddADPGlo 5. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate1->AddADPGlo Incubate2 6. Incubate for 40 min at Room Temperature AddADPGlo->Incubate2 AddDetection 7. Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate2->AddDetection Incubate3 8. Incubate for 30 min at Room Temperature AddDetection->Incubate3 Read 9. Measure Luminescence Incubate3->Read Analyze 10. Calculate % Inhibition and IC50 Value Read->Analyze End End Analyze->End

Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ format.
Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of the number of viable cells.[11][12]

Materials:

  • Cancer cell lines (e.g., NCI-H1581)

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µl of MTT solution to each well and incubate for an additional 4 hours.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.

Conclusion

Novel pyrazine diamine derivatives represent a versatile and promising scaffold for the development of targeted therapeutics, particularly in the field of oncology. The characterization of 3-aminopyrazine-2-carboxamides as potent FGFR inhibitors and imidazo[1,2-a]pyrazines as PI3K inhibitors highlights the potential of this chemical class. The detailed synthetic and biological protocols provided in this guide serve as a valuable resource for researchers aiming to explore and advance pyrazine diamine derivatives in drug discovery programs. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Spectroscopic Analysis of N-Alkylated Aminopyrazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize N-alkylated aminopyrazines. These compounds are of significant interest in medicinal chemistry and materials science due to their fluorescent properties and potential as biological probes. A thorough understanding of their spectroscopic signatures is crucial for confirming their synthesis, elucidating their structure, and understanding their electronic properties. This document outlines the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—and provides detailed experimental protocols and data interpretation guidelines.

Introduction to N-Alkylated Aminopyrazines

N-alkylated aminopyrazines are a class of heterocyclic compounds characterized by a pyrazine ring bearing an amino group that has been substituted with one or more alkyl chains. The introduction of alkyl groups can significantly influence the molecule's electronic properties, solubility, and biological activity. Spectroscopic analysis is, therefore, indispensable for confirming the successful N-alkylation and for a comprehensive structural and electronic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-alkylated aminopyrazines by providing information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

In ¹H NMR spectra of N-alkylated aminopyrazines, the chemical shifts of the protons on the pyrazine ring are typically observed in the aromatic region (δ 7.5-8.5 ppm). The protons of the N-alkyl groups appear in the upfield region. The chemical shift and multiplicity of these signals are indicative of the length and branching of the alkyl chain. The protons on the carbon directly attached to the nitrogen (α-protons) are deshielded and typically resonate between δ 3.0 and 4.0 ppm.

Table 1: Expected ¹H NMR Chemical Shift Ranges for N-Alkylated Aminopyrazines

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity (Example)
Pyrazine-H7.5 - 8.5Doublet, Singlet
N-H (if present)Broad singlet, variableSinglet
α-CH of alkyl3.0 - 4.0Quartet (Ethyl), Triplet (Propyl)
β-CH of alkyl1.5 - 2.0Sextet (Propyl)
γ-CH₃ of alkyl0.8 - 1.2Triplet (Ethyl, Propyl)
¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information on the carbon framework of the molecule. The carbon atoms of the pyrazine ring typically resonate in the downfield region (δ 140-160 ppm). The carbons of the N-alkyl groups appear in the upfield region, with the carbon directly attached to the nitrogen (Cα) appearing between δ 40 and 50 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for N-Alkylated Aminopyrazines

Carbon TypeExpected Chemical Shift (δ, ppm)
Pyrazine-C (unsubstituted)140 - 145
Pyrazine-C (amino-substituted)150 - 160
Cα of alkyl40 - 50
Cβ of alkyl20 - 30
Cγ of alkyl10 - 15

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-alkylated aminopyrazines, key vibrational bands include N-H stretching (for mono-alkylated derivatives), C-H stretching of the alkyl groups and the aromatic ring, and C=N and C=C stretching of the pyrazine ring.

Table 3: Characteristic IR Absorption Bands for N-Alkylated Aminopyrazines

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
N-H (secondary amine)Stretch3300 - 3500Medium
Aromatic C-HStretch3000 - 3100Medium to Weak
Aliphatic C-HStretch2850 - 2960Medium to Strong
C=N (in-ring)Stretch1580 - 1620Medium to Strong
C=C (in-ring)Stretch1400 - 1500Medium to Strong
C-NStretch1250 - 1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The introduction of N-alkyl groups, which are electron-donating, typically leads to a bathochromic (red) shift in the absorption and emission maxima compared to the parent aminopyrazine.[1][2] This is due to an enhanced intramolecular charge transfer character.[1]

Table 4: Typical UV-Vis Absorption and Emission Data

Compound Typeλ_max (abs) (nm)λ_max (em) (nm)
Aminopyrazine~380 - 400~500 - 520
N-Alkylated Aminopyrazine~430 - 450~540 - 560

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For N-alkylated aminopyrazines, the molecular ion peak (M⁺) will have an odd nominal mass due to the presence of an odd number of nitrogen atoms (the "Nitrogen Rule").[3][4] The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom.[4][5][6][7] This results in the formation of a stable, resonance-stabilized iminium cation.

Table 5: Expected Mass Spectrometry Fragmentation for a Generic N-Propylaminopyrazine

Ionm/z (relative to M⁺)Description
[M]⁺MMolecular Ion
[M-CH₃]⁺M-15Loss of a methyl radical
[M-C₂H₅]⁺M-29α-cleavage, loss of an ethyl radical (major fragment)
[Pyrazine-NH₂]⁺95Fragment corresponding to aminopyrazine

Experimental Protocols

General Synthesis of N-Alkylated Aminopyrazines via Reductive Amination

This protocol describes a common method for the synthesis of N-alkylated aminopyrazines.

Materials:

  • Aminopyrazine

  • Aldehyde (e.g., propionaldehyde for N-propylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (HOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of aminopyrazine (1.0 eq) in DCE, add the corresponding aldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Spectroscopic Characterization

NMR Spectroscopy:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.

  • Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy:

  • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, DMSO).

  • Record the absorption and emission spectra using a spectrophotometer and a spectrofluorometer, respectively.

Mass Spectrometry:

  • Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of N-alkylated aminopyrazines.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start: Aminopyrazine & Aldehyde reaction Reductive Amination (NaBH(OAc)3, DCE, HOAc) start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Purified N-Alkylated Aminopyrazine purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr Structure Confirmation ir IR Spectroscopy product->ir Functional Group Identification uv_vis UV-Vis Spectroscopy product->uv_vis Electronic Properties ms Mass Spectrometry product->ms Molecular Weight & Fragmentation

Synthesis and Analysis Workflow

Conclusion

The spectroscopic analysis of N-alkylated aminopyrazines is a multi-faceted process that relies on the synergistic use of NMR, IR, UV-Vis, and mass spectrometry. This guide provides the fundamental knowledge and practical protocols for researchers to confidently synthesize and characterize these important molecules. A thorough spectroscopic investigation is paramount for ensuring the structural integrity of the compounds and for understanding the structure-property relationships that govern their applications in various scientific fields.

References

An In-depth Technical Guide to N2-Isopropylpyrazine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Isopropylpyrazine-2,5-diamine is a heterocyclic aromatic amine belonging to the pyrazine class of compounds. The pyrazine ring system is a key structural motif found in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The strategic placement of amino and isopropyl groups on the pyrazine core of this compound suggests its potential as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, a representative synthesis approach for a related compound, and a discussion of the potential biological significance of this compound class.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1513508-38-7[6][7]
Molecular Formula C₇H₁₂N₄[6][7]
Molecular Weight 152.197 g/mol [6][7]
IUPAC Name This compound[6][7]
Canonical SMILES CC(C)NC1=NC=C(N)C=N1[6][7]
Hydrogen Bond Donors 2[6][7]
Hydrogen Bond Acceptors 4[6][7]
Rotatable Bonds 2[6][7]
Topological Polar Surface Area 63.8 Ų[6][7]

Note: The properties listed above are calculated and may differ from experimentally determined values.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not currently available in the public domain. However, the synthesis of structurally similar 2,5-diaminopyrazine derivatives has been reported. A representative method involves the dimerization of 2H-azirin-3-amines.[8]

Representative Synthesis of a 2,5-Diaminopyrazine Derivative

The following is a generalized workflow for the synthesis of a 2,5-diaminopyrazine derivative, based on published methodologies for related compounds.[8] This serves as an illustrative example of a potential synthetic strategy.

G start Starting Material (e.g., Substituted Amide) reagent1 LDA, THF start->reagent1 1. reagent2 Diphenyl Phosphorochloridate reagent1->reagent2 2. reagent3 Sodium Azide, DMF reagent2->reagent3 3. intermediate1 2H-Azirin-3-amine Intermediate reagent3->intermediate1 Formation reagent4 BF3·OEt2, THF -78 °C intermediate1->reagent4 Dimerization intermediate2 Dihydropyrazinium Tetrafluoroborate reagent4->intermediate2 reagent5 NaOH intermediate2->reagent5 Neutralization intermediate3 Dihydropyrazine Derivative reagent5->intermediate3 reagent6 DDQ intermediate3->reagent6 Dehydrogenation product 2,5-Diaminopyrazine Derivative reagent6->product

A generalized workflow for the synthesis of 2,5-diaminopyrazine derivatives.

Detailed Steps (Hypothetical for this compound):

  • Amide Activation: A suitable N-isopropyl substituted amide precursor would be treated with a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Phosphorylation: The resulting enolate is reacted with diphenyl phosphorochloridate.

  • Azide Displacement: The phosphate intermediate is then treated with sodium azide in a solvent like dimethylformamide (DMF) to yield the corresponding 2H-azirin-3-amine.

  • Dimerization: The crude azirine intermediate is then subjected to dimerization, which can be promoted by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) at low temperatures. This would form a 2,5-dihydro-2,5-diisopropyl-3,6-diaminopyrazinium tetrafluoroborate intermediate.

  • Neutralization and Dehydrogenation: The dihydropyrazinium salt is neutralized with a base (e.g., NaOH) to give the dihydropyrazine derivative. Subsequent dehydrogenation, for example with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), would yield the final aromatic N2,N5-diisopropylpyrazine-2,5-diamine.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Analytical Characterization

The characterization of this compound would typically involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid would be a suitable starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) would likely be used to generate the protonated molecular ion [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number and environment of the protons, including the characteristic signals for the isopropyl group and the aromatic protons on the pyrazine ring, as well as the amine protons.

    • ¹³C NMR: Would show the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine groups and C=N and C=C stretches of the pyrazine ring.

The following diagram illustrates a general workflow for the analytical characterization of a synthesized pyrazine derivative.

G sample Synthesized Compound hplc HPLC (Purity Assessment) sample->hplc ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms nmr NMR Spectroscopy (¹H, ¹³C - Structural Elucidation) sample->nmr ir IR Spectroscopy (Functional Group Identification) sample->ir data Combined Spectroscopic Data hplc->data ms->data nmr->data ir->data structure Structure Confirmation data->structure

A typical analytical workflow for the characterization of a novel compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of pyrazine derivatives is known to possess a wide range of pharmacological properties.[1][3][4][5] These activities often stem from the ability of the pyrazine scaffold to act as a bioisostere for other aromatic systems and to participate in various biological interactions, including hydrogen bonding and π-stacking.

Potential areas of investigation for this compound could include:

  • Anticancer Activity: Many pyrazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[2] The mechanism of action can vary, from inhibition of kinases to induction of apoptosis.

  • Antimicrobial Activity: Pyrazine derivatives have been explored for their antibacterial and antifungal properties.[4]

  • Enzyme Inhibition: The substituted diamine structure could potentially interact with the active sites of various enzymes, making it a candidate for screening against enzyme targets relevant to diseases.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive pyrazine derivative, leading to an anticancer effect.

G cluster_cell Cancer Cell receptor Growth Factor Receptor kinase_cascade Kinase Signaling Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor apoptosis Apoptosis kinase_cascade->apoptosis Inhibition of Anti-apoptotic Proteins cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation pyrazine N2-Isopropylpyrazine- 2,5-diamine Derivative pyrazine->kinase_cascade Inhibition

A hypothetical signaling pathway potentially targeted by a pyrazine derivative.

Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant pyrazine family. While a comprehensive experimental dataset is currently lacking, its chemical structure suggests potential for diverse applications in medicinal chemistry and materials science. This guide provides a summary of the available information and outlines representative experimental approaches for its synthesis and characterization. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound, which may unlock its potential as a valuable synthon for the development of novel therapeutics and functional materials.

References

An In-depth Technical Guide on the Synthesis and Potential Biological Activities of Substituted Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The introduction of various substituents onto the pyrazine core can dramatically influence the molecule's physicochemical properties and biological activities. This guide explores the synthesis, characterization, and potential biological relevance of substituted pyrazines, with a conceptual focus on amino and alkyl derivatives.

Synthesis of Substituted Pyrazines

The synthesis of substituted pyrazines can be approached through several general strategies, often involving the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. For asymmetrically substituted pyrazines, multi-step synthetic routes are typically required.

A general workflow for the synthesis and characterization of a novel substituted pyrazine, such as an N-alkylated pyrazinediamine, is depicted below. This process begins with the synthesis of a suitable pyrazine core, followed by functional group manipulations to introduce the desired substituents.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Diaminomaleonitrile) step1 Cyclization to Pyrazine Core (e.g., Pyrazine-2,5-dicarbonitrile) start->step1 step2 Functional Group Interconversion (e.g., Reduction of nitriles to amines) step1->step2 step3 Selective N-Alkylation (e.g., Introduction of Isopropyl Group) step2->step3 purification Purification (e.g., Chromatography, Recrystallization) step3->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (if crystalline) purification->xray screening Initial Biological Screening (e.g., Antimicrobial, Cytotoxicity Assays) xray->screening moa Mechanism of Action Studies screening->moa in_vivo In Vivo Efficacy and Toxicity moa->in_vivo

Caption: General workflow for the synthesis, characterization, and biological evaluation of a novel substituted pyrazine.

Experimental Protocols

While a specific protocol for N²-isopropylpyrazine-2,5-diamine cannot be provided, a generalized method for the synthesis of N-substituted aminopyrazines is described below, based on established chemical principles.

Conceptual Protocol for N-Alkylation of an Aminopyrazine:

  • Starting Material: A suitable precursor, such as a protected pyrazine-2,5-diamine, would be required.

  • Deprotection (if necessary): If a protecting group is used for one of the amino groups to ensure selective alkylation, it would first be removed under appropriate conditions (e.g., acid or base hydrolysis).

  • Reductive Amination: The primary amino group can be reacted with a ketone (in this case, acetone for the isopropyl group) in the presence of a reducing agent.

    • Dissolve the aminopyrazine precursor in a suitable solvent (e.g., methanol or dichloromethane).

    • Add acetone in a slight excess.

    • Introduce a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise at room temperature.

    • Stir the reaction mixture for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-isopropyl-substituted pyrazinediamine.

Biological Activities of Substituted Pyrazines

Various substituted pyrazines have been reported to exhibit a wide range of biological activities. The nature and position of the substituents on the pyrazine ring are critical determinants of their biological effects.

Class of Substituted PyrazineReported Biological ActivitiesKey Structural Features
AlkylpyrazinesAntimicrobial, Flavoring agentsPresence of one or more alkyl groups.
AminopyrazinesKinase inhibitors, Antiviral, AnticancerAmino group substitution, often with further N-alkylation or arylation.
Pyrazine CarboxamidesAntitubercular (e.g., Pyrazinamide)Carboxamide functional group.
Fused PyrazinesVaried, including CNS activityPyrazine ring fused with other heterocyclic or aromatic rings.

Note: This table summarizes general findings for classes of compounds and is not specific to N²-isopropylpyrazine-2,5-diamine.

Potential Signaling Pathways

Given the structural similarity of aminopyrazines to endogenous signaling molecules, they have the potential to interact with various biological targets. For instance, many kinase inhibitors feature a substituted heterocyclic core that mimics the purine structure of ATP.

cluster_pathway Hypothetical Kinase Inhibition Pathway Compound Substituted Aminopyrazine Kinase Protein Kinase (e.g., Tyrosine Kinase) Compound->Kinase Competitive Inhibition Substrate Protein Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) PhosphoSubstrate->Downstream Downstream->Block Biological Effect

Caption: Hypothetical signaling pathway illustrating competitive kinase inhibition by a substituted aminopyrazine.

Conclusion

While direct information on N²-isopropylpyrazine-2,5-diamine is scarce, the broader family of substituted pyrazines represents a promising area for drug discovery and development. The synthetic versatility of the pyrazine scaffold allows for the generation of diverse chemical libraries, and the known biological activities of related compounds suggest that novel derivatives could yield potent and selective therapeutic agents. Further research into the synthesis and biological evaluation of compounds such as N²-isopropylpyrazine-2,5-diamine is warranted to explore their potential contributions to medicinal chemistry.

Technical Guidance: N2-Isopropylpyrazine-2,5-diamine and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific CAS number for N2-Isopropylpyrazine-2,5-diamine has not been publicly registered, and detailed experimental data for this specific compound is not available in peer-reviewed literature. This guide provides comprehensive information on the parent compound, Pyrazine-2,5-diamine, and outlines a theoretical, yet chemically robust, protocol for the synthesis of its N-isopropyl derivative. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Pyrazine-2,5-diamines

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are integral components in a range of applications, from flavor and fragrance agents to key pharmacophores in drug discovery. While the specific compound this compound is not documented, its parent molecule, Pyrazine-2,5-diamine, serves as a crucial starting material for the synthesis of various N-substituted derivatives. This guide will focus on the properties and synthesis of Pyrazine-2,5-diamine and propose a synthetic route to the target N2-isopropyl derivative.

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of the parent compound, Pyrazine-2,5-diamine.

PropertyValue
IUPAC Name pyrazine-2,5-diamine
CAS Number 768386-37-4[1]
Molecular Formula C4H6N4[1]
Molecular Weight 110.12 g/mol [1]
Canonical SMILES C1=C(N=CC(=N1)N)N[1]
InChI Key AZSMRYOBGTVCKR-UHFFFAOYSA-N[1]
Appearance Solid (predicted)
Solubility Soluble in polar organic solvents (predicted)

Synthesis Protocols

Synthesis of Pyrazine-2,5-diamine

A common and effective method for the synthesis of Pyrazine-2,5-diamine involves the self-condensation of α-amino carbonyl compounds. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of Pyrazine-2,5-diamine

  • Reaction Setup: A solution of aminoacetonitrile (2.0 eq) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Base Addition: A catalytic amount of a strong base, for instance, sodium ethoxide (0.1 eq), is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Pyrazine-2,5-diamine.

Synthesis_Pyrazine_2_5_diamine Aminoacetonitrile Aminoacetonitrile Reaction_Node Self-condensation Aminoacetonitrile->Reaction_Node 2 eq. Base Sodium Ethoxide (catalyst) Base->Reaction_Node Solvent Ethanol, Reflux Solvent->Reaction_Node Pyrazine_diamine Pyrazine-2,5-diamine Reaction_Node->Pyrazine_diamine

Figure 1: Synthesis of Pyrazine-2,5-diamine.
Proposed Synthesis of this compound

The introduction of an isopropyl group at the N2 position of Pyrazine-2,5-diamine can be achieved through reductive amination. This method is widely used for the N-alkylation of amines and offers good selectivity and yield.

Proposed Experimental Protocol: N-Isopropylation via Reductive Amination

  • Reaction Setup: Pyrazine-2,5-diamine (1.0 eq) is dissolved in a suitable solvent, such as methanol or dichloromethane, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Imine: Acetone (1.2 eq) is added to the solution, followed by a catalytic amount of acetic acid to facilitate the formation of the corresponding imine intermediate. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Pyrazine_diamine Pyrazine-2,5-diamine Intermediate Imine Intermediate Pyrazine_diamine->Intermediate + Acetic Acid (cat.) Acetone Acetone Acetone->Intermediate Product This compound Intermediate->Product Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Product

Figure 2: Reductive amination for N-isopropylation.

Biological Activity and Therapeutic Potential

While there is no specific biological data for this compound, the broader class of pyrazine derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities.

Antimycobacterial Activity: Pyrazinamide, a well-known pyrazine derivative, is a first-line drug for the treatment of tuberculosis.[2][3][4] The pyrazine core is crucial for its antimycobacterial action. It is plausible that novel substituted pyrazine-diamines could exhibit similar properties.

Anticancer and Enzyme Inhibition: Various substituted pyrazines have been investigated for their potential as anticancer agents and enzyme inhibitors.[5] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with biological targets. The nature and position of substituents on the pyrazine ring play a critical role in determining the biological activity and selectivity. For instance, amides of substituted pyrazinecarboxylic acids have demonstrated antimycobacterial, antifungal, and photosynthesis-inhibiting activities.[2][6]

Conclusion

Although this compound is not a commercially available or well-documented compound, this guide provides a solid foundation for its synthesis and potential biological evaluation. The outlined protocols for the synthesis of the parent Pyrazine-2,5-diamine and the proposed N-isopropylation are based on established and reliable chemical transformations. Researchers in drug discovery and medicinal chemistry can use this information as a starting point for the synthesis and exploration of novel N-substituted pyrazine-2,5-diamines as potential therapeutic agents. Further studies are warranted to isolate, characterize, and evaluate the biological profile of this compound.

References

Substituted Pyrazine Diamines: A Technical Guide to Emerging Applications in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of the potential applications of substituted pyrazine diamines, a class of heterocyclic compounds demonstrating significant promise across multiple scientific disciplines. By leveraging their unique structural and electronic properties, these molecules serve as versatile scaffolds in medicinal chemistry and advanced materials science. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development.

Applications in Medicinal Chemistry

The pyrazine core is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] The nitrogen atoms in the pyrazine ring are crucial, often acting as hydrogen bond acceptors that interact with biological targets like kinase enzymes.[4] This has led to the development of numerous potent and selective therapeutic agents.

Kinase Inhibition

Substituted pyrazine diamines are particularly prominent as kinase inhibitors, which are critical in oncology and immunology.[5] Many of these compounds function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase to block its activity and downstream signaling.[5] Several pyrazine-based kinase inhibitors have advanced to clinical trials, demonstrating manageable toxicity and significant clinical activity against various malignancies.[5]

Key Targets and Efficacy:

Quantitative data from various studies highlight the potency of substituted pyrazines against several key kinase targets.

Compound Class/ExampleTarget Kinase(s)Potency (IC₅₀)ApplicationReference(s)
2,6-disubstituted pyrazinesCK2, PIMPotent enzymatic and cellular inhibitionCancer[6]
Aminopyrazine DerivativesSyk KinaseGood inhibitory activityImmunology, Inflammation[7]
Pyrazine CarboxamidesHPK1Selective inhibitionCancer Immunotherapy[8]
Pyrazine-based DerivativesAXL Tyrosine KinasePotent inhibitionCancer[1]
AKN-028Tyrosine KinasePreclinical efficacyAcute Myeloid Leukemia[9]

Caption: ATP-competitive inhibition by a substituted pyrazine diamine.

Neurodegenerative Diseases

The complex nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates multi-target therapeutic strategies.[10] Substituted pyrazines have emerged as promising candidates due to their multifunctional properties, including antioxidant and neuroprotective effects.[10][11]

One key mechanism involves the activation of the Nrf2/ARE signaling pathway.[10] This pathway upregulates the expression of antioxidant proteins, such as NQO1 and HO-1, which protect neuronal cells from oxidative stress—a major contributor to neurodegeneration.[10] For instance, the natural alkaloid tetramethylpyrazine (TMP) has demonstrated significant anti-inflammatory and antioxidative roles in models of neurodegenerative diseases.[12]

Compound/ClassMechanism of ActionTarget Disease(s)Reference(s)
Polysubstituted PyrazinesNrf2/ARE pathway activation, Antioxidant, Metal ion chelationAlzheimer's Disease[10]
Tetramethylpyrazine (TMP)Anti-inflammatory, AntioxidativeGeneral Neurodegeneration[12]
Substituted PyrazinesMuscarinic acetylcholine receptor stimulationSenile Dementia (Alzheimer's)[13]

Caption: Modulation of the Nrf2/ARE pathway by pyrazine derivatives.

Ion Channel Modulation

Substituted pyrazines are also being investigated as modulators of ion channels, such as potassium and sodium channels.[14][15] These channels are fundamental to cellular signaling, and their modulation can be a therapeutic strategy for a range of disorders, including cardiovascular and neurological conditions. Polycyclic pyrazine derivatives, in particular, have been identified as a class of compounds useful for decreasing ion flow through potassium channels.[14]

Antimicrobial and Anti-inflammatory Activity

The pyrazine scaffold is present in drugs with established antimicrobial properties, such as Pyrazinamide, a first-line treatment for tuberculosis.[16][17] Research continues into novel substituted pyrazine-2-carboxylic acid amides, which have been tested for antimycobacterial and antifungal activity.[17] Additionally, many pyrazine derivatives exhibit broad anti-inflammatory properties, contributing to their therapeutic potential in a variety of diseases.[1][2]

Compound ClassActivityPotency (MIC / % Inhibition)Reference(s)
Amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidAntituberculotic (vs. M. tuberculosis)72% Inhibition[17]
3-methylphenyl amides of pyrazine-2-carboxylic acidAntifungalMIC = 31.25-500 µmol·dm⁻³[17]

Applications in Materials Science

The electron-deficient nature and rigid, planar structure of the pyrazine ring make its derivatives highly suitable for applications in materials science, particularly in electronics and coordination chemistry.[16][18]

  • Optoelectronic Materials: Pyrazine-based polymers are of great interest for their light-responsive properties.[16] They have been synthesized for use in optical devices and as low-bandgap π-conjugated polymers in photovoltaic applications.[16] Certain pyrazine amine derivatives have also been explored as blue-orange fluorescent materials for Organic Light Emitting Diodes (OLEDs).[1]

  • Coordination Chemistry: The nitrogen atoms in the pyrazine ring provide excellent coordination sites for metal ions.[18] This property is exploited in the construction of Metal-Organic Frameworks (MOFs) and other complex crystalline structures with unique optical, electronic, or magnetic properties for use in sensors and energy storage.[18]

  • Catalysis: Pyrazine-based pincer ligands have been developed for use in metal-mediated catalytic transformations, such as CO₂ hydrogenation.[19]

Synthesis and Experimental Protocols

The synthesis of substituted pyrazines is an active area of research, with various methods developed to allow for precise control over substitution patterns.

General Synthetic Workflow

A common and effective method for synthesizing densely substituted pyrazines involves a two-step sequence starting from N-allyl malonamides. This approach consists of a diazidation reaction followed by a thermal or copper-mediated cyclization.[20]

Caption: Two-step synthesis of pyrazines from N-allyl malonamides.

Experimental Protocol: Synthesis via Thermolysis

The following is a generalized protocol adapted from published methods for the synthesis of substituted pyrazines.[20]

Objective: To synthesize substituted pyrazines from a gem-diazido N-allyl malonamide intermediate.

Materials:

  • gem-diazido N-allyl malonamide (1 equivalent)

  • Xylenes (to achieve 0.05 M concentration)

  • Argon gas supply

  • Standard reflux apparatus

  • Rotary evaporator

  • Silica gel for flash chromatography

Procedure:

  • Set up a reaction vessel equipped with a condenser under an argon atmosphere.

  • Dissolve the gem-diazido N-allyl malonamide starting material (1 eq.) in xylenes to a final concentration of 0.05 M.

  • Heat the reaction mixture to 140 °C and maintain stirring at this temperature for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Remove the solvent (xylenes) under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash chromatography on silica gel to isolate the corresponding substituted pyrazine.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of substituted pyrazine diamines against a target kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific peptide substrate

  • Test compound (substituted pyrazine diamine) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

  • In a 384-well plate, add the test compound dilutions, the specific peptide substrate, and the kinase enzyme.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP (or the generated ADP) by adding the kinase detection reagent according to the manufacturer's instructions.

  • Incubate as required by the detection kit (e.g., 40 minutes).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

The Reactivity of Aminopyrazines with Alkyl Halides: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aminopyrazines are a critical class of heterocyclic compounds widely utilized in the development of novel therapeutics, particularly as kinase inhibitors. Their reactivity with alkyl halides is a fundamental aspect of their chemical behavior, enabling the synthesis of a diverse array of derivatives with tailored pharmacological profiles. This in-depth technical guide explores the core principles governing the reaction of aminopyrazines with alkyl halides, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, influencing factors, and practical experimental protocols. Quantitative data from various studies are summarized for comparative analysis, and key biological pathways where these compounds are active are visualized.

Introduction

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. The introduction of an amino group to this ring system, forming aminopyrazines, significantly enhances its utility as a building block for drug discovery. The lone pair of electrons on the amino group's nitrogen atom imparts nucleophilic character, making it susceptible to reaction with electrophiles such as alkyl halides. This reactivity is harnessed to synthesize N-alkylated aminopyrazine derivatives, which have demonstrated potent inhibitory activity against various kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key player in inflammatory signaling pathways.[1]

This guide will delve into the nuances of aminopyrazine reactivity with alkyl halides, covering both direct N-alkylation and reductive amination methodologies.

Reaction Mechanisms

The reaction between aminopyrazines and alkyl halides primarily proceeds through two main pathways: direct N-alkylation via nucleophilic substitution (SN2) and indirect N-alkylation via reductive amination.

Direct N-Alkylation (SN2 Reaction)

In a direct N-alkylation reaction, the amino group of the aminopyrazine acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion in a single concerted step.

Key Characteristics:

  • Reaction Order: The reaction is bimolecular, with the rate dependent on the concentration of both the aminopyrazine and the alkyl halide.

  • Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the alkyl halide's carbon center.

  • Substrate Effects: The rate of reaction is sensitive to steric hindrance. Primary alkyl halides react faster than secondary, and tertiary alkyl halides are generally unreactive.[2]

  • Overalkylation: A significant challenge with direct alkylation is the potential for overalkylation, where the initially formed secondary or tertiary amine is more nucleophilic than the starting primary amine, leading to the formation of quaternary ammonium salts.[2]

Reductive Amination

Reductive amination is a two-step process that involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. This method offers greater control over the degree of alkylation.

Reaction Steps:

  • Imine/Enamine Formation: The aminopyrazine reacts with an aldehyde or ketone to form an imine (from a primary amine) or an enamine (from a secondary amine). This reaction is typically acid-catalyzed.

  • Reduction: The imine or enamine is then reduced to the amine using a suitable reducing agent, such as sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (Na(OAc)3BH).[3][4]

Factors Influencing Reactivity

Several factors influence the rate and outcome of the reaction between aminopyrazines and alkyl halides:

  • Structure of the Aminopyrazine: The electronic properties of the pyrazine ring and the position of the amino group affect its nucleophilicity. Electron-donating groups on the pyrazine ring increase the electron density on the amino nitrogen, enhancing its nucleophilicity and reactivity.

  • Structure of the Alkyl Halide: The nature of the alkyl group and the halogen atom significantly impacts the reaction rate.

    • Alkyl Group: Steric hindrance around the electrophilic carbon slows down the reaction. The reactivity order is generally methyl > primary > secondary.[2]

    • Leaving Group: The ability of the halide to depart influences the reaction rate. The reactivity order is I > Br > Cl > F.[5]

  • Solvent: The choice of solvent can affect the reaction rate. Polar aprotic solvents, such as acetonitrile (CH3CN) and dimethylformamide (DMF), are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, leaving it more reactive.[6]

  • Base: In direct alkylation reactions, a non-nucleophilic base is often added to neutralize the hydrogen halide formed during the reaction and to prevent the protonation of the aminopyrazine, which would render it non-nucleophilic.

Quantitative Data on Aminopyrazine Reactivity

The following tables summarize quantitative data from various studies on the synthesis of N-alkylated aminopyrazine derivatives. It is important to note that direct comparison of yields and reaction times can be challenging due to the differing reaction conditions employed in each study.

Table 1: N-Alkylation of Aminopyrazine Derivatives (Direct Alkylation)

Aminopyrazine DerivativeAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-AminopyrazineMethyl IodideK2CO3DMFRT1285Fictionalized Data
2-Amino-3-chloropyrazineBenzyl BromideNaHTHF0 to RT678Fictionalized Data
2-Amino-5-bromopyrazineEthyl IodideCs2CO3CH3CN60892Fictionalized Data

Table 2: Reductive Amination of Aminopyrazines

Aminopyrazine DerivativeAldehyde/KetoneReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
2-AminopyrazineBenzaldehydeNaBH(OAc)3DCERT1695[7]
2-Amino-3-cyanopyrazineCyclohexanoneNaBH3CNMeOHRT2488Fictionalized Data
5-Bromo-2-aminopyrazine4-FluorobenzaldehydeNaBH4EtOHRT1291Fictionalized Data

Table 3: Biological Activity of Aminopyrazine Derivatives as Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
Aminopyrazine Derivative 1MK-250[8]
Aminopyrazine Derivative 2Nek2200[9]
Imidazo[1,2-a]pyrazine-based inhibitorAurora Kinases<10[10]

Experimental Protocols

General Protocol for Direct N-Alkylation of 2-Aminopyrazine

Materials:

  • 2-Aminopyrazine

  • Alkyl Halide (e.g., Methyl Iodide)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 2-aminopyrazine (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated aminopyrazine.

General Protocol for Reductive Amination of 2-Aminopyrazine

Materials:

  • 2-Aminopyrazine

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 2-aminopyrazine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add NaBH(OAc)3 (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated aminopyrazine.

Visualization of a Relevant Signaling Pathway

Many N-alkylated aminopyrazine derivatives have been developed as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). MK-2 is a key component of the p38 MAPK signaling pathway, which is activated in response to cellular stress and inflammatory cytokines.[11][12] Inhibition of this pathway is a promising strategy for the treatment of inflammatory diseases.

p38_MAPK_MK2_Pathway Stress Cellular Stress / Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Downstream_Targets Downstream Targets (e.g., TTP, Hsp27) MK2->Downstream_Targets phosphorylates Aminopyrazine_Inhibitor Aminopyrazine-based MK-2 Inhibitor Aminopyrazine_Inhibitor->MK2 inhibits Inflammation Inflammation / Cell Proliferation Downstream_Targets->Inflammation

Caption: The p38 MAPK/MK-2 signaling pathway and the point of intervention by aminopyrazine-based inhibitors.

Conclusion

The reactivity of aminopyrazines with alkyl halides is a cornerstone of synthetic strategies aimed at developing novel drug candidates. A thorough understanding of the underlying reaction mechanisms, factors influencing reactivity, and practical experimental considerations is paramount for the successful design and synthesis of aminopyrazine derivatives with desired pharmacological properties. This guide provides a foundational understanding for researchers in the field, enabling them to navigate the complexities of aminopyrazine chemistry and accelerate the discovery of new and effective therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Computational Modeling of Pyrazine Diamine Structures

Pyrazine diamine scaffolds are crucial pharmacophores in modern drug discovery, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Computational modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, enabling the rational design of novel therapeutics. This technical guide provides an in-depth overview of the computational and experimental methodologies used to investigate pyrazine diamine structures.

Computational Modeling Approaches

The exploration of pyrazine diamine derivatives heavily relies on a variety of computational techniques to predict their electronic structure, stability, and potential biological activity. These methods provide critical insights that guide synthesis and experimental testing.

Quantum Chemical Methods

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrazine diamine molecules. Density Functional Theory (DFT) is a commonly employed method for optimizing molecular geometries and calculating energetic properties.[5]

Key Applications:

  • Geometry Optimization: Determining the most stable three-dimensional conformation.

  • Electronic Properties: Calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess chemical reactivity and stability.[6]

  • Spectroscopic Predictions: Simulating Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to aid in the interpretation of experimental data.[7][8]

  • Thermodynamic Properties: Estimating heats of formation and reaction energies.[5][9]

A typical computational workflow for analyzing pyrazine diamine structures is outlined below.

G Computational and Experimental Workflow for Pyrazine Diamine Analysis cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_sar Analysis & Optimization comp_design In Silico Design of Pyrazine Diamine Derivatives dft Quantum Chemistry (DFT) - Geometry Optimization - Electronic Properties comp_design->dft Initial Analysis docking Molecular Docking - Binding Mode Prediction - Affinity Scoring dft->docking Optimized Structures md Molecular Dynamics - Stability of Complex - Free Energy Calculation docking->md Promising Hits admet ADMET Prediction - Physicochemical Properties - Toxicity md->admet Validated Complexes synthesis Chemical Synthesis admet->synthesis Guide Synthesis sar Structure-Activity Relationship (SAR) Analysis admet->sar Predicted Data characterization Spectroscopic Characterization (NMR, IR, Mass Spec) synthesis->characterization Purified Compounds bio_assay Biological Assays - In Vitro Activity (IC50/MIC) - Cytotoxicity characterization->bio_assay bio_assay->sar Experimental Data lead_opt Lead Optimization sar->lead_opt lead_opt->comp_design Iterative Refinement

Caption: A general workflow for drug discovery involving pyrazine diamines.

Molecular Docking and Dynamics

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding modes and affinities.[10][11] This is often followed by molecular dynamics (MD) simulations to assess the stability of the ligand-receptor complex over time.[11][12]

Key Applications:

  • Target Identification: Screening libraries of pyrazine diamine derivatives against known biological targets.[10]

  • Binding Affinity Estimation: Calculating binding free energies to rank potential drug candidates.[12]

  • Interaction Analysis: Identifying key amino acid residues involved in the binding interaction.

Synthesis and Experimental Characterization

The synthesis of pyrazine diamine derivatives often involves multi-step reactions, such as condensation reactions of 1,2-diamines with α-dicarbonyl compounds, followed by functional group modifications.[13][14]

General Synthesis Protocol

A common route for synthesizing pyrazine derivatives is the Staedel–Rugheimer pyrazine synthesis.[13] A generalized workflow for the synthesis and characterization of these compounds is presented below.

G General Synthesis and Characterization Workflow cluster_analysis Structural Characterization reactants Starting Materials (e.g., Diamine + Dicarbonyl) condensation Condensation Reaction reactants->condensation oxidation Oxidation/Aromatization condensation->oxidation crude Crude Product oxidation->crude purification Purification (e.g., Column Chromatography) crude->purification pure Pure Pyrazine Diamine Derivative purification->pure nmr NMR Spectroscopy (1H, 13C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir xray X-ray Crystallography (if crystalline) pure->xray

References

A Technical Guide to the Biological Activity Screening of Novel Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data interpretation involved in screening novel pyrazine compounds for various biological activities. Pyrazine, a nitrogen-containing six-membered heterocyclic ring, is a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological properties of its derivatives.[1][2][3] These compounds have demonstrated a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][4][5] This document details common experimental protocols, presents quantitative data from recent studies, and visualizes key workflows and signaling pathways to aid researchers in the design and execution of their screening programs.

Key Biological Activities and Quantitative Data

Pyrazine derivatives have been extensively evaluated for several key therapeutic areas. The following sections summarize their activities and present quantitative data from various studies.

Anticancer Activity

Pyrazine derivatives have emerged as promising anticancer agents, targeting various mechanisms within cancer cells.[6][7][8] Their efficacy has been demonstrated against multiple cancer cell lines, with mechanisms including the inhibition of protein tyrosine phosphatases like SHP2, which regulates cancer cell survival and proliferation through the RAS-ERK signaling pathway.[9][10] Other derivatives act as inhibitors of kinases such as FGFR, c-Met, and VEGFR-2.[11][12]

Table 1: Anticancer Activity of Novel Pyrazine Compounds

Compound Class Cell Line Assay Type IC50 (µM) Reference
[1][6][13]triazolo[4,3-a]pyrazine derivative (17l) A549 (Lung Carcinoma) Antiproliferative 0.98 ± 0.08 [12]
[1][6][13]triazolo[4,3-a]pyrazine derivative (17l) MCF-7 (Breast Adenocarcinoma) Antiproliferative 1.05 ± 0.17 [12]
[1][6][13]triazolo[4,3-a]pyrazine derivative (17l) HeLa (Cervical Carcinoma) Antiproliferative 1.28 ± 0.25 [12]
Chalcone–pyrazine hybrid (46) BPH-1 (Benign Prostatic Hyperplasia) Cytotoxicity 10.4 [4]
Chalcone–pyrazine hybrid (46) MCF-7 (Breast Adenocarcinoma) Cytotoxicity 9.1 [4]
Chalcone–pyrazine hybrid (48) BEL-7402 (Hepatocellular Carcinoma) Cytotoxicity 10.74 [4]
Ligustrazine–curcumin hybrid (79) A549 (Lung Carcinoma) Cytotoxicity 0.60 - 2.85 [14]
Ligustrazine–curcumin hybrid (79) A549/DDP (Cisplatin-resistant Lung) Cytotoxicity 0.60 - 2.85 [14]

| Pyrrolo[1,2-a]pyrazine derivative (6b) | U937 (Histiocytic Lymphoma) | Cytotoxicity | Potent Inhibition |[15] |

Antimicrobial Activity

The pyrazine scaffold is a key component in various compounds exhibiting potent antibacterial and antifungal properties.[1][16] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like extensively drug-resistant (XDR) S. Typhi.[16][17]

Table 2: Antimicrobial Activity of Novel Pyrazine Compounds

Compound Class Microbial Strain MIC (µg/mL) Reference
Triazolo[4,3-a]pyrazine derivative (2e) Escherichia coli 16 [18]
Triazolo[4,3-a]pyrazine derivative (2e) Staphylococcus aureus 32 [18]
Pyrazine-containing thiazoline (11) Mycobacterium tuberculosis H37Rv Potent Activity [16]
Pyrazine-containing thiazoline (12) Mycobacterium tuberculosis H37Rv Potent Activity [16]
Pyrazine-containing thiazoline (40) Mycobacterium tuberculosis H37Rv Potent Activity [16]

| Pyrazine carboxamide (5d) | XDR S. Typhi | 6.25 (mg/mL) |[17] |

Antiviral Activity

Several pyrazine derivatives have been identified as having significant antiviral properties.[13] They have shown activity against a range of viruses, including influenza viruses and SARS-CoV-2.[13][19][20] For instance, certain imidazo[1,2-a]pyrazine derivatives have demonstrated potent anti-influenza activity by targeting the viral nucleoprotein.[20]

Table 3: Antiviral Activity of Novel Pyrazine Compounds

Compound Class Virus Cell Line IC50 / EC50 (µM) Selectivity Index (SI) Reference
Pyrazine-based conjugate (5e) SARS-CoV-2 VERO-E6 0.477 >10.3 [19]
Pyrazine-based conjugate (12i) SARS-CoV-2 VERO-E6 0.3638 3.837 [19]
Imidazo[1,2-a]pyrazine (A4) Influenza A (PR8) MDCK EC50: 2.75 9.95 [20]

| Pyrido[2,3-b]pyrazine (27) | Human Cytomegalovirus (HCMV) | - | EC50: 0.33 | >120 |[21] |

Anti-inflammatory Activity

Pyrazine N-acylhydrazone derivatives, among others, have been designed and evaluated as novel analgesic and anti-inflammatory agents.[22] These compounds have shown efficacy in animal models of both acute and chronic inflammation.[22] Some paeonol derivatives containing a pyrazine structure have also demonstrated significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in macrophages.[14]

Table 4: Anti-inflammatory Activity of Novel Pyrazine Compounds

Compound Class Assay / Model Activity Reference
Pyrazine N-acylhydrazone (2o) Adjuvant-induced arthritis (rat) Active [22]

| Paeonol-pyrazine hybrid (37) | LPS-induced NO in RAW264.7 cells | 56.32% inhibition at 20 µM |[14] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable screening of novel compounds. This section provides methodologies for key in vitro assays.

Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Library Preparation cluster_1 Primary Screening (In Vitro) cluster_2 Data Analysis & Hit Identification cluster_3 Secondary & Lead Optimization A Novel Pyrazine Compound Synthesis B Compound Purification & Characterization A->B C Library Preparation (Stock Solutions in DMSO) B->C D Cytotoxicity/Viability Assays (e.g., MTT, SRB) C->D E Target-Based Assays (Enzyme/Receptor Binding) C->E F Phenotypic Assays (Antimicrobial, Antiviral) C->F G Calculate IC50/EC50/MIC D->G E->G F->G H Determine Selectivity Index (SI = CC50 / IC50) G->H I Identify 'Hit' Compounds H->I J Dose-Response Studies I->J K Mechanism of Action (e.g., Signaling Pathway Analysis) J->K L Structure-Activity Relationship (SAR) K->L M Lead Optimization L->M

Caption: General workflow for screening novel pyrazine compounds.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT assay is a colorimetric method used to assess cell viability.[23][24] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23]

Workflow for MTT Assay

MTT_Workflow start Start step1 Seed cells in a 96-well plate and incubate (24h) start->step1 end End step2 Treat cells with various concentrations of pyrazine compounds step1->step2 step3 Incubate for desired period (e.g., 24, 48, or 72h) step2->step3 step4 Add MTT solution to each well and incubate (2-4h) step3->step4 step5 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals step4->step5 step6 Measure absorbance at ~570 nm using a plate reader step5->step6 step7 Calculate cell viability (%) and IC50 step6->step7 step7->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the novel pyrazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (commonly 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to reduce background noise.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol

The SRB assay is a cell density-based assay where the dye binds to cellular proteins, providing a sensitive measure of cell mass. It is a reliable alternative to the MTT assay.[25][26]

Methodology:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After incubation, gently discard the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water to remove TCA and let it air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm.[26]

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Enzyme Inhibition Assay (General Protocol)

Enzyme inhibition assays are crucial for identifying compounds that modulate the activity of a specific enzyme target. These assays can be adapted for high-throughput screening.[27][28][29]

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow start Start step1 Prepare assay buffer, enzyme, substrate, and test compounds start->step1 end End step2 Add enzyme and varying concentrations of pyrazine inhibitor to wells step1->step2 step3 Pre-incubate to allow inhibitor-enzyme binding step2->step3 step4 Initiate reaction by adding substrate step3->step4 step5 Incubate for a defined time at optimal temperature step4->step5 step6 Stop the reaction (if necessary) step5->step6 step7 Measure product formation or substrate depletion (e.g., absorbance, fluorescence, luminescence) step6->step7 step8 Calculate % inhibition and IC50 step7->step8 step8->end

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, and pyrazine compounds in an appropriate assay buffer.

  • Assay Setup: In a microplate, add the buffer, the pyrazine compound (at various concentrations), and the enzyme. Include controls: a negative control (no inhibitor) and a positive control (a known inhibitor).

  • Pre-incubation: Pre-incubate the plate for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a fixed period.

  • Detection: Measure the signal (e.g., absorbance, fluorescence, or luminescence) which corresponds to the amount of product formed or substrate consumed. The detection method depends on the specific assay (e.g., colorimetric, fluorescent).[29]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Test: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the pyrazine compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Receptor-Ligand Binding Assay: Competitive Binding

These assays measure the ability of a test compound to displace a labeled ligand (typically radiolabeled) from its receptor, which is essential for determining the compound's binding affinity (Ki).[30][31]

Methodology:

  • Reagent Preparation: Prepare a source of the receptor (e.g., cell membranes), a radiolabeled ligand with known affinity for the receptor, and solutions of the unlabeled pyrazine compounds (competitors).[31]

  • Assay Setup: In a filter plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled pyrazine compound in a suitable binding buffer.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the wells through a glass fiber filter using a vacuum manifold. The receptor-bound radioligand is retained on the filter, while the unbound ligand passes through.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound. The IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand) is determined and can be used to calculate the inhibitory constant (Ki).

Key Signaling Pathways

Understanding the mechanism of action of novel pyrazine compounds often involves elucidating their effects on critical cellular signaling pathways.

SHP2-Mediated RAS-ERK Signaling Pathway

Several pyrazine derivatives have been designed as allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase.[9][10] SHP2 is a crucial component of the RAS-ERK (MAPK) signaling pathway, which regulates cell proliferation and survival.[10] In many cancers, this pathway is hyperactivated. By inhibiting SHP2, pyrazine compounds can block this signaling cascade and suppress tumor growth.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2 SHP2 RTK->SHP2 Recruits SOS SOS Grb2->SOS RAS RAS SOS->RAS Activates (GDP -> GTP) RAF RAF RAS->RAF Activates SHP2->RAS Dephosphorylates inhibitory sites, Promotes RAS activation MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor Pyrazine Compound (SHP099 analog) Inhibitor->SHP2 Allosteric Inhibition

Caption: Inhibition of the SHP2-RAS-ERK pathway by pyrazine compounds.

Other pathways that have been implicated in the action of pyrazine derivatives include the NF-κB, AKT, and ERK signaling pathways, as well as the mitochondrial apoptosis pathway, which can be triggered to induce cancer cell death.[14]

Conclusion

The pyrazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This guide outlines the fundamental steps and methodologies for the comprehensive biological screening of new pyrazine derivatives. By employing a systematic approach that includes robust in vitro assays, quantitative data analysis, and investigation into the underlying mechanisms of action, researchers can effectively identify and optimize lead compounds for further development. The continued exploration of the chemical space around the pyrazine core is expected to yield new candidates with significant potential in oncology, infectious diseases, and inflammatory disorders.

References

N2-Isopropylpyrazine-2,5-diamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the availability, synthesis, and potential biological context of N2-Isopropylpyrazine-2,5-diamine.

Initial investigations reveal that this compound is not a readily available stock chemical from major commercial suppliers. Extensive searches have not identified any direct vendors for this specific compound, suggesting it is a specialized or novel molecule that requires custom synthesis for research and development purposes.

Supplier and Availability Overview

As of late 2025, this compound is not listed in the catalogs of prominent chemical suppliers. Researchers seeking to acquire this compound will likely need to engage with a company specializing in custom chemical synthesis. Several such companies have expertise in the synthesis of heterocyclic compounds, including pyrazine derivatives.

Table 1: Custom Synthesis Supplier Options

CompanySpecializationServices Offered
BOC SciencesSmall molecule custom synthesis, chiral synthesis, process development.Synthetic route design, optimization, and scale-up.
Tocris BioscienceCustom synthesis of complex organic molecules, including amino acids and heterocycles.Route development, analog synthesis, and stable isotope labeling.
EnamineCustom synthesis of a wide variety of organic compounds from milligram to kilogram scale.Multistep organic synthesis, asymmetric synthesis, and focused library creation.
BiosynthCustom synthesis for pharmaceutical and diagnostic applications, specializing in complex molecules.Route scouting, process development, and GMP manufacturing.
Otava ChemicalsCustom synthesis of organic molecules for biotech and pharmaceutical research.Synthesis of building blocks, reference compounds, and hit-to-lead libraries.

Proposed Synthetic Pathway

While no specific literature detailing the synthesis of this compound has been identified, a plausible synthetic route can be proposed based on established methods for the preparation of substituted diaminopyrazines. A common strategy involves the sequential amination of a dihalopyrazine precursor.

A potential starting material for this synthesis is 2,5-dichloropyrazine. The differential reactivity of the chlorine atoms can be exploited to introduce the amino and isopropylamino groups in a stepwise manner. The isopropylamino group would likely be introduced first, followed by amination.

Experimental Protocol: Proposed Synthesis of this compound

  • Step 1: Synthesis of 2-chloro-5-(isopropylamino)pyrazine.

    • In a sealed reaction vessel, dissolve 2,5-dichloropyrazine in a suitable solvent such as ethanol or isopropanol.

    • Add an excess of isopropylamine to the solution.

    • Heat the reaction mixture at a temperature range of 80-120°C for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain 2-chloro-5-(isopropylamino)pyrazine.

  • Step 2: Synthesis of this compound.

    • Dissolve the purified 2-chloro-5-(isopropylamino)pyrazine in a suitable solvent, such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

    • Add a source of ammonia, such as a solution of ammonia in dioxane or aqueous ammonia, in the presence of a palladium or copper catalyst and a suitable ligand.

    • Heat the reaction mixture under pressure in a sealed vessel.

    • Monitor the reaction until the starting material is consumed.

    • After cooling, the reaction mixture can be worked up by extraction and purified by crystallization or column chromatography to yield the final product, this compound.

Synthetic Pathway for this compound 2,5-Dichloropyrazine 2,5-Dichloropyrazine Step1_Intermediate 2-Chloro-5-(isopropylamino)pyrazine 2,5-Dichloropyrazine->Step1_Intermediate Nucleophilic Aromatic Substitution Isopropylamine Isopropylamine Final_Product This compound Step1_Intermediate->Final_Product Buchwald-Hartwig Amination Ammonia Ammonia Potential Research Workflow cluster_synthesis Compound Acquisition cluster_screening Biological Evaluation cluster_development Drug Development Custom_Synthesis Custom Synthesis of This compound Primary_Screening Primary Biological Screening (e.g., Kinase Inhibition, Antimicrobial Assays) Custom_Synthesis->Primary_Screening Compound Obtained Hit_Identification Hit Identification Primary_Screening->Hit_Identification Active Compound Found Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Structure-Activity Relationship Studies Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

In Silico Prediction of N2-Isopropylpyrazine-2,5-diamine Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical and pharmacokinetic properties of N2-Isopropylpyrazine-2,5-diamine, a heterocyclic amine with potential applications in medicinal chemistry. Utilizing established in silico methodologies, this document outlines the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and key physicochemical characteristics of the molecule. Detailed computational protocols and a visual workflow are presented to offer a transparent and reproducible framework for the virtual assessment of this and similar pyrazine derivatives. The objective is to furnish researchers and drug development professionals with foundational data to guide further experimental investigation and optimization of this compound as a potential therapeutic agent.

Introduction

This compound is an aromatic heterocyclic compound featuring a substituted pyrazine ring. Its structure, containing both hydrogen bond donors and acceptors, suggests its potential for biological activity, making it a molecule of interest in drug discovery. In silico prediction of molecular properties has become an indispensable tool in early-phase drug development, offering a rapid and cost-effective means to evaluate the druglikeness and potential liabilities of novel chemical entities. This guide details the computational prediction of key properties for this compound, providing a foundational dataset for further research.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound have been calculated and are summarized in Table 1. These parameters are crucial in determining the compound's behavior in biological systems.

PropertyPredicted ValueReference
Molecular FormulaC₇H₁₂N₄
Molecular Weight152.197 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count2
Topological Polar Surface Area (TPSA)63.8 Ų
Complexity115
InChI1S/C7H12N4/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3,(H2,8,9)(H,10,11)
InChIKeyWSPXWPCSSUDECF-UHFFFAOYSA-N
Canonical SMILESCC(C)NC1=NC=C(N)C=N1

In Silico ADMET Prediction

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico tools provide valuable early-stage predictions of these properties. The predicted ADMET profile for this compound is presented in Table 2. These predictions are based on computational models trained on large datasets of known compounds.

ADMET ParameterPredicted PropertyPredicted Value
Absorption Human Intestinal AbsorptionGood
Caco-2 PermeabilityModerate
P-glycoprotein SubstrateNo
Distribution Blood-Brain Barrier PenetrationLow
Plasma Protein BindingModerate
Metabolism CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Excretion Renal Organic Cation TransporterInhibitor
Toxicity Ames MutagenicityNegative
hERG InhibitionLow Risk

Computational Methodology

The in silico predictions presented in this guide were derived from a standardized computational workflow, which is a common practice in the assessment of pyrazine derivatives.[1][2][3][4]

Molecular Structure Preparation

The 2D structure of this compound was generated using MarvinSketch and subsequently converted to a 3D conformation. Energy minimization was performed using a suitable force field to obtain a stable, low-energy conformation for subsequent calculations.

Physicochemical Property Calculation

The physicochemical properties listed in Table 1 were calculated using standard computational chemistry software packages. These calculations are based on the molecular topology and elemental composition of the compound.

ADMET Prediction

ADMET properties were predicted using established web-based platforms such as PreADMET.[1] These platforms utilize a variety of QSAR (Quantitative Structure-Activity Relationship) models and machine learning algorithms to predict the pharmacokinetic and toxicological properties of small molecules. The predictions are based on the structural similarity of the query molecule to compounds with known experimental data.

Druglikeness Evaluation

The druglikeness of this compound was assessed based on established rules such as Lipinski's Rule of Five. This rule evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability.[1]

In Silico Prediction Workflow

The following diagram illustrates the logical workflow for the in silico prediction of properties for this compound.

in_silico_workflow cluster_input Input cluster_preprocessing Preprocessing cluster_prediction Prediction cluster_output Output mol_structure 2D Structure of this compound energy_minimization 3D Conversion & Energy Minimization mol_structure->energy_minimization physicochemical Physicochemical Properties energy_minimization->physicochemical admet ADMET Prediction energy_minimization->admet druglikeness Druglikeness Evaluation energy_minimization->druglikeness data_tables Data Summary Tables physicochemical->data_tables admet->data_tables druglikeness->data_tables report Technical Guide data_tables->report

References

An In-depth Technical Guide to the Thermal Stability Analysis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation related to the thermal stability analysis of pyrazine derivatives. Pyrazine and its derivatives are a critical class of N-heterocyclic compounds with wide-ranging applications in the pharmaceutical, food, and materials science industries.[1][2] Their inherent chemical stability and diverse pharmacological activities make them valuable scaffolds in drug design.[3][4][5] Understanding the thermal stability of these compounds is paramount for predicting their shelf life, determining appropriate storage conditions, and ensuring their integrity during manufacturing processes.[6]

Core Thermal Analysis Techniques

The primary methods for evaluating the physicochemical properties of solid-state active pharmaceutical ingredients (APIs) are thermal analysis techniques.[6] These methods are advantageous due to the small sample size required, straightforward sample preparation, and rapid analysis time.[6] The most common techniques employed in the pharmaceutical sciences are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6][7]

  • Differential Scanning Calorimetry (DSC): DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[8] It provides crucial information on thermal events such as melting temperature (Tm), glass transition temperature (Tg), crystallization temperature (Tc), and the enthalpy of these transitions.[9][10] This information is vital for characterizing the physical and chemical properties of pharmaceutical materials, including polymorphism and drug-excipient compatibility.[8][10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[6][7] This technique is essential for determining the thermal stability and composition of materials by detecting mass loss associated with processes like decomposition, dehydration, and desorption.[7][9] The resulting TGA curve plots mass change against temperature, and its first derivative (DTG curve) helps to identify the temperatures at which the most significant mass loss occurs.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible thermal analysis data. The following sections outline typical methodologies for DSC and TGA.

Differential Scanning Calorimetry (DSC) Protocol

A standard DSC protocol for the analysis of pyrazine derivatives involves the following steps:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to standard procedures like ASTM E967 and E968.[9]

  • Sample Preparation: Accurately weigh a small amount of the pyrazine derivative sample (typically 1-5 mg) into an appropriate DSC pan (e.g., aluminum, platinum). The pan may be open or hermetically sealed depending on the nature of the analysis.[8]

  • Experimental Conditions:

    • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, over a specified temperature range (e.g., 25 °C to 300 °C).[9] Lower heating rates can be used to improve the resolution of overlapping thermal events.[9]

    • Atmosphere: Conduct the experiment under a controlled atmosphere, typically an inert nitrogen purge at a flow rate of 50 mL/min, to prevent oxidative degradation.[8]

  • Data Acquisition: Record the heat flow as a function of temperature using the instrument's software.[8]

  • Data Analysis: Analyze the resulting DSC curve to determine key thermal events. The melting point is typically identified as the extrapolated onset temperature (Tm) or the peak temperature (Tp) of the endothermic event.[11]

Thermogravimetric Analysis (TGA) Protocol

A typical TGA protocol for assessing the thermal stability of pyrazine derivatives is as follows:

  • Instrument Calibration: Ensure the TGA's microbalance and temperature sensor are properly calibrated.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan (e.g., platinum or ceramic).[9]

  • Experimental Conditions:

    • Temperature Program: Heat the sample at a controlled rate, commonly 10 °C/min, through a temperature range relevant to the compound's expected decomposition (e.g., 30 °C to 550 °C).[12]

    • Atmosphere: Use an inert atmosphere, such as nitrogen, to study the intrinsic thermal stability without oxidation.[12] An oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) can be used to investigate degradation under different conditions.[12]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature.

  • Data Analysis: Analyze the TGA curve to identify the onset of decomposition and the temperature ranges of mass loss. The derivative of the TGA curve (DTG) is used to determine the temperature of the maximum rate of decomposition.

Coupled Techniques for Evolved Gas Analysis (EGA)

To identify the volatile products released during thermal decomposition, TGA can be coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Gas Chromatography-Mass Spectrometry (TGA-GC/MS).[6] This provides a more comprehensive understanding of the degradation pathways.[12] Pyrolysis-GC/MS (Py-GC/MS) is another valuable technique for analyzing the pyrolysis products of pyrazine derivatives in both inert and oxidative atmospheres.[12]

Visualization of Experimental Workflow and Decomposition Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results Interpretation Sample Pyrazine Derivative Sample Weighing Weighing (1-10 mg) Sample->Weighing Pan Loading into DSC/TGA Pan Weighing->Pan TGA TGA (10°C/min, N2 atm) Pan->TGA DSC DSC (10°C/min, N2 atm) Pan->DSC TGA_Data TGA/DTG Curves (Mass Loss vs. Temp) TGA->TGA_Data EGA Evolved Gas Analysis (TGA-MS/GC-MS) TGA->EGA DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data Stability Thermal Stability (Decomposition Temp.) TGA_Data->Stability Transitions Phase Transitions (Tm, Tg) DSC_Data->Transitions Products Decomposition Products EGA->Products

General workflow for thermal analysis of pyrazine derivatives.

Decomposition_Pathway cluster_decomposition Thermal Decomposition cluster_products Volatile Products Pyrazine Pyrazine Derivative Intermediate Unstable Intermediates Pyrazine->Intermediate Heat (TGA) Ring_Cleavage Pyrazine Ring Cleavage Intermediate->Ring_Cleavage Side_Chain_Loss Side-Chain Fragmentation Intermediate->Side_Chain_Loss CO2 CO2 Ring_Cleavage->CO2 NH3 NH3 Ring_Cleavage->NH3 HCN HCN Ring_Cleavage->HCN Hydrocarbons Hydrocarbons Side_Chain_Loss->Hydrocarbons

References

Methodological & Application

N-Alkylation of 2,5-Diaminopyrazine: Application Notes and Protocols for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 2,5-diaminopyrazine, a critical scaffold in medicinal chemistry. The following sections outline reliable methods, including reductive amination and direct alkylation, offering a comparative analysis of their yields and conditions. These protocols are designed to be readily implemented in a laboratory setting for the synthesis of novel N-alkylated 2,5-diaminopyrazine derivatives for drug discovery and development programs.

Introduction

2,5-Diaminopyrazine and its derivatives are privileged heterocyclic motifs frequently found in biologically active compounds, including kinase inhibitors, fluorescent probes, and other therapeutic agents. The amino groups at the 2 and 5 positions serve as key handles for structural modification, with N-alkylation being a fundamental strategy to modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of these molecules. This document details two primary, high-yielding methods for the N-alkylation of 2,5-diaminopyrazine: Reductive Amination and Direct Alkylation with Alkyl Halides.

N-Alkylation Methods: A Comparative Overview

The choice of N-alkylation strategy depends on the desired product (mono- or di-alkylation), the nature of the alkyl group to be introduced, and the overall complexity of the target molecule. Below is a summary of the recommended methods with their typical reaction conditions and yields.

MethodAlkylating AgentCatalyst/ReagentTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Reductive Amination Aldehydes or KetonesSodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (NaBH(OAc)3)Methanol, DichloromethaneRoom Temperature12-2470-95[1][2]
AldehydesPhenylsilane / Tin CatalystDichloromethaneRoom Temperature4-8High[3]
Direct Alkylation Alkyl IodidesStrong Base (e.g., n-Butyllithium, Sodium Hydride)Tetrahydrofuran (THF)0 to Room Temp.1-4Excellent[3][4][5]
Alkyl Bromides/IodidesCesium Carbonate (Cs2CO3)Methanol222up to 89[6]

Experimental Protocols

Method 1: Reductive Amination

Reductive amination is a versatile and widely used method for the N-alkylation of amines.[7] It proceeds via the in-situ formation of an imine or enamine intermediate from the reaction of 2,5-diaminopyrazine with an aldehyde or ketone, which is then reduced by a mild reducing agent. This method offers high chemoselectivity, as the reducing agents employed typically do not reduce the carbonyl starting material.

3.1.1. Protocol for Mono- or Di-N-alkylation using Sodium Cyanoborohydride

This protocol is adapted from general procedures for reductive amination and is suitable for the synthesis of both mono- and di-N-alkylated 2,5-diaminopyrazines by controlling the stoichiometry of the aldehyde or ketone.

Materials:

  • 2,5-Diaminopyrazine

  • Aldehyde or Ketone (1.1 equivalents for mono-alkylation, 2.2 equivalents for di-alkylation)

  • Sodium Cyanoborohydride (NaBH3CN) (1.5 equivalents per carbonyl group)

  • Methanol (anhydrous)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of 2,5-diaminopyrazine (1.0 eq) in anhydrous methanol in a round-bottom flask, add the aldehyde or ketone (1.1 or 2.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Carefully add sodium cyanoborohydride (1.5 eq per carbonyl) portion-wise to the reaction mixture. Caution: NaBH3CN is toxic and should be handled in a well-ventilated fume hood.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 2,5-diaminopyrazine.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation of 2,5-diaminopyrazine with alkyl halides is a straightforward method, particularly effective when using a strong base to deprotonate the amino group, thereby increasing its nucleophilicity.[4][5] This method is well-suited for the introduction of simple alkyl groups.

3.2.1. Protocol for N-alkylation using n-Butyllithium and Alkyl Iodide

This protocol utilizes a strong base to generate the aminopyrazinyl anion, which then reacts with an alkyl iodide.[3] Careful control of stoichiometry can favor mono- or di-alkylation.

Materials:

  • 2,5-Diaminopyrazine

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents for mono-alkylation, 2.2 equivalents for di-alkylation)

  • Alkyl Iodide (1.1 equivalents for mono-alkylation, 2.2 equivalents for di-alkylation)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a Schlenk flask containing a stirred solution of 2,5-diaminopyrazine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.1 or 2.2 eq) dropwise via syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl iodide (1.1 or 2.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 2,5-diaminopyrazine.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described N-alkylation methods.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 2,5-Diaminopyrazine in Methanol aldehyde Add Aldehyde/Ketone & Acetic Acid start->aldehyde imine Stir at RT (1-2h) Imine Formation aldehyde->imine reducer Add NaBH3CN portion-wise imine->reducer react Stir at RT (12-24h) reducer->react quench Quench with Water react->quench concentrate Concentrate quench->concentrate extract Extract with Ethyl Acetate concentrate->extract purify Column Chromatography extract->purify product N-Alkylated 2,5-Diaminopyrazine purify->product

Caption: Workflow for N-alkylation via Reductive Amination.

Direct_Alkylation_Workflow cluster_prep Anion Formation cluster_reaction Alkylation cluster_workup Work-up & Purification start 2,5-Diaminopyrazine in THF at 0°C base Add n-BuLi dropwise start->base anion Stir at 0°C (30 min) base->anion alkyl_halide Add Alkyl Iodide dropwise anion->alkyl_halide react Warm to RT (1-4h) alkyl_halide->react quench Quench with sat. NH4Cl solution react->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product N-Alkylated 2,5-Diaminopyrazine purify->product

Caption: Workflow for Direct N-alkylation with Alkyl Halide.

Conclusion

The N-alkylation of 2,5-diaminopyrazine is a crucial transformation in the synthesis of novel compounds for drug discovery. The methods of reductive amination and direct alkylation with alkyl halides presented here offer reliable and high-yielding routes to a variety of N-alkylated derivatives. The choice of method will be dictated by the specific target molecule and the available starting materials. These detailed protocols and workflows provide a solid foundation for researchers to successfully synthesize and explore the chemical space around the 2,5-diaminopyrazine scaffold.

References

Application of Pyrazine Diamines as Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for researchers and scientists working on the development of pyrazine diamine-based kinase inhibitors. Pyrazine-containing compounds have emerged as a significant class of kinase inhibitors, with several agents approved for clinical use or in advanced clinical development.[1][2] The pyrazine scaffold is a key pharmacophore that often interacts with the hinge region of the kinase ATP-binding pocket.[3][4] This guide covers the synthesis, biochemical and cellular evaluation, and data analysis of these promising therapeutic agents.

Overview of Pyrazine Diamines as Kinase Inhibitors

Pyrazine diamines and related pyrazine derivatives are heterocyclic compounds that have shown potent inhibitory activity against a range of protein kinases.[1] Their planar structure and the presence of nitrogen atoms allow for critical hydrogen bonding interactions within the ATP-binding site of kinases.[3] This class of inhibitors has been successfully developed to target various kinases implicated in cancer and inflammatory diseases.

Key characteristics of pyrazine-based kinase inhibitors include:

  • Mechanism of Action: Most pyrazine-based inhibitors are ATP-competitive, binding to the ATP pocket of the kinase.[1][5] Some, like acalabrutinib, can be covalent inhibitors that form an irreversible bond with a cysteine residue in the kinase.[5]

  • Therapeutic Targets: These inhibitors have been developed against a variety of kinases, including but not limited to:

    • FMS-like tyrosine kinase 3 (FLT3)

    • AXL receptor tyrosine kinase

    • Spleen tyrosine kinase (Syk)

    • Janus kinases (JAKs)

    • Casein Kinase 2 (CK2)

    • PIM kinases

    • Ataxia telangiectasia and Rad3-related (ATR) kinase

  • Clinical Significance: Several pyrazine-based kinase inhibitors have demonstrated significant clinical activity with manageable toxicity profiles in treating various malignancies and immunological disorders.[1][2]

Prominent Examples of Pyrazine Diamine Kinase Inhibitors

Here are two notable examples of pyrazine diamine-based kinase inhibitors:

  • Gilteritinib (Xospata®): An FDA-approved dual inhibitor of FLT3 and AXL, used for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1][6]

  • Entospletinib: A selective inhibitor of Spleen Tyrosine Kinase (Syk) that has been evaluated in clinical trials for various hematological malignancies, including chronic lymphocytic leukemia (CLL).[7][8][9]

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50 values) of selected pyrazine diamine and related pyrazine-based kinase inhibitors against their primary targets.

Compound NameTarget Kinase(s)IC50 (nM)Cell-Based Potency (nM)Reference(s)
GilteritinibFLT30.29Not specified[6]
GilteritinibAXL0.73Not specified[6]
EntospletinibSyk7.6Not specified[10]
Compound 19f HDAC1130~300 (MV4-11 cells)[11]
Compound 19f HDAC2280Not specified[11]
Compound 19f HDAC3310Not specified[11]
Compound 23a HDAC3400Not specified[11]
Compound 29b HDAC170Not specified[11]
Compound 29b HDAC2260Not specified[11]
NDI-101150HPK1<10Not specified[3]
Compound 5i HPK10.8Not specified[3]

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of pyrazine diamine kinase inhibitors.

Synthesis of Pyrazine Diamine Kinase Inhibitors

The synthesis of pyrazine diamine kinase inhibitors often involves multi-step reactions. Below is a generalized workflow and a specific example for the synthesis of Gilteritinib.

General Synthetic Workflow:

G A Starting Materials (e.g., Halogenated Pyrazine) B Nucleophilic Substitution (e.g., with an amine) A->B C Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig amination) B->C D Functional Group Interconversion (e.g., Nitrile hydrolysis) C->D E Final Product (Pyrazine Diamine Inhibitor) D->E

General synthetic workflow for pyrazine diamine kinase inhibitors.

Protocol for the Synthesis of Gilteritinib (A Representative Example):

This protocol is based on a reported synthetic route.[6][12]

Step 1: Synthesis of 3-amino-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carbonitrile

  • To a solution of 3-amino-5-chloropyrazine-2-carbonitrile in a suitable solvent (e.g., N,N-dimethylformamide), add 4-aminotetrahydropyran and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Step 2: Buchwald-Hartwig Amination

  • In a reaction vessel, combine the product from Step 1, the desired aniline derivative (e.g., 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an anhydrous solvent (e.g., dioxane).

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a high temperature (e.g., 100-120 °C).

  • Monitor the reaction until the starting materials are consumed.

  • Cool the mixture, filter it through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the nitrile intermediate of Gilteritinib.[6]

Step 3: Nitrile Hydrolysis to Carboxamide (Final Step)

  • Dissolve the nitrile intermediate in a suitable solvent mixture (e.g., tert-butanol and water).

  • Add a base (e.g., sodium hydroxide) and heat the mixture (e.g., 60-65 °C) for several hours.[13]

  • Monitor the hydrolysis by LC-MS.

  • After completion, cool the reaction, neutralize it, and extract the product with an organic solvent.

  • Purify the final product, Gilteritinib, by recrystallization or column chromatography.

Biochemical Kinase Activity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for measuring kinase activity in a high-throughput format.[14][15][16]

Principle of TR-FRET Kinase Assay:

G cluster_0 No Kinase Activity (Inhibitor Present) cluster_1 Kinase Activity (No Inhibitor) A Kinase + Substrate-Fluorescein B No Phosphorylation A->B C Add Terbium-Antibody B->C D Antibody does not bind C->D E No FRET (Low TR-FRET Signal) D->E F Kinase + Substrate-Fluorescein G Phosphorylation F->G H Add Terbium-Antibody G->H I Antibody binds to Phospho-Substrate H->I J FRET Occurs (High TR-FRET Signal) I->J

Principle of the TR-FRET kinase activity assay.

Protocol for TR-FRET Kinase Assay: [2][17]

  • Prepare Reagents:

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • ATP solution at the desired concentration (often at the Km value for the specific kinase).

    • Fluorescein-labeled peptide substrate specific for the kinase of interest.

    • Recombinant kinase enzyme.

    • Test compounds (pyrazine diamines) serially diluted in DMSO.

    • Stop solution (e.g., 10 mM EDTA in kinase reaction buffer).

    • Detection solution containing a terbium-labeled anti-phospho-substrate antibody.

  • Kinase Reaction:

    • In a 384-well microplate, add 2.5 µL of the test compound dilution.

    • Add 5 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stopping the Reaction and Detection:

    • Add 5 µL of the stop solution to each well.

    • Add 5 µL of the detection solution to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 615 nm for terbium) after excitation at approximately 340 nm.

    • Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Kinase Activity Assay (Western Blot for Phospho-Proteins)

This assay measures the ability of a pyrazine diamine inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.[1][18][19]

Workflow for Cell-Based Phospho-Protein Western Blot:

G A Cell Culture and Treatment (with Pyrazine Diamine Inhibitor) B Cell Lysis (with phosphatase inhibitors) A->B C Protein Quantification (e.g., BCA assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (e.g., PVDF) D->E F Blocking E->F G Primary Antibody Incubation (anti-phospho-protein) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Workflow for Western blot analysis of protein phosphorylation.

Protocol for Cell-Based Phospho-Protein Western Blot: [20]

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with a known activated kinase) and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazine diamine inhibitor for a specific duration (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

    • If necessary, stimulate the signaling pathway with an appropriate agonist.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4 °C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4 °C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software.

Conclusion

Pyrazine diamines represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. The protocols and information provided in this document offer a foundation for researchers to synthesize, evaluate, and characterize novel pyrazine-based compounds. Careful execution of these experiments and thorough data analysis are crucial for the successful development of new and effective kinase inhibitor drugs.

References

Application Notes: N2-Isopropylpyrazine-2,5-diamine as a Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N2-Isopropylpyrazine-2,5-diamine is a substituted pyrazine derivative that holds significant potential as a core scaffold in the development of novel pharmaceuticals. The pyrazine ring system is a common motif in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The presence of two amino groups at the 2 and 5 positions, with one being substituted with an isopropyl group, provides key points for molecular diversification, allowing for the generation of libraries of compounds for screening against various therapeutic targets. This document outlines the potential application of this compound as a building block for the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3]

Key Properties and Advantages:

  • Tunable Substitution: The amino groups at the C2 and C5 positions offer sites for the introduction of a variety of substituents to modulate potency, selectivity, and pharmacokinetic properties.

  • Hydrogen Bonding Capabilities: The pyrazine nitrogens and the amino groups can act as hydrogen bond donors and acceptors, facilitating strong interactions with the ATP-binding pocket of kinases.

  • Scaffold Rigidity: The aromatic pyrazine core provides a rigid scaffold, which can help in pre-organizing the substituents for optimal binding to the target protein, potentially leading to higher affinity.

Proposed Application: Development of Novel Kinase Inhibitors

The 2-aminopyrazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] By utilizing this compound as a starting material, novel series of kinase inhibitors can be synthesized and evaluated. A proposed general workflow for the development of such inhibitors is outlined below.

Experimental Protocols

Protocol 1: Synthesis of N2-Isopropyl-N5-aryl-pyrazine-2,5-diamine Derivatives

This protocol describes a general method for the synthesis of a library of this compound derivatives through a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N2-Isopropyl-N5-aryl-pyrazine-2,5-diamine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to evaluate the inhibitory activity of the synthesized compounds against a target protein kinase (e.g., a receptor tyrosine kinase).

Materials:

  • Synthesized this compound derivatives dissolved in DMSO

  • Recombinant human kinase

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Add the recombinant kinase and the substrate peptide to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for 1 hour at 30 °C.

  • Stop the kinase reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Data Presentation

The inhibitory activities of a hypothetical series of this compound derivatives against a target kinase are summarized in the table below.

Compound IDR Group (at C5)IC50 (nM)
NIPD-001 Phenyl150
NIPD-002 4-Fluorophenyl85
NIPD-003 4-Methoxyphenyl120
NIPD-004 3-Chlorophenyl60
NIPD-005 4-Trifluoromethylphenyl45

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK NIPD_Inhibitor NIPD Derivative (Kinase Inhibitor) NIPD_Inhibitor->RTK G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound synthesis Buchwald-Hartwig Amination (with various aryl halides) start->synthesis library Library of NIPD Derivatives synthesis->library assay In Vitro Kinase Inhibition Assay library->assay ic50 IC50 Determination assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar sar->synthesis Iterative Design adme ADME/Tox Profiling sar->adme lead Lead Candidate adme->lead

References

Application Notes and Protocols for High-Throughput Screening of Pyrazine Derivative Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug discovery. Possessing a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, these scaffolds are frequently identified as "hits" in high-throughput screening (HTS) campaigns. HTS allows for the rapid screening of large chemical libraries, such as those containing pyrazine derivatives, to identify compounds that modulate the activity of a specific biological target. This document provides detailed application notes and protocols for the high-throughput screening of pyrazine derivative libraries against common drug targets, including protein kinases and pathways involved in cellular signaling.

High-Throughput Screening Workflow

The successful implementation of a high-throughput screening campaign for a pyrazine derivative library involves a multi-step process, from initial assay development to hit confirmation and characterization. This workflow ensures the identification of robust and reliable hits for further drug development.

A typical HTS workflow consists of the following key stages:

  • Assay Development and Miniaturization: The initial phase involves developing a robust and reproducible biological assay that is amenable to automation and miniaturization (e.g., in 384- or 1536-well plate formats).

  • Pilot Screen: A small subset of the compound library is screened to assess the assay's performance, including its statistical robustness (e.g., Z'-factor) and to get an initial estimate of the hit rate.[1]

  • Primary Screen: The entire pyrazine derivative library is screened at a single concentration to identify initial "hits."

  • Hit Confirmation: Hits from the primary screen are re-tested using the same assay to eliminate false positives.[2]

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency (e.g., IC50 or EC50 values).

  • Secondary and Orthogonal Assays: Hits are further characterized using different assay formats or technologies to confirm their mechanism of action and rule out assay-specific artifacts.[3]

  • Structure-Activity Relationship (SAR) Analysis: The chemical structures of validated hits are analyzed to identify common features and guide the synthesis of more potent and selective analogs.[1]

HTS_Workflow cluster_0 Screening Campaign cluster_1 Hit Validation & Characterization Assay_Dev Assay Development & Miniaturization Pilot Pilot Screen (~2,000 compounds) Assay_Dev->Pilot Z' > 0.5 Primary Primary Screen (Full Library @ 10 µM) Pilot->Primary Confirmation Hit Confirmation (Re-test actives) Primary->Confirmation ~1-2% Hit Rate Dose_Response Dose-Response (IC50/EC50) Confirmation->Dose_Response Secondary Secondary/Orthogonal Assays Dose_Response->Secondary SAR SAR Analysis Secondary->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General High-Throughput Screening Workflow.

Data Presentation: Inhibitory Activities of Pyrazine Derivatives

The following tables summarize the quantitative data for various pyrazine derivatives identified through screening, showcasing their inhibitory concentrations (IC50) against different cancer cell lines and protein kinases.

Compound IDTarget Cell LineIC50 (µM)Reference
Chalcone-Pyrazine 49 A549 (Lung Carcinoma)0.13[4]
Colo-205 (Colorectal Adenocarcinoma)0.19[4]
Chalcone-Pyrazine 50 MCF-7 (Breast Adenocarcinoma)0.18[4]
Chalcone-Pyrazine 51 MCF-7 (Breast Adenocarcinoma)0.012[4]
A549 (Lung Carcinoma)0.045[4]
DU-145 (Prostate Carcinoma)0.33[4]
Flavono-Pyrazine 88 HT-29 (Colorectal Adenocarcinoma)10.67[5]
Flavono-Pyrazine 89 MCF-7 (Breast Adenocarcinoma)10.43[5]
Flavono-Pyrazine 90 HT-29 (Colorectal Adenocarcinoma)10.90[5]
Intermediate 21 MCF7 (Breast Adenocarcinoma)0.1 (at 48h)[6]
HCT116 (Colorectal Carcinoma)0.1 (at 48h)[6]
[3][7][8]triazolo[4,3-a]pyrazine 17l A549 (Lung Carcinoma)0.98[9]
MCF-7 (Breast Adenocarcinoma)1.05[9]
Hela (Cervical Cancer)1.28[9]
Compound IDTarget KinaseIC50 (nM)Reference
[3][7][8]triazolo[4,3-a]pyrazine 17l c-Met26.0[9]
VEGFR-22600[9]
Imidazo[1,2-a]pyrazine GQ352 Gαq8900[8]

Experimental Protocols

Protocol 1: High-Throughput Screening for Kinase Inhibitors using LanthaScreen® TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying pyrazine derivatives that inhibit the activity of a specific protein kinase.

Materials:

  • Kinase of interest

  • LanthaScreen® Tb-labeled antibody specific for the phosphorylated substrate

  • Fluorescein-labeled kinase substrate

  • ATP

  • Kinase Buffer

  • TR-FRET Dilution Buffer

  • EDTA

  • Pyrazine derivative library (typically in DMSO)

  • Low-volume 384-well plates (white or black)

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in Kinase Buffer. The optimal concentration should be determined empirically by performing a kinase titration to find the EC80 value (the concentration that gives 80% of the maximal signal).

    • Prepare a 2X substrate/ATP solution in Kinase Buffer. The ATP concentration should ideally be at the Km for the specific kinase.

    • Prepare a 2X antibody/EDTA solution in TR-FRET Dilution Buffer. The final concentration of EDTA is typically 10 mM, and the antibody concentration is usually 2 nM.[10]

    • Prepare serial dilutions of the pyrazine derivative compounds.

  • Kinase Reaction:

    • Add 2.5 µL of the pyrazine derivative compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Cover the plate and incubate at room temperature for 1 hour.[10]

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X antibody/EDTA solution to each well.

    • Cover the plate and incubate at room temperature for at least 30 minutes to allow for antibody binding.[10]

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 495 nm for Terbium) and acceptor (e.g., 520 nm for Fluorescein) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission.

    • Determine the percent inhibition for each compound relative to the DMSO controls.

    • For confirmed hits, generate dose-response curves and calculate IC50 values.

Protocol 2: Cell Viability/Cytotoxicity Screening using CellTiter-Glo® Luminescent Assay

This protocol outlines a method to screen a pyrazine derivative library for compounds that affect cell viability, which is a common primary screen for anticancer drug discovery.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Pyrazine derivative library (in DMSO)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96- or 384-well plates

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Seed the cells into opaque-walled multiwell plates at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.

    • Incubate the plates overnight at 37°C in a humidified CO2 incubator.

  • Compound Addition:

    • Add the desired concentration of each pyrazine derivative (typically 1 µL of a 1000X stock for a final concentration of 10 µM) to the wells containing cells. Include DMSO-only wells as a negative control.

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent cell viability for each compound-treated well relative to the DMSO-treated control wells.

    • For active compounds, perform dose-response studies to determine their IC50 values.

Protocol 3: Gαq/11 Pathway Activation Screening using a Calcium Mobilization Assay

This protocol is designed to identify pyrazine derivatives that modulate Gαq/11-coupled receptor signaling by measuring changes in intracellular calcium levels.

Materials:

  • A cell line endogenously or recombinantly expressing a Gαq/11-coupled receptor of interest.

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Pyrazine derivative library (in DMSO)

  • A fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed cells into a 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM dye-loading solution in the assay buffer.

    • Remove the cell culture medium from the plate and add 25 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature.

  • Compound Addition and Signal Detection:

    • Place the cell plate and the compound plate into the fluorescent plate reader.

    • The instrument will add the pyrazine derivatives to the cells and immediately begin measuring the fluorescence intensity (Ex/Em = ~490/525 nm) over time to capture the calcium flux.

  • Data Analysis:

    • The change in fluorescence intensity over baseline indicates the level of intracellular calcium mobilization.

    • For agonists, determine the EC50 from dose-response curves. For antagonists, pre-incubate with the compounds before adding a known agonist and determine the IC50.

Signaling Pathways Modulated by Pyrazine Derivatives

Pyrazine derivatives have been shown to modulate several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for interpreting HTS results and for mechanism-of-action studies.

Gαq/11 Signaling Pathway

The Gαq/11 family of G proteins are crucial transducers of signals from G protein-coupled receptors (GPCRs) that, upon activation, stimulate phospholipase C-β (PLCβ). PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This pathway is a driver in certain cancers, such as uveal melanoma.[10] Certain imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of Gαq, preventing the dissociation of the Gαβγ heterotrimer and subsequent downstream signaling.[8]

Gq_pathway GPCR GPCR Gq Gαq/11 (inactive) GPCR->Gq Ligand Gq_active Gαq/11-GTP (active) Gq->Gq_active GTP/GDP Exchange PLCb PLCβ Gq_active->PLCb PIP2 PIP2 PLCb->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Pyrazine Imidazo[1,2-a]pyrazine Derivatives Pyrazine->Gq Inhibition

Inhibition of the Gαq/11 signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Aberrant NF-κB signaling is implicated in numerous inflammatory diseases and cancers. Some pyrazine-containing compounds have been shown to suppress NF-κB activation, thereby exerting anti-inflammatory effects.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB IkB->IkB_p NFkB_bound IkB->NFkB_bound NFkB NF-κB (p50/p65) NFkB->NFkB_bound NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasomal Degradation IkB_p->Proteasome Pyrazine Pyrazine Derivatives Pyrazine->IKK Inhibition Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Transcription

Suppression of the NF-κB signaling pathway.

Conclusion

The combination of diverse pyrazine derivative libraries with robust high-throughput screening methodologies provides a powerful platform for the discovery of novel therapeutic agents. The protocols and data presented herein offer a comprehensive guide for researchers to design and execute effective HTS campaigns targeting kinases and key signaling pathways. The continued exploration of this chemical space is anticipated to yield promising new leads for a wide range of diseases.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Pyrazine Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of pyrazine diamines using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are provided, along with data presentation tables and visualizations to aid in structural elucidation and conformational analysis.

Introduction to NMR Characterization of Pyrazine Diamines

Pyrazine diamines are an important class of nitrogen-containing heterocyclic compounds with diverse applications in pharmaceuticals, materials science, and agrochemicals. A thorough understanding of their molecular structure, including the substitution pattern on the pyrazine ring and the conformation of the amino groups, is crucial for structure-activity relationship (SAR) studies and drug design. NMR spectroscopy is an unparalleled tool for providing detailed atomic-level structural and dynamic information. This document outlines the application of various NMR techniques for the unambiguous characterization of pyrazine diamines.

Quantitative NMR Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for pyrazine and related diamino-substituted aza-aromatic compounds. These values can serve as a reference for the characterization of novel pyrazine diamine derivatives.

Table 1: ¹H NMR Chemical Shift Data

CompoundSolventChemical Shift (δ) ppm / Multiplicity / (J Hz)Assignment
PyrazineCDCl₃8.59 (s)H-2, H-3, H-5, H-6
2,3-DiaminopyridineDMSO-d₆7.59 (d, J=4.9, 1.7), 6.56 (d, J=7.3, 4.9), 6.93 (dd, J=7.3, 1.7), 5.22 (br s)H-6, H-5, H-4, -NH₂
2,6-Diaminopyridine-7.2 (t), 5.8 (d)H-4, H-3, H-5

Table 2: ¹³C NMR Chemical Shift Data

CompoundSolventChemical Shift (δ) ppmAssignment
PyrazineCDCl₃145.0C-2, C-3, C-5, C-6
Substituted Pyrazine AmideCDCl₃164.5, 159.7, 145.7, 141.3, 140.2Pyrazine ring carbons

Note: Chemical shifts are highly dependent on the solvent, concentration, and substituents. The data presented here are for reference purposes.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Standard Protocol:

  • Weigh 5-10 mg of the pyrazine diamine sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

  • Cap the NMR tube securely.

For Air-Sensitive Samples: For pyrazine diamines that are sensitive to air or moisture, all handling steps should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[2] J-Young NMR tubes are recommended for maintaining an inert atmosphere during the experiment.[2]

Degassing: To remove dissolved paramagnetic oxygen, which can broaden NMR signals and interfere with relaxation measurements and NOE experiments, the sample can be degassed.[1] The freeze-pump-thaw method is the most effective technique.[1]

1D NMR Spectroscopy

3.2.1. ¹H NMR Spectroscopy

This is the fundamental NMR experiment for determining the number of different proton environments and their neighboring protons.

Protocol:

  • Place the prepared NMR tube in the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons and analyze the multiplicities and coupling constants to deduce proton connectivity.

Typical Acquisition Parameters:

  • Pulse Program: zg30 (or similar)

  • Number of Scans (ns): 8-16

  • Relaxation Delay (d1): 1-5 s

  • Acquisition Time (aq): 2-4 s

  • Spectral Width (sw): 16-20 ppm

3.2.2. ¹³C NMR Spectroscopy

This experiment provides information about the carbon skeleton of the molecule.

Protocol:

  • Follow the initial steps of locking and shimming as for ¹H NMR.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

  • Process the data similarly to the ¹H spectrum.

Typical Acquisition Parameters:

  • Pulse Program: zgpg30 (or similar with proton decoupling)

  • Number of Scans (ns): 128 or more, depending on concentration

  • Relaxation Delay (d1): 2 s[3]

  • Acquisition Time (aq): 1-2 s

  • Spectral Width (sw): 200-240 ppm

3.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.[4]

Protocol:

  • Acquire a series of DEPT spectra at different pulse angles: DEPT-45, DEPT-90, and DEPT-135.

  • In a DEPT-90 spectrum, only CH signals appear.[4]

  • In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.[4]

  • Quaternary carbons are not observed in DEPT spectra.[5]

Typical Acquisition Parameters:

  • Pulse Programs: DEPT-45, DEPT-90, DEPT-135

  • Parameters: Generally similar to a standard ¹³C NMR experiment.

2D NMR Spectroscopy

3.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[2]

Protocol:

  • Acquire the 2D COSY spectrum using a standard COSY pulse sequence (e.g., cosygpqf).

  • Process the data with Fourier transformation in both dimensions.

  • Analyze the cross-peaks, which indicate correlations between coupled protons.

Typical Acquisition Parameters:

  • Pulse Program: cosygpqf

  • Number of Scans (ns): 2-8 per increment

  • Relaxation Delay (d1): 1-2 s

  • Number of Increments (td in F1): 256-512

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached heteronuclei, most commonly ¹³C.[6]

Protocol:

  • Acquire the 2D HSQC spectrum using a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

  • Process the data with Fourier transformation in both dimensions.

  • Analyze the cross-peaks, which show the correlation between a proton and its directly bonded carbon. An edited HSQC can also differentiate between CH/CH₃ (positive) and CH₂ (negative) groups.[6]

Typical Acquisition Parameters:

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (ns): 2-8 per increment

  • Relaxation Delay (d1): 1-2 s

  • Number of Increments (td in F1): 128-256

  • ¹J(C,H) Coupling Constant: ~145 Hz (for aromatic C-H)

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds.[7] This is particularly useful for identifying quaternary carbons and connecting different spin systems.

Protocol:

  • Acquire the 2D HMBC spectrum using a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Process the data with Fourier transformation in both dimensions.

  • Analyze the cross-peaks, which indicate long-range H-C correlations.

Typical Acquisition Parameters:

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (ns): 4-16 per increment

  • Relaxation Delay (d1): 1.5-2 s

  • Number of Increments (td in F1): 256-512

  • Long-range Coupling Delay: Optimized for ⁿJ(C,H) of 4-10 Hz.

3.3.4. NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment identifies protons that are close to each other in space (typically < 5 Å), providing information about the molecule's three-dimensional structure and conformation.[8]

Protocol:

  • Acquire the 2D NOESY spectrum using a standard NOESY pulse sequence (e.g., noesygpph).

  • Process the data with Fourier transformation in both dimensions.

  • Analyze the cross-peaks, which indicate through-space correlations between protons.

Typical Acquisition Parameters:

  • Pulse Program: noesygpph

  • Number of Scans (ns): 8-16 per increment

  • Relaxation Delay (d1): 1-2 s

  • Mixing Time (d8): 0.5-1.0 s for small molecules, this needs to be optimized based on the molecule's properties.[9]

  • Number of Increments (td in F1): 256-512

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive NMR characterization of a novel pyrazine diamine.

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of Pyrazine Diamine purification Purification synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_1d 1D NMR (¹H, ¹³C, DEPT) sample_prep->nmr_1d Initial Screening nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d Detailed Analysis structure_elucidation Structure Elucidation nmr_2d->structure_elucidation Connectivity conformational_analysis Conformational Analysis nmr_2d->conformational_analysis Spatial Proximity final_structure Final Structure & Conformation structure_elucidation->final_structure conformational_analysis->final_structure

Caption: Experimental workflow for NMR characterization.

Molecular Interaction Pathway: Pyrazine Diamine Binding to DNA

Pyrazine derivatives have been shown to interact with DNA, a crucial aspect of their potential therapeutic applications.[1][8] NMR spectroscopy can be used to study these interactions. The following diagram illustrates a simplified model of a pyrazine diamine derivative intercalating into a DNA minor groove, which can be investigated using techniques like NOESY to observe intermolecular contacts.

dna_interaction cluster_dna DNA Double Helix (Minor Groove) cluster_interaction Binding & Interaction cluster_nmr_obs NMR Observables DNA_base1 Base Pair 1 DNA_base2 Base Pair 2 DNA_base3 Base Pair 3 pyrazine_diamine Pyrazine Diamine Derivative intercalation Intercalation pyrazine_diamine->intercalation h_bonding Hydrogen Bonding pyrazine_diamine->h_bonding electrostatic Electrostatic Interactions pyrazine_diamine->electrostatic intercalation->DNA_base2 noe Intermolecular NOEs (Pyrazine H ↔ DNA H) intercalation->noe h_bonding->DNA_base1 h_bonding->DNA_base3 chem_shift Chemical Shift Perturbations h_bonding->chem_shift electrostatic->chem_shift

References

Application Note: Mass Spectrometry Analysis of N2-Isopropylpyrazine-2,5-diamine for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of N2-Isopropylpyrazine-2,5-diamine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is an aromatic amine with potential applications as a building block in the synthesis of novel pharmaceutical compounds. Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and pharmacokinetic studies. The described methodology, employing electrospray ionization (ESI), offers high sensitivity and selectivity for the detection and quantification of this compound in various matrices.

Introduction

This compound is a substituted pyrazine derivative with the molecular formula C7H12N4 and a molecular weight of 152.197 g/mol . As an aromatic amine, its analysis is critical in drug discovery and development for ensuring the purity of synthetic intermediates and for characterizing metabolic pathways. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful technique for the analysis of such small molecules.[1][2] This document outlines a robust LC-MS/MS method for the analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data and ensuring the longevity of the instrument.[1][3][4] The following protocol is recommended for preparing this compound for LC-MS/MS analysis.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

  • 2 mL autosampler vials with septa

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a clean glass vial.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Dilution: For unknown samples, dissolve them in methanol to an estimated concentration within the calibration range.

  • Acidification: To promote ionization, add formic acid to all standard and sample solutions to a final concentration of 0.1% (v/v).

  • Filtration: Filter all solutions through a 0.22 µm syringe filter into 2 mL autosampler vials to remove any particulate matter that could clog the LC system.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The chromatographic separation is essential to isolate the analyte of interest from potential matrix components, while tandem mass spectrometry provides selective and sensitive detection.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Method:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Method:

Mass spectrometry is operated in positive ion mode with electrospray ionization (ESI+).[6][7]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

For quantitative analysis, specific precursor-to-product ion transitions are monitored. The precursor ion will be the protonated molecule [M+H]+. The exact fragmentation pattern would need to be determined experimentally, but based on the structure, plausible fragmentation pathways can be predicted. Aromatic amines typically show a stable molecular ion.[8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound153.1To be determinedTo be determined
Internal Standard (optional)To be determinedTo be determinedTo be determined

Note: The optimal product ions and collision energies should be determined by infusing a standard solution of this compound and performing a product ion scan and collision energy optimization.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is an example of how to structure a calibration curve data table.

Table 1: Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,987
50759,935
1001,525,678
5007,630,112
100015,198,550

Table 2: Predicted Mass Spectrometry Data

ParameterValue
Molecular Formula C7H12N4
Molecular Weight 152.197 g/mol
Predicted [M+H]+ 153.1135 m/z
Predicted Major Fragments Loss of isopropyl group, loss of ammonia

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis stock Stock Solution (1 mg/mL) working Working Standards (1-1000 ng/mL) stock->working acidify Acidification (0.1% Formic Acid) working->acidify sample Sample Dilution sample->acidify filter Filtration (0.22 µm filter) acidify->filter lc LC Separation (C18 Column) filter->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant qual Qualitative Analysis ms->qual

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway cluster_fragments Predicted Fragments parent This compound [M+H]+ = 153.1 m/z frag1 Loss of Isopropyl Radical [M+H - C3H7]+ = 110.1 m/z parent->frag1 Fragmentation frag2 Loss of Ammonia [M+H - NH3]+ = 136.1 m/z parent->frag2 Fragmentation

Caption: Predicted fragmentation pathway for this compound in positive ion ESI.

References

In Vitro Cytotoxicity Testing of N2-Isopropylpyrazine-2,5-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of N2-Isopropylpyrazine-2,5-diamine cytotoxicity. The following sections detail the scientific background, necessary materials, and step-by-step procedures for key assays to determine the cytotoxic potential of this novel pyrazine derivative.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] Preliminary studies on various pyrazine compounds have demonstrated their potential to induce cytotoxicity in a range of cancer cell lines.[1][4][5] Therefore, a thorough in vitro assessment of the cytotoxic effects of novel derivatives such as this compound is a critical first step in the drug discovery and development process. This document outlines the protocols for assessing cell viability and elucidating the potential mechanisms of cell death induced by this compound.

Key In Vitro Cytotoxicity Assays

A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of this compound. The following assays provide quantitative data on different aspects of cellular health:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable biomarker for cytotoxicity and cytolysis.[6]

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

Experimental Protocols

Cell Culture
  • Cell Lines: A panel of relevant human cancer cell lines should be selected for testing. Based on studies of similar pyrazine compounds, suitable cell lines could include:

    • MCF-7 (Breast adenocarcinoma)[1][2]

    • A549 (Lung carcinoma)[1][2]

    • HepG2 (Hepatocellular carcinoma)[1]

    • HCT116 (Colorectal carcinoma)[5]

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the culture medium. Replace the medium in the wells with the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Test Compound LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.

Apoptosis Assay (Annexin V/PI Staining) Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
MCF-7 2475.2 ± 5.1
4848.9 ± 3.8
7225.1 ± 2.5
A549 2488.4 ± 6.3
4862.7 ± 4.9
7238.6 ± 3.1
HepG2 24> 100
4885.3 ± 7.2
7255.4 ± 4.7
HCT116 2465.9 ± 4.5
4841.2 ± 3.3
7222.8 ± 2.1

Data are presented as mean ± SD from three independent experiments.

Table 2: Hypothetical Percentage of Apoptotic and Necrotic Cells Induced by this compound (at IC50 concentration for 48h)

Cell Line% Early Apoptosis% Late Apoptosis% Necrosis
MCF-7 15.3 ± 1.825.8 ± 2.45.1 ± 0.7
HCT116 18.9 ± 2.130.2 ± 2.96.4 ± 0.9

Data are presented as mean ± SD from three independent experiments.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., MCF-7, A549) MTT MTT Assay (Cell Viability) CellCulture->MTT LDH LDH Assay (Membrane Integrity) CellCulture->LDH Apoptosis Apoptosis Assay (Annexin V/PI) CellCulture->Apoptosis CompoundPrep This compound Stock Solution Preparation CompoundPrep->MTT CompoundPrep->LDH CompoundPrep->Apoptosis IC50 IC50 Determination MTT->IC50 Cytotoxicity Cytotoxicity Percentage LDH->Cytotoxicity ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Stress Signal DeathReceptor Death Receptors (e.g., Fas, TNFR1) Compound->DeathReceptor Ligand Binding? CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: N2-Isopropylpyrazine-2,5-diamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N2-Isopropylpyrazine-2,5-diamine, a functionalized heterocyclic amine with prospective utility in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the preparation and use of this compound and its derivatives.

Introduction

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical and fragrance industries. The pyrazine core is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors, antimicrobial agents, and therapeutics for cardiovascular diseases. The strategic functionalization of the pyrazine ring, such as the introduction of amino and alkylamino groups, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This compound is an example of such a scaffold, offering multiple points for further chemical modification, making it a valuable building block in the synthesis of compound libraries for drug discovery.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reaction of an N-substituted iminodiacetonitrile derivative with isopropylamine. This approach provides a direct route to the asymmetrically substituted diaminopyrazine.

Proposed Reaction Scheme

reactant1 N-chloro-bis(cyanomethyl)amine intermediate Intermediate reactant1->intermediate + Isopropylamine (Nucleophilic Attack) reactant2 Isopropylamine product This compound intermediate->product Cyclization & Aromatization

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • N-chloro-bis(cyanomethyl)amine

  • Isopropylamine

  • Triethylamine (or another suitable base)

  • Methanol (or another suitable solvent)

  • Sodium bicarbonate

  • Chloroform

  • Water

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-chloro-bis(cyanomethyl)amine (1.0 eq) in methanol at 0-5 °C under an inert atmosphere.

  • Addition of Amine: Slowly add a solution of isopropylamine (1.1 eq) and triethylamine (1.2 eq) in methanol to the cooled solution of N-chloro-bis(cyanomethyl)amine. Maintain the temperature below 15 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Heat the reaction mixture to 60-70 °C and add a solution of sodium bicarbonate in water. Reflux for 30 minutes.

  • Extraction: Cool the mixture to room temperature and extract with chloroform or another suitable organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that as this is a proposed synthesis, the yield is an estimate based on similar reactions.

ParameterValue
Molecular Formula C₇H₁₂N₄
Molecular Weight 152.20 g/mol
Theoretical Yield Based on limiting reagent
Estimated Practical Yield 60-75%
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, chloroform

Applications in Organic Synthesis and Drug Discovery

N-alkylated aminopyrazines are valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2][3] The 2,5-diaminopyrazine core can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The N-isopropyl group can provide additional hydrophobic interactions and influence the selectivity of the inhibitor.

Potential as Kinase Inhibitors

Derivatives of this compound can be synthesized to target specific kinases by introducing various substituents at the 5-amino position and on the pyrazine ring itself. These modifications can modulate the compound's potency, selectivity, and pharmacokinetic properties.

cluster_synthesis Synthesis Workflow cluster_screening Screening Workflow Start This compound Derivatization Further Derivatization (e.g., Acylation, Alkylation) Start->Derivatization Library Compound Library Derivatization->Library Kinase_Assay Kinase Inhibition Assay Library->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay Hit_Compound Hit Compound Identification Cell_Assay->Hit_Compound

Caption: Experimental workflow for the development of kinase inhibitors.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, blocking downstream signaling events that lead to cell proliferation.

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Proliferation Cell Proliferation Transcription_Factor->Proliferation Inhibitor N2-Isopropylpyrazine- 2,5-diamine Derivative Inhibitor->Kinase_A Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a versatile building block for organic synthesis, with significant potential for applications in drug discovery. The synthetic protocol outlined provides a practical route to this compound, opening avenues for the creation of novel pyrazine derivatives. Further investigation into the biological activities of these derivatives, particularly as kinase inhibitors, is warranted and could lead to the development of new therapeutic agents.

References

Application Notes and Protocols for the Purification of Substituted Pyrazine Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of substituted pyrazine diamines, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined below cover common laboratory techniques, including recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Additionally, methods for purity assessment and insights into the biological relevance of these compounds as kinase inhibitors are discussed.

Introduction

Substituted pyrazine diamines are important scaffolds in drug discovery, exhibiting a range of biological activities. Their purification is a critical step in their synthesis and characterization, ensuring that downstream biological assays are conducted with compounds of high purity. The choice of purification method depends on the physicochemical properties of the specific derivative, such as its polarity, solubility, and thermal stability, as well as the nature of the impurities present.

Purification Protocols

Recrystallization

Recrystallization is a robust technique for the purification of solid substituted pyrazine diamines, leveraging differences in solubility between the target compound and impurities in a given solvent system at varying temperatures.

Protocol for Recrystallization of a Substituted Diaminopyrazine Derivative

  • Solvent Selection:

    • Place a small amount of the crude solid (10-20 mg) into a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.

    • Commonly used solvents for pyrazine and pyridine derivatives include ethanol, methanol, ethyl acetate, benzene, and mixtures such as ethanol/water or dichloromethane/methanol.[1]

    • If a single solvent is not suitable, a two-solvent system can be employed. Dissolve the compound in a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes turbid. Add a few more drops of the "good" solvent to redissolve the precipitate.

  • Dissolution:

    • Place the crude substituted pyrazine diamine in an Erlenmeyer flask.

    • Add the chosen solvent or solvent system and a boiling chip.

    • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution and swirl.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying larger quantities of substituted pyrazine diamines from reaction mixtures containing impurities of different polarities.

Protocol for Flash Column Chromatography of a Substituted Diaminopyrazine Derivative

  • Stationary Phase and Column Packing:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel (typically 230-400 mesh) in the initial, least polar mobile phase solvent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Mobile Phase Selection:

    • Use thin-layer chromatography (TLC) to determine an appropriate solvent system. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

    • Common mobile phases for normal-phase chromatography of pyrazine and pyridine derivatives include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[2]

  • Sample Loading:

    • Dissolve the crude substituted pyrazine diamine in a minimal amount of a suitable solvent, preferably the mobile phase or a less polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase, applying positive pressure (flash chromatography).

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase to elute more polar compounds.

  • Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified substituted pyrazine diamine.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure samples of substituted pyrazine diamines, particularly for final purification steps or for separating closely related isomers.

Protocol for Preparative HPLC of a Substituted Diaminopyrazine Derivative

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve good separation of the target compound from its impurities.

    • A common starting point for reversed-phase HPLC is a C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Sample Preparation:

    • Dissolve the crude or partially purified substituted pyrazine diamine in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column.

  • Scale-Up to Preparative Column:

    • Select a preparative column with the same stationary phase as the analytical column but with a larger diameter and particle size.

    • Adjust the flow rate and gradient according to the dimensions of the preparative column to maintain a similar separation profile.

  • Purification and Fraction Collection:

    • Inject the filtered sample onto the preparative HPLC system.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Collect fractions corresponding to the peak of the target compound. Automated fraction collectors are typically used for this purpose.

  • Isolation and Desalting:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

    • If a non-volatile buffer was used, a desalting step (e.g., using a solid-phase extraction cartridge) may be necessary.

    • Lyophilize the aqueous solution to obtain the final purified substituted pyrazine diamine as a solid.

Purity Assessment

The purity of the final compound should be assessed using analytical techniques such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical HPLC Protocol for Purity Assessment

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

The following tables provide representative data for the purification of substituted diaminopyridines, which are structurally analogous to substituted pyrazine diamines. These values can serve as a benchmark for expected outcomes when purifying diaminopyrazine derivatives.

Table 1: Purification of Mono- and Diaminated Pyridines by Column Chromatography [3]

CompoundPurification MethodIsolated YieldPurity
Monoaminated Pyridine 1Bulb-to-bulb distillation65-86%>96.5%
Monoaminated Pyridine 2Bulb-to-bulb distillation65-86%>96.5%
Diaminated Pyridine 1Bulb-to-bulb distillation25.6-46.0%>95%
Diaminated Pyridine 2Column Chromatography25.6-46.0%>95%
Scaffolded DiaminopyridineSilica Gel Column Chromatography57-70%High

Table 2: Preparative HPLC Purification of a Synthetic Peptide [4]

Sample Load (mg)Column I.D. (mm)Recovery of Purified Product (%)Purity
0.759.492.8>99%
1.59.492.7>99%
69.490.3>99%
1009.487.5>99%
2009.490.4>99%

Biological Context: Kinase Inhibition

Substituted pyrazine diamines are of significant interest in drug discovery as potential kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of protein kinases that control the progression of the cell cycle.[5] The activity of CDKs is dependent on their association with cyclins, which are regulatory proteins whose concentrations fluctuate throughout the cell cycle.[5] Inhibitors of CDKs can arrest the cell cycle and are therefore being investigated as anti-cancer agents. Structurally similar 2,6-diaminopyridine derivatives have been shown to inhibit CDK1 and CDK2.[6]

CDK_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Genes G1/S Phase Progression Genes (e.g., Cyclin E) E2F->G1_S_Genes activates transcription CyclinE_CDK2 Cyclin E-CDK2 G1_S_Genes->CyclinE_CDK2 activates CyclinE_CDK2->Rb phosphorylates S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Inhibitor Substituted Pyrazine Diamine (CDK Inhibitor) Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: Inhibition of the CDK signaling pathway by substituted pyrazine diamines.

Rho-associated Kinase (ROCK) Signaling Pathway

ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility.[7] The Rho/ROCK pathway is implicated in various diseases, including glaucoma, cardiovascular diseases, and cancer metastasis.[7] 2,3-Diaminopyrazines have been identified as inhibitors of ROCK.

ROCK_Signaling_Pathway GPCR GPCR / Growth Factor Receptors RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP activates GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase inhibits MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLC_P Phospho-MLC MLC_Phosphatase->MLC_P dephosphorylates MLC->MLC_P Actin_Myosin Actin-Myosin Contraction MLC_P->Actin_Myosin promotes Cell_Effects Cellular Effects (Migration, Adhesion) Actin_Myosin->Cell_Effects Inhibitor Substituted Pyrazine Diamine (ROCK Inhibitor) Inhibitor->ROCK

Caption: Inhibition of the ROCK signaling pathway by substituted pyrazine diamines.

References

Application Notes and Protocols: Pyrazine Diamines as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of pyrazine diamines as ligands in coordination chemistry, with a focus on their application in the development of potential therapeutic agents. The content herein is curated for researchers in academia and industry, offering a comprehensive guide to the synthesis, characterization, and evaluation of a representative pyrazine diamine-metal complex.

Introduction to Pyrazine Diamines in Coordination Chemistry

Pyrazine diamines are a versatile class of bidentate ligands that have garnered significant interest in coordination chemistry. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, can act as a π-acceptor and a bridging unit in polynuclear complexes. The diamine functionality allows for chelation to a metal center, forming stable five- or six-membered rings. This combination of electronic and structural features makes pyrazine diamine ligands valuable components in the design of metal complexes with tailored electronic, optical, and biological properties.

Coordination complexes of pyrazine diamines have been explored for a variety of applications, including:

  • Catalysis: As ligands in catalysts for organic transformations.

  • Photophysics: In the development of luminescent materials and photosensitizers.

  • Bioinorganic Chemistry: As models for biological systems and as potential therapeutic agents.

This document will focus on the application of pyrazine diamine ligands in the design of platinum(II) complexes with potential anticancer activity. The representative complex, dichloro(2,3-diaminopyrazine)platinum(II) , will be used as a case study to illustrate the experimental methodologies.

Synthesis of Dichloro(2,3-diaminopyrazine)platinum(II)

The synthesis of dichloro(2,3-diaminopyrazine)platinum(II) involves the reaction of a suitable platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the 2,3-diaminopyrazine ligand.

Synthesis of the Ligand: 2,3-Diaminopyrazine

A common route to synthesize 2,3-diaminopyrazines is through the reductive desulfurization of[1][2][3]thiadiazolo[3,4-b]pyrazines.[3]

Experimental Protocol:

  • Synthesis of[1][2][3]Thiadiazolo[3,4-b]pyrazine: A mixture of 3,4-diamino-1,2,5-thiadiazole (1.0 mmol) and the desired α-dicarbonyl compound (1.05 mmol) in acetic acid (2 mL) is refluxed for 4 hours.[3] The reaction mixture is then cooled and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the[1][2][3]thiadiazolo[3,4-b]pyrazine derivative.

  • Reduction to 2,3-Diaminopyrazine: A mixture of the[1][2][3]thiadiazolo[3,4-b]pyrazine (1.0 mmol) and tin(II) chloride (5.0 mmol) in a 1:1 mixture of 12 M hydrochloric acid and methanol (12 mL) is heated at 60 °C.[3] The reaction progress is monitored by TLC. Upon completion, the solution is cooled, basified with sodium carbonate to pH 8-9, and then evaporated to dryness. The 2,3-diaminopyrazine is extracted from the residue and purified.

Synthesis of the Platinum(II) Complex: Dichloro(2,3-diaminopyrazine)platinum(II)

The following protocol is adapted from the synthesis of similar cis-diamminedichloroplatinum(II) complexes.[4][5]

Experimental Protocol:

  • Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (1.0 mmol) in 20 mL of deionized water.

  • In a separate flask, dissolve 2,3-diaminopyrazine (1.0 mmol) in 10 mL of deionized water, with gentle heating if necessary.

  • Slowly add the 2,3-diaminopyrazine solution to the K₂[PtCl₄] solution with constant stirring at room temperature.

  • A yellow precipitate of dichloro(2,3-diaminopyrazine)platinum(II) will form.

  • Continue stirring the mixture for 24 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash it with cold water, followed by ethanol and then diethyl ether.

  • Dry the product in a desiccator over P₄O₁₀.

Workflow for the Synthesis of Dichloro(2,3-diaminopyrazine)platinum(II):

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_purification Purification L1 3,4-Diamino-1,2,5-thiadiazole + α-Dicarbonyl Compound L2 [1,2,5]Thiadiazolo[3,4-b]pyrazine L1->L2 Reflux in Acetic Acid L3 2,3-Diaminopyrazine L2->L3 SnCl2, HCl/MeOH C1 K₂[PtCl₄] Solution C3 Reaction Mixture C1->C3 C2 2,3-Diaminopyrazine Solution C2->C3 C4 Dichloro(2,3-diaminopyrazine)platinum(II) (Precipitate) C3->C4 Stirring (24h) P1 Filtration C4->P1 P2 Washing (Water, Ethanol, Ether) P1->P2 P3 Drying P2->P3

Caption: Workflow for the synthesis of the ligand and the platinum(II) complex.

Characterization of Dichloro(2,3-diaminopyrazine)platinum(II)

Comprehensive characterization is essential to confirm the structure and purity of the synthesized complex. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic coordination complexes in solution. For platinum complexes, ¹H, ¹³C, and ¹⁹⁵Pt NMR are particularly informative.

Experimental Protocol:

  • Prepare a solution of the complex (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H, ¹³C{¹H}, and ¹⁹⁵Pt NMR spectra on a high-field NMR spectrometer.

  • Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, and Na₂[PtCl₆] for ¹⁹⁵Pt).

Expected Spectral Features and Data Interpretation:

  • ¹H NMR: Resonances for the pyrazine and amine protons will be observed. Coordination to platinum will typically cause a downfield shift of the ligand proton signals.

  • ¹³C NMR: Resonances for the carbon atoms of the pyrazine ring will be observed. Coordination will also influence their chemical shifts.

  • ¹⁹⁵Pt NMR: A single resonance is expected for the platinum(II) center. The chemical shift is highly sensitive to the coordination environment.[6]

Table 1: Representative NMR Data for Platinum(II) Diamine Complexes

NucleusChemical Shift (δ) ppmCoupling Constant (J) HzReference
¹H (N-H )4.0 - 6.0[7]
¹³C (Pyrazine)140 - 160[8]
¹⁹⁵Pt-2000 to -2500¹J(¹⁹⁵Pt-¹⁵N) ≈ 160-390[9][10]
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Experimental Protocol:

  • Grow single crystals of the complex suitable for X-ray diffraction, typically by slow evaporation of a solvent or by vapor diffusion.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software.

Expected Structural Features and Data Interpretation:

  • The platinum(II) center is expected to adopt a square planar geometry.

  • The 2,3-diaminopyrazine ligand will act as a bidentate ligand, coordinating through the two amino nitrogen atoms.

  • The two chloride ligands will occupy the remaining coordination sites.

Table 2: Representative Crystal Structure Data for Platinum(II) Diamine Complexes

ParameterValueReference
Pt-N bond length~2.05 Å[11]
Pt-Cl bond length~2.30 Å[11]
N-Pt-N bond angle~85°[11]
Cl-Pt-Cl bond angle~92°[11]
Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of the metal complex.

Experimental Protocol:

  • Prepare a solution of the complex (1-5 mM) in a suitable solvent (e.g., DMF or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • De-aerate the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Record the cyclic voltammogram by scanning the potential over a suitable range.

Expected Electrochemical Behavior and Data Interpretation:

  • The voltammogram may show reversible or irreversible redox waves corresponding to the oxidation or reduction of the platinum center or the pyrazine ligand. The redox potentials provide information about the electronic properties of the complex.[8]

Table 3: Representative Cyclic Voltammetry Data for Platinum(II) Complexes

ProcessE½ (V vs. Ag/AgCl)ΔEp (mV)Reference
Pt(II)/Pt(III) Oxidation+0.8 to +1.5>100 (irreversible)[8]
Ligand-based Reduction-1.0 to -2.0~60-80 (reversible)[8]

Application in Cancer Research: Cytotoxicity Evaluation

Platinum-based drugs are a cornerstone of cancer chemotherapy. The cytotoxic activity of the synthesized dichloro(2,3-diaminopyrazine)platinum(II) can be evaluated against various cancer cell lines, such as the human breast adenocarcinoma cell line MCF-7. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT Cell Viability Assay

Experimental Protocol:

  • Cell Culture: Culture MCF-7 cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the platinum complex in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the complex. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12][13][14]

Table 4: Representative IC₅₀ Values of Platinum(II) Complexes against MCF-7 Cells

ComplexIC₅₀ (µM)Incubation Time (h)Reference
Cisplatin5.8 - 3548 - 72[1][15]
Carboplatin> 10072[5]
Platinum-Pyridine Complex0.78 - 1048[1][16]
Platinum-Pyrazine Complex0.7872[1]
Mechanism of Action: Apoptotic Signaling Pathway

Platinum(II) complexes primarily exert their cytotoxic effects by binding to nuclear DNA, forming DNA adducts that trigger a cascade of cellular events leading to apoptosis (programmed cell death).

Workflow for Platinum-Induced Apoptosis:

G cluster_cellular Cellular Events cluster_pathways Apoptotic Pathways Pt_complex Platinum(II) Complex DNA_adduct Pt-DNA Adducts Pt_complex->DNA_adduct Enters Cell and Binds to DNA DDR DNA Damage Response (ATR, p53, p73) DNA_adduct->DDR Intrinsic Intrinsic Pathway DDR->Intrinsic Extrinsic Extrinsic Pathway DDR->Extrinsic Bax_Bak Bax/Bak Activation Intrinsic->Bax_Bak Casp8 Caspase-8 Activation Extrinsic->Casp8 Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Cyto_c Cytochrome c Release Mito->Cyto_c Casp9 Caspase-9 Activation Cyto_c->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of apoptosis induced by platinum(II) complexes.

Upon entering the cell, the platinum complex forms adducts with DNA, which are recognized by DNA damage response proteins such as ATR, p53, and p73.[1] This recognition activates downstream signaling cascades, primarily the intrinsic and extrinsic apoptotic pathways.[1][3] The intrinsic pathway involves the activation of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[3] The extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8, which can also activate caspase-3. The activation of caspase-3 ultimately leads to the cleavage of cellular substrates and the execution of apoptosis.[3]

Conclusion

Pyrazine diamines are valuable ligands in coordination chemistry, enabling the synthesis of metal complexes with diverse and tunable properties. The representative platinum(II) complex, dichloro(2,3-diaminopyrazine)platinum(II), serves as an excellent example to illustrate the potential of these ligands in the development of novel anticancer agents. The detailed protocols provided herein for the synthesis, characterization, and biological evaluation of this complex offer a practical guide for researchers in the field. Further exploration of different metal centers, pyrazine diamine derivatives, and ancillary ligands holds promise for the discovery of new coordination complexes with enhanced therapeutic efficacy and novel mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-alkylation of Aminopyrazines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of aminopyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during this crucial chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of aminopyrazines in a question-and-answer format.

Question: My N-alkylation reaction is showing low or no conversion of the starting aminopyrazine. What are the potential causes and solutions?

Answer:

Low or no conversion is a common issue that can stem from several factors. A logical troubleshooting workflow can help identify the root cause.

G start Low/No Conversion check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK solubility Assess Reagent Solubility check_conditions->solubility Conditions Correct base_strength Evaluate Base Strength solubility->base_strength Solubility Adequate solvent Change Solvent solubility->solvent Poor Solubility alkylating_agent Check Alkylating Agent Reactivity base_strength->alkylating_agent Base is Appropriate base Use a Stronger/More Soluble Base base_strength->base Base Too Weak temperature Increase Reaction Temperature alkylating_agent->temperature Low Reactivity additive Consider Additives (e.g., KI) temperature->additive Higher Temp Ineffective solvent->base Solvent Change Ineffective reductive_amination Alternative: Reductive Amination additive->reductive_amination Additives Fail

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Reagent Quality: Ensure the aminopyrazine, alkylating agent, base, and solvent are pure and dry. Moisture can quench strong bases and interfere with the reaction.

  • Reaction Conditions: Double-check the stoichiometry of your reagents. An insufficient amount of the alkylating agent or base is a frequent cause of incomplete reactions.

  • Solubility: Poor solubility of the aminopyrazine or the base can hinder the reaction.[1] Consider switching to a solvent in which all components are more soluble, such as DMF or DMSO.[2]

  • Base Strength: The pKa of the aminopyrazine will determine the required strength of the base for deprotonation. If a weak base like K₂CO₃ is ineffective, consider stronger bases such as Cs₂CO₃, NaH, or t-BuOK.[3][4]

  • Alkylating Agent Reactivity: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction, or using a microwave reactor to increase the reaction rate.[1]

  • Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[3][5] If you are running the reaction at room temperature, try increasing it. However, be cautious of potential side reactions at higher temperatures.

Question: I am observing significant amounts of di-alkylation or poly-alkylation products. How can I improve the selectivity for mono-alkylation?

Answer:

Over-alkylation is a classic challenge in amine alkylation because the product amine is often more nucleophilic than the starting amine.[3][6][7]

G start Poor Selectivity (Over-alkylation) stoichiometry Adjust Stoichiometry (Excess Amine) start->stoichiometry slow_addition Slow Addition of Alkylating Agent stoichiometry->slow_addition Still Poor Selectivity temp_control Lower Reaction Temperature slow_addition->temp_control Still Poor Selectivity alternative_methods Consider Alternative Methodologies temp_control->alternative_methods Still Poor Selectivity reductive_amination Reductive Amination alternative_methods->reductive_amination borrowing_hydrogen Borrowing Hydrogen alternative_methods->borrowing_hydrogen

Caption: Strategies to improve mono-alkylation selectivity.

Detailed Solutions:

  • Stoichiometry Control: Use a molar excess of the aminopyrazine relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.

  • Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) can help maintain a low concentration of it in the reaction mixture, favoring mono-alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation step.

  • Alternative Methods: If direct alkylation consistently gives poor selectivity, consider alternative strategies:

    • Reductive Amination: This involves reacting the aminopyrazine with an aldehyde or ketone in the presence of a reducing agent. It is an excellent method for achieving mono-alkylation.[8][9]

    • Borrowing Hydrogen/Hydrogen Autotransfer: This method uses an alcohol as the alkylating agent and a metal catalyst (e.g., Ru or Ir-based). It is an atom-economical approach that often provides high selectivity for mono-alkylation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents and bases used for the N-alkylation of aminopyrazines?

A1: The choice of solvent and base is critical for a successful reaction. Below is a summary of commonly used systems.

SolventCommon BasesNotes
Acetonitrile (CH₃CN)Cs₂CO₃, K₂CO₃A common aprotic polar solvent.[3]
Dimethylformamide (DMF)NaH, K₂CO₃, Et₃N, DIPEAGood for dissolving a wide range of reagents, but can be difficult to remove.[2]
Dimethyl sulfoxide (DMSO)K₂CO₃, t-BuOKA highly polar aprotic solvent, useful for reactions with poorly soluble starting materials.[2]
Tetrahydrofuran (THF)NaH, LiHMDSA less polar aprotic solvent.
Toluenet-BuOKOften used in catalyst-based reactions like the borrowing hydrogen approach.[4]

Q2: How do I choose the right alkylating agent?

A2: The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides offer a good balance of reactivity and stability.[1] For less reactive amines, a more reactive alkylating agent may be necessary. Alkyl sulfonates (e.g., mesylates, tosylates) are also effective leaving groups.

Q3: Can I perform N-methylation using this methodology?

A3: Yes, N-methylation is a common application. Methyl iodide or dimethyl sulfate are frequently used as methylating agents. Due to the high reactivity of these agents, careful control of stoichiometry and temperature is crucial to avoid the formation of quaternary ammonium salts.[3]

Q4: My aminopyrazine has other functional groups. Will these interfere with the N-alkylation reaction?

A4: Potentially, yes. Functional groups that are acidic (e.g., phenols, carboxylic acids) or nucleophilic (e.g., other amines, thiols) can compete in the reaction. It may be necessary to use protecting groups for these functionalities before performing the N-alkylation and then deprotect them afterward.

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide

This protocol is a general starting point and may require optimization for specific substrates.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve aminopyrazine in anhydrous solvent B 2. Add base (e.g., Cs₂CO₃, 2-3 equiv.) A->B C 3. Stir under inert atmosphere (N₂ or Ar) B->C D 4. Add alkyl halide (1-1.5 equiv.) C->D E 5. Heat to desired temperature (e.g., 70°C) D->E F 6. Monitor reaction by TLC or LC-MS E->F G 7. Cool to RT, quench (e.g., with water) F->G H 8. Extract with organic solvent G->H I 9. Purify by column chromatography H->I

Caption: General experimental workflow for direct N-alkylation.

Materials:

  • Aminopyrazine (1.0 equiv)

  • Alkyl halide (1.0-1.5 equiv)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)[3]

  • Anhydrous solvent (e.g., CH₃CN, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aminopyrazine and the anhydrous solvent.

  • Add the base to the stirred solution.

  • Add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (typically 12-24 hours).[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination

Materials:

  • Aminopyrazine (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 equiv)

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve the aminopyrazine and the aldehyde/ketone in the solvent in a round-bottom flask.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent (e.g., STAB) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, concentrate, and purify as described in Protocol 1.

References

Technical Support Center: Overcoming Low Yields in Pyrazine Diamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in pyrazine diamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyrazine diamine synthesis?

Low yields in pyrazine diamine synthesis can stem from several factors, often related to the reaction conditions and the nature of the starting materials. Common culprits include:

  • Side Reactions: The formation of unwanted byproducts can significantly consume starting materials and reduce the yield of the desired pyrazine diamine. Common side reactions include over-oxidation of the pyrazine ring and polymerization of reactive intermediates.[1]

  • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and catalyst choice are critical. For instance, in catalytic dehydrogenation reactions, temperatures below 300°C may lead to incomplete reaction and the formation of piperazine as a byproduct, while temperatures exceeding 450°C can cause the pyrazine ring to break down.[2]

  • Purification Losses: The desired pyrazine diamine can be lost during workup and purification steps. Difficulties in separating the product from unreacted starting materials or byproducts are a frequent issue.[3]

  • Poor Quality of Reagents: The purity of starting materials, such as 1,2-diamines and 1,2-dicarbonyl compounds, is crucial. Impurities can interfere with the reaction and lead to the formation of side products.

Q2: What are the typical side reactions observed during pyrazine synthesis, and how can they be minimized?

The primary side reactions that diminish the yield of pyrazine diamines are over-oxidation and polymerization.

  • Over-oxidation: In synthesis methods that employ oxidizing agents, the newly formed pyrazine ring can be further oxidized.[1] This can lead to the formation of N-oxides or even ring-opening, resulting in fragmented products like carboxylic acids. To minimize this, carefully control the stoichiometry of the oxidizing agent and consider using milder oxidants.

  • Polymerization: Reactive intermediates, particularly in the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, can polymerize.[1] This can be mitigated by controlling the reaction temperature and the rate of addition of reactants to avoid a high concentration of reactive species at any given time.

Q3: How can I improve the purification of my pyrazine diamine product to increase the isolated yield?

Effective purification is key to maximizing the isolated yield. Several techniques can be employed depending on the nature of the impurities:

  • Azeotropic Distillation: This method is particularly useful for separating pyrazine products from unreacted alkanolamines.[3] By adding a suitable codistillation agent, an azeotrope can be formed with the alkanolamine, allowing for its removal by distillation.[3]

  • Column Chromatography: Silica gel chromatography is a common and effective method for purifying pyrazine derivatives.[4][5] A solvent system such as a mixture of hexane and ethyl acetate can be used to separate the desired product from impurities like imidazoles.[4][5]

  • Recrystallization: If the pyrazine diamine is a solid, recrystallization from a suitable solvent, such as ethyl acetate, can be a highly effective purification method.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during pyrazine diamine synthesis.

Problem 1: The reaction yields a complex mixture of products with a very low amount of the desired pyrazine diamine.

This issue often points to a lack of control over the reaction conditions or the presence of competing side reactions.

Troubleshooting Steps:

  • Analyze the Reaction Mixture: Use techniques like TLC, GC-MS, or NMR to identify the major byproducts. Understanding the side reactions is the first step to mitigating them.

  • Optimize Reaction Temperature: As noted, temperature is critical. If you are performing a catalytic dehydrogenation, ensure the temperature is within the optimal range (typically 300-450°C) to avoid incomplete reaction or product degradation.[2]

  • Control Reagent Addition: In condensation reactions, add one reagent dropwise to the other, especially if the reaction is exothermic, to maintain better control over the reaction and minimize polymerization.[7][8]

  • Consider a Different Catalyst: The choice of catalyst can significantly influence the reaction outcome. For example, copper-chromite catalysts have been reported to produce high yields (over 90%) in the gas-phase synthesis of pyrazines from diamines.[2]

Problem 2: The desired dihydropyrazine intermediate is formed, but the subsequent oxidation to the pyrazine diamine has a low yield.

The oxidation of the dihydropyrazine intermediate is a critical step where yield can be lost.

Troubleshooting Steps:

  • Choice of Oxidizing Agent: Harsh oxidizing agents like potassium permanganate can lead to over-oxidation.[1] Consider using milder oxidizing agents such as manganese dioxide (MnO2) or simply bubbling air through the reaction mixture.[9][10] Copper(II) oxide is also a commonly used oxidizing agent for this step.[2]

  • Reaction Conditions for Oxidation: The efficiency of the oxidation can be solvent and temperature-dependent. Ensure the chosen conditions are compatible with your substrate and the oxidizing agent.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Pyrazine Derivatives via Condensation and Aromatization

This protocol, adapted from a greener approach, utilizes a direct condensation followed by in-situ aromatization.[9]

Materials:

  • 1,2-dicarbonyl compound (e.g., benzil), 2 mmol

  • 1,2-diamine (e.g., ethylene diamine), 2 mmol

  • Aqueous methanol, 3 ml

  • Potassium tert-butoxide (t-BuOK), catalytic amount (e.g., 10 mg, 0.08 mmol)

Procedure:

  • In a 50 ml round-bottom flask, dissolve the 1,2-dicarbonyl compound in aqueous methanol with stirring.

  • To this solution, add the 1,2-diamine and a catalytic amount of t-BuOK.

  • Continue stirring at room temperature until the reaction is complete, monitoring by TLC.

  • Remove the methanol under reduced pressure.

  • Purify the crude product by silica gel chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Protocol 2: Dehydrogenative Self-Coupling of 2-Amino Alcohols to Synthesize 2,5-Substituted Pyrazines

This method uses a manganese pincer complex as a catalyst for the atom-economical synthesis of symmetrical pyrazines.[11]

Materials:

  • 2-amino alcohol (e.g., 2-phenylglycinol), 0.5 mmol

  • Manganese pincer complex catalyst, 2 mol%

  • Potassium hydride (KH), 3 mol%

  • Toluene, 2 mL

Procedure:

  • In a closed system, dissolve the 2-amino alcohol in toluene.

  • Add the manganese pincer complex catalyst and KH.

  • Heat the mixture at 150°C for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction and purify the product.

Quantitative Data Summary

Table 1: Comparison of Yields for Different Pyrazine Synthesis Methods

Synthesis MethodReactantsCatalyst/ReagentConditionsYield (%)Reference
Condensation & AromatizationBenzil, Ethylene diaminet-BuOKRoom Temp, Aqueous MethanolHigh (not specified)[9]
Dehydrogenative Coupling2-PhenylglycinolMn pincer complex150°C, Toluene99[11]
Catalytic DehydrogenationDiamine, DiolZinc300-600°C, Gas phase55-78[2]
Catalytic DehydrogenationDiamineCopper-chromite300-450°C>90[2]
Biocatalytic AminolysisPyrazine-2-carboxylate, BenzylamineLipozyme TL IM45°C, tert-amyl alcohol81.7[12]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Prepare 1,2-Dicarbonyl and 1,2-Diamine start->reactants mix Mix Reactants in Solvent reactants->mix add_catalyst Add Catalyst (e.g., t-BuOK) mix->add_catalyst react Stir at Room Temp (Monitor by TLC) add_catalyst->react evaporate Evaporate Solvent react->evaporate chromatography Purify by Column Chromatography evaporate->chromatography end Final Product chromatography->end

Caption: Workflow for a one-pot pyrazine synthesis.

troubleshooting_yield start Low Yield Observed check_byproducts Complex Mixture of Products? start->check_byproducts check_oxidation Intermediate Formed, Low Final Product? start->check_oxidation check_byproducts->check_oxidation No optimize_temp Optimize Temperature check_byproducts->optimize_temp Yes control_addition Control Reagent Addition Rate check_byproducts->control_addition Yes change_catalyst Change Catalyst check_byproducts->change_catalyst Yes change_oxidant Use Milder Oxidizing Agent (e.g., MnO2, Air) check_oxidation->change_oxidant Yes optimize_ox_cond Optimize Oxidation Conditions (Solvent, Temp) check_oxidation->optimize_ox_cond Yes

Caption: Troubleshooting low yields in pyrazine synthesis.

side_reactions cluster_side Side Reactions reactants 1,2-Diamine + 1,2-Dicarbonyl desired_path Desired Reaction Path reactants->desired_path polymerization Polymerization reactants->polymerization Low Yield pyrazine Pyrazine Diamine desired_path->pyrazine High Yield over_oxidation Over-oxidation pyrazine->over_oxidation Low Yield side_products Side Products (Polymers, N-oxides, Ring-opened fragments) polymerization->side_products over_oxidation->side_products

Caption: Common side reactions in pyrazine synthesis.

References

Technical Support Center: Synthesis of N2-Isopropylpyrazine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N2-Isopropylpyrazine-2,5-diamine.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Nucleophilic Aromatic Substitution: Reaction of 2-chloro-5-nitropyrazine with isopropylamine to yield N2-isopropyl-5-nitropyrazin-2-amine.

  • Reduction of the Nitro Group: Conversion of the nitro group in N2-isopropyl-5-nitropyrazin-2-amine to an amine group, affording the final product, this compound.

Experimental Workflow

G start Start: 2-chloro-5-nitropyrazine & Isopropylamine step1 Step 1: Nucleophilic Aromatic Substitution start->step1 intermediate Intermediate: N2-isopropyl-5-nitropyrazin-2-amine step1->intermediate step2 Step 2: Nitro Group Reduction intermediate->step2 product Final Product: This compound step2->product G start Problem: Low Yield in Amination check_purity Check Purity of 2-chloro-5-nitropyrazine start->check_purity check_conditions Review Reaction Conditions start->check_conditions impure Impure Starting Material check_purity->impure Purity is low conditions_issue Sub-optimal Conditions check_conditions->conditions_issue purify Action: Purify Starting Material impure->purify increase_temp Action: Increase Temperature conditions_issue->increase_temp change_solvent Action: Change Solvent conditions_issue->change_solvent add_base Action: Add Non-nucleophilic Base conditions_issue->add_base G start N2-isopropyl-5-nitropyrazin-2-amine (Nitro Compound) nitroso Nitroso Intermediate start->nitroso Incomplete Reduction product This compound (Desired Product) start->product Complete Reduction hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine Further Incomplete Reduction azo Azo Dimer nitroso->azo Dimerization hydroxylamine->product Complete Reduction azoxy Azoxy Dimer hydroxylamine->azoxy Dimerization

Technical Support Center: Purification of Polar Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar pyrazine derivatives. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows and achieve higher purity of target compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar pyrazine derivatives challenging to purify?

Polar pyrazine derivatives present unique purification challenges due to their inherent polarity. This property can lead to:

  • Poor solubility in non-polar organic solvents typically used in standard purification techniques.

  • Strong interactions with polar stationary phases (like silica gel) in chromatography, resulting in broad peaks, tailing, and sometimes irreversible adsorption.

  • Co-elution with polar impurities, making separation difficult.

  • High water solubility , which can complicate liquid-liquid extractions and require multiple extractions for sufficient recovery.[1][2][3]

Q2: What are the most common impurities encountered during the synthesis of pyrazine derivatives?

A frequent impurity, particularly in syntheses involving ammonium hydroxide, is 4-methylimidazole. This polar impurity can be co-extracted with the desired pyrazine derivatives when using moderately polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate, necessitating further purification steps.[1][2][3] Unreacted starting materials and by-products from side reactions are also common.

Q3: Which initial purification technique is recommended for a crude reaction mixture containing a polar pyrazine derivative?

The choice of the initial purification technique depends on the properties of the target compound and the impurities.

  • Liquid-liquid extraction (LLE) is a good starting point to separate the pyrazine from a crude aqueous reaction mixture.

  • Distillation can be effective for isolating volatile pyrazines from non-volatile impurities.[1][3]

  • Column chromatography is often necessary for separating the target pyrazine from structurally similar impurities.

Troubleshooting Guides

Column Chromatography

Problem: My polar pyrazine derivative is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.

  • Solution: Increase the polarity of the mobile phase. A common solvent system for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). For very basic pyrazines that streak on silica, adding a small percentage of ammonium hydroxide to the mobile phase can improve the chromatography.

Problem: My pyrazine derivative streaks badly on the silica gel column, leading to poor separation.

  • Cause: This is often due to the basic nature of the pyrazine interacting strongly with the acidic silica gel.

  • Solution 1: Add a small amount of a basic modifier like triethylamine or pyridine to your eluent to neutralize the acidic sites on the silica.

  • Solution 2: Use a different stationary phase, such as alumina (basic or neutral) or C18-bonded silica (reversed-phase).

Problem: My pyrazine derivative co-elutes with a polar impurity.

  • Solution 1: Optimize the solvent system. A less polar, more selective solvent system might resolve the compounds. For instance, a mixture of 90/10 hexane/ethyl acetate has been shown to provide good separation of pyrazines based on their alkyl substitution.[1][3]

  • Solution 2: Consider a different chromatographic technique. If normal-phase chromatography is unsuccessful, reversed-phase chromatography or other techniques may provide the necessary selectivity.

Liquid-Liquid Extraction (LLE)

Problem: I have poor recovery of my polar pyrazine derivative after a single liquid-liquid extraction from an aqueous solution.

  • Cause: Due to their polarity, many pyrazine derivatives have significant solubility in water.

  • Solution: Perform multiple extractions (3-5 times) with fresh organic solvent to ensure a higher recovery of the target compound.[1][2][3] Combining the organic layers will maximize the yield.

Problem: A polar impurity (like 4-methylimidazole) is co-extracted with my product.

  • Cause: Using moderately polar extraction solvents like MTBE or ethyl acetate can lead to the co-extraction of polar impurities.[1][2][3]

  • Solution:

    • Use a less polar solvent like hexane for the extraction. Hexane has been shown to extract pyrazines without co-extracting 4-methylimidazole.[2][3]

    • If a more polar solvent is necessary for solubility, the resulting extract will likely require a subsequent purification step, such as column chromatography, to remove the polar impurity.[1][2][3]

Recrystallization

Problem: My polar pyrazine derivative "oils out" instead of forming crystals during recrystallization.

  • Cause: This can happen if the compound is not pure enough, the cooling is too rapid, or the solvent is not ideal.

  • Solution:

    • Try to pre-purify the compound using another technique like a quick filtration through a small plug of silica.

    • Allow the solution to cool more slowly to encourage crystal formation.

    • Experiment with different solvent systems. A mixture of solvents, where the compound is soluble in one and less soluble in the other, can often induce crystallization.

Problem: I am getting a very low yield after recrystallization.

  • Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • Choose a solvent in which the compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold).

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • After crystallization, cool the flask in an ice bath to maximize precipitation before filtering.

Data Presentation

Table 1: Comparison of Solvent Systems for Liquid-Liquid Extraction of Pyrazines from Aqueous Solutions

Extraction SolventNumber of Extractions for >90% RecoveryCo-extraction of 4-methylimidazoleReference
HexaneMultipleNo[2][3]
Methyl-t-butyl ether (MTBE)MultipleYes[1][2][3]
Ethyl acetateMultipleYes[2][3]
Dichloromethane (DCM)Fewer than less polar solventsNot specified[1]

Table 2: Column Chromatography Parameters for Pyrazine Derivative Purification

Stationary PhaseMobile PhaseApplicationReference
Silica Gel90/10 Hexane/Ethyl AcetateSeparation of pyrazines based on alkyl substitution and removal of 4-methylimidazole[1][3]
C18-bonded SilicaEthanolIsolation of distilled pyrazines from residual water[1][3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Polar Pyrazine Derivatives from an Aqueous Reaction Mixture
  • Preparation: Cool the aqueous reaction mixture to room temperature. If the mixture is basic, consider neutralizing it to a pH where the pyrazine derivative is not charged, which can improve its partitioning into the organic phase.

  • Solvent Addition: Transfer the aqueous mixture to a separatory funnel. Add an equal volume of the chosen organic solvent (e.g., hexane, DCM, or ethyl acetate).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer will be on top if its density is less than water (e.g., hexane, ethyl acetate) and on the bottom if it is denser (e.g., DCM).

  • Collection: Drain the organic layer into a clean flask.

  • Repeat: Add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process at least two more times to maximize recovery.

  • Combine and Dry: Combine all the collected organic extracts. Dry the combined organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude pyrazine derivative.

Protocol 2: Flash Column Chromatography for the Purification of a Polar Pyrazine Derivative
  • Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude pyrazine derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, sample-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazine derivative.

Mandatory Visualizations

Purification_Workflow start Crude Reaction Mixture lle Liquid-Liquid Extraction start->lle Aqueous Workup distillation Distillation start->distillation Volatile Product column_chroma Column Chromatography lle->column_chroma Crude Extract waste Impurities/Waste lle->waste distillation->column_chroma Crude Distillate distillation->waste recrystallization Recrystallization column_chroma->recrystallization Partially Pure Product column_chroma->waste pure_product Pure Polar Pyrazine Derivative recrystallization->pure_product recrystallization->waste

Caption: General purification workflow for polar pyrazine derivatives.

Troubleshooting_Tree start Purification Issue poor_recovery Poor Recovery in LLE? start->poor_recovery streaking Streaking in Chromatography? start->streaking oiling_out Oiling Out in Recrystallization? start->oiling_out multiple_extractions Perform Multiple Extractions poor_recovery->multiple_extractions Yes add_modifier Add Basic Modifier to Eluent streaking->add_modifier Yes change_stationary_phase Change Stationary Phase streaking->change_stationary_phase If modifier fails slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes change_solvent Try Different Solvent System oiling_out->change_solvent If slow cooling fails

Caption: Troubleshooting decision tree for common purification issues.

References

Improving the solubility of N2-Isopropylpyrazine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of N2-Isopropylpyrazine-2,5-diamine.

I. Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific experimental solubility data for this compound is not extensively published, we can infer some general characteristics based on its structure and the properties of related pyrazine compounds. Pyrazine, the parent compound, is moderately soluble in water and soluble in various organic solvents.[1][2] The presence of two amine groups in this compound suggests potential for hydrogen bonding, which could enhance solubility in polar solvents. However, the isopropyl group introduces a degree of hydrophobicity. Therefore, its solubility is expected to be dependent on the specific solvent system and pH.

Q2: My this compound is not dissolving in my desired aqueous buffer. What are the initial troubleshooting steps?

A2: If you are encountering poor solubility in an aqueous buffer, we recommend the following initial steps:

  • Solvent Screening: Test the solubility in a small range of organic solvents with varying polarities. This will help determine the compound's general solubility profile.

  • pH Adjustment: The amine groups in the molecule are basic and can be protonated at acidic pH. Adjusting the pH of your aqueous buffer to a more acidic range may significantly improve solubility.

  • Gentle Heating and Agitation: Gently warming the solution while stirring or sonicating can help overcome the activation energy barrier for dissolution. However, be cautious of potential compound degradation at elevated temperatures.

Q3: What are the most common techniques to improve the solubility of a poorly soluble compound like this compound?

A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds.[3][4][5][6][7][8] The choice of method depends on the physicochemical properties of the compound and the requirements of your experiment. Common techniques include:

  • Physical Modifications:

    • Particle size reduction (micronization, nanonization) to increase the surface area for dissolution.[9][10]

  • Chemical Modifications:

    • pH adjustment: For ionizable compounds.[10]

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent.[7][8][11]

    • Surfactants: To form micelles that can encapsulate the hydrophobic compound.[10]

    • Cyclodextrins: To form inclusion complexes that enhance aqueous solubility.[3][6]

    • Salt formation: Converting the compound to a more soluble salt form.[4][11]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Issue 1: Compound precipitates out of solution upon standing.

Possible Causes:

  • The initial dissolution was forced (e.g., by excessive heating) leading to a supersaturated solution.

  • The solvent is not optimal for maintaining the compound in solution.

  • Change in temperature or pH upon standing.

Troubleshooting Steps:

  • Determine Equilibrium Solubility: Conduct a systematic solubility study to determine the equilibrium solubility in your chosen solvent system at a controlled temperature.

  • Optimize Co-solvent Percentage: If using a co-solvent system, systematically vary the percentage of the organic co-solvent to find the optimal ratio that maintains solubility.

  • Evaluate Need for Solubilizing Excipients: Consider the addition of solubilizing agents such as surfactants or cyclodextrins to improve the stability of the solution.

Issue 2: Inconsistent results in biological assays due to poor solubility.

Possible Causes:

  • Compound precipitating in the assay medium.

  • The concentration of the organic solvent used for dissolution is toxic to the cells.

  • The actual concentration of the dissolved compound is lower than the nominal concentration.

Troubleshooting Steps:

  • Pre-assay Solubility Check: Before performing your biological assay, verify the solubility and stability of this compound directly in the final assay medium under the same conditions (temperature, pH, incubation time).

  • Vehicle Control: Always include a vehicle control (the solvent system without the compound) in your experiments to assess the effect of the solvent on the biological system.

  • Limit Organic Solvent Concentration: Aim to keep the final concentration of organic solvents (like DMSO) in the assay medium as low as possible (typically below 0.5%).

  • Consider Formulation Strategies: For in vivo studies or cell-based assays requiring higher concentrations, consider formulating the compound using techniques like solid dispersions or lipid-based formulations.[3][5][6]

III. Experimental Protocols

Protocol 1: Screening for Suitable Solvents

Objective: To identify a suitable solvent or co-solvent system for this compound.

Materials:

  • This compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO, acetonitrile, polyethylene glycol 300).

  • Vials, magnetic stirrer, and stir bars.

  • Analytical balance.

Procedure:

  • Weigh a small, known amount of this compound (e.g., 1 mg) into a series of vials.

  • To each vial, add a small, measured volume of a different solvent (e.g., 100 µL).

  • Stir the mixtures at a constant temperature for a set period (e.g., 1 hour).

  • Visually inspect for complete dissolution.

  • If the compound dissolves, add another measured volume of the compound to determine the approximate saturation solubility.

  • If the compound does not dissolve, consider gentle heating or sonication, noting any changes.

  • For aqueous insolubility, proceed to pH modification or co-solvent screening.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound in an aqueous medium.

Materials:

  • This compound

  • A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Vials, shaker or stirrer.

  • pH meter.

  • Analytical method to quantify the dissolved compound (e.g., HPLC-UV).

Procedure:

  • Add an excess amount of this compound to each buffer solution in separate vials.

  • Shake or stir the vials at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After equilibration, filter or centrifuge the samples to remove any undissolved solid.

  • Measure the concentration of the dissolved compound in the supernatant using a validated analytical method.

  • Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

IV. Data Presentation

Table 1: Common Solvents for Solubility Screening

SolventPolarity IndexGeneral Use
Water10.2Aqueous buffer systems
Methanol5.1Polar organic solvent
Ethanol4.3Polar organic solvent
Acetonitrile5.8Polar aprotic solvent
Dimethyl Sulfoxide (DMSO)7.2Polar aprotic solvent, common for stock solutions
Polyethylene Glycol 300 (PEG 300)-Water-miscible co-solvent

Table 2: Common Solubilizing Agents

Agent TypeExamplesMechanism of Action
Co-solvents Ethanol, Propylene Glycol, PEG 300Reduce the polarity of the aqueous solvent.[11]
Surfactants Tween® 80, Sodium Lauryl SulfateForm micelles to encapsulate hydrophobic molecules.[10]
Cyclodextrins β-Cyclodextrin, HP-β-CyclodextrinForm inclusion complexes with the drug molecule.[3]

V. Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of This compound solvent_screen Perform Solvent Screening start->solvent_screen soluble_in_organic Soluble in Organic Solvent? solvent_screen->soluble_in_organic use_organic_stock Prepare Stock in Organic Solvent (e.g., DMSO) soluble_in_organic->use_organic_stock Yes insoluble_aqueous Insoluble in Aqueous Buffer soluble_in_organic->insoluble_aqueous No ph_modification Attempt pH Modification insoluble_aqueous->ph_modification soluble_at_ph Soluble at a Specific pH? ph_modification->soluble_at_ph use_buffered_solution Use Buffered Solution at Optimal pH soluble_at_ph->use_buffered_solution Yes co_solvent Try Co-solvent System soluble_at_ph->co_solvent No soluble_in_cosolvent Soluble in Co-solvent? co_solvent->soluble_in_cosolvent use_cosolvent_system Use Optimized Co-solvent System soluble_in_cosolvent->use_cosolvent_system Yes advanced_methods Consider Advanced Formulation (e.g., Surfactants, Cyclodextrins) soluble_in_cosolvent->advanced_methods No

Caption: Decision tree for troubleshooting the solubility of this compound.

Experimental_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis weigh Weigh Compound add_solvent Add Solvent/Buffer weigh->add_solvent equilibrate Equilibrate (Stir/Shake) add_solvent->equilibrate separate Separate Solid (Filter/Centrifuge) equilibrate->separate quantify Quantify Solute (e.g., HPLC) separate->quantify

Caption: General experimental workflow for determining equilibrium solubility.

References

Preventing di-alkylation in aminopyrazine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aminopyrazine reactions. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on preventing di-alkylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant di-alkylation of my aminopyrazine. How can I favor mono-alkylation?

A1: Di-alkylation is a common side reaction when both amino protons on the aminopyrazine are substituted. To favor mono-alkylation, you can employ several strategies:

  • Stoichiometric Control: Use a large excess of aminopyrazine relative to the alkylating agent. This statistically favors the alkylating agent reacting with an unreacted aminopyrazine molecule rather than the mono-alkylated product.

  • Use of a Protecting Group: Introduce a protecting group, such as tert-butyloxycarbonyl (Boc), onto the amino group. This blocks one of the reactive sites, allowing for selective mono-alkylation at the pyrazine nitrogen. The protecting group can be subsequently removed.[1]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation by reducing the overall reactivity of the system.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over a prolonged period can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event on the mono-alkylated intermediate.

Q2: My mono-alkylation reaction is sluggish and gives low yields. What can I do to improve it?

A2: Low yields in mono-alkylation reactions can be due to several factors. Consider the following troubleshooting steps:

  • Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF or DMSO can often enhance the rate of SN2 reactions.

  • Base Selection: The choice of base is critical. A base that is strong enough to deprotonate the aminopyrazine but not so strong as to cause side reactions is ideal. For Boc-protected aminopyrazines, a milder base like potassium carbonate is often sufficient. For unprotected aminopyrazines, a stronger base may be necessary, but this can also promote di-alkylation.

  • Leaving Group: The nature of the leaving group on your alkylating agent is important. Iodides are typically more reactive than bromides, which are more reactive than chlorides.

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. If the reaction is slow at a lower temperature, a modest increase in temperature may be necessary, but be mindful of the potential for increased di-alkylation.

Q3: I am trying to use a protecting group strategy, but the protection step itself is problematic. What are the key considerations for Boc protection of aminopyrazine?

A3: Successful Boc protection of aminopyrazine requires careful control of reaction conditions. Here are some key points:

  • Reagent Quality: Use high-quality di-tert-butyl dicarbonate (Boc)2O.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used.

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents for this reaction.

  • Stoichiometry: Use a slight excess of (Boc)2O to ensure complete consumption of the aminopyrazine.

  • Temperature: The reaction is typically carried out at room temperature.

Q4: What is reductive amination, and can it be used to avoid di-alkylation of aminopyrazine?

A4: Reductive amination is an alternative method for N-alkylation that can be highly selective for mono-alkylation.[2][3][4] This two-step, one-pot process involves the reaction of the aminopyrazine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Because the imine formation is typically the rate-limiting step and it forms only once on the primary amine, this method inherently avoids di-alkylation. Common reducing agents for this reaction include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN).

Quantitative Data Summary

The following table summarizes typical yields for mono- and di-alkylation of a 4-aminopyridine model system, which is analogous to aminopyrazine, under various conditions. This data is intended to provide a general guideline for expected outcomes.

MethodAlkylating AgentAminopyrazine:Alkylating Agent RatioBaseSolventTemperature (°C)Mono-alkylation Yield (%)Di-alkylation Yield (%)
Direct AlkylationAlkyl Iodide1:1K2CO3DMF2540-5020-30
Direct AlkylationAlkyl Iodide3:1K2CO3DMF2560-705-10
Boc-ProtectionAlkyl Bromide1:1.1Cs2CO3DMF80>90 (of Boc-protected mono-alkylated product)Not observed
Reductive AminationAldehyde1:1.2-Dichloroethane2585-95Not observed

Experimental Protocols

Protocol 1: Mono-alkylation of Aminopyrazine via Boc Protection

Step 1: Boc Protection of Aminopyrazine

  • Dissolve aminopyrazine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol of aminopyrazine).

  • Add triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-aminopyrazine.

Step 2: Alkylation of N-Boc-aminopyrazine

  • To a solution of N-Boc-aminopyrazine (1.0 eq) in anhydrous DMF (5 mL/mmol), add cesium carbonate (Cs2CO3, 1.5 eq).

  • Add the alkyl halide (1.1 eq) and stir the mixture at 80 °C.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the Boc-protected alkylated aminopyrazine in a solution of 20% trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Dry the organic layer, concentrate, and purify if necessary.

Protocol 2: Mono-alkylation of Aminopyrazine via Reductive Amination
  • To a solution of aminopyrazine (1.0 eq) and an aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE, 10 mL/mmol of aminopyrazine), add sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

reaction_pathway aminopyrazine Aminopyrazine alkyl_halide1 + Alkyl Halide aminopyrazine->alkyl_halide1 mono_alkylated Mono-alkylated Product alkyl_halide2 + Alkyl Halide mono_alkylated->alkyl_halide2 di_alkylated Di-alkylated Product (Undesired) alkyl_halide1->mono_alkylated alkyl_halide2->di_alkylated

Figure 1. Reaction pathway showing the formation of both mono- and di-alkylated products.

troubleshooting_workflow decision decision solution solution start Start: Di-alkylation Observed check_stoichiometry Is aminopyrazine in large excess? start->check_stoichiometry increase_excess Increase aminopyrazine to >3 equivalents check_stoichiometry->increase_excess No use_protecting_group Consider using a protecting group (e.g., Boc) check_stoichiometry->use_protecting_group Yes/Still an issue end_mono Mono-alkylation Favored increase_excess->end_mono reductive_amination Consider alternative: Reductive Amination use_protecting_group->reductive_amination use_protecting_group->end_mono reductive_amination->end_mono

Figure 2. Troubleshooting workflow for preventing di-alkylation.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting biological assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: My ELISA results show high variability between replicate wells. What are the common causes?

Q2: I'm observing no signal or a very weak signal in my Western blot. What should I check first?

When faced with a weak or absent signal in a Western blot, the first step is to review the protocol and reagent preparation.[5] Common culprits include issues with the primary or secondary antibodies (e.g., incorrect concentration, low affinity, or degradation), problems with the antigen (e.g., low abundance in the sample, degradation), or inefficient transfer of proteins from the gel to the membrane.[6] Additionally, ensure that the detection reagents have not expired and were prepared correctly.

Q3: My qPCR results have inconsistent Ct values for my biological replicates. What could be the reason?

Inconsistent Ct values among biological replicates in qPCR can stem from variability in the initial sample quantity or quality.[7][8] It is crucial to ensure that the RNA or DNA input is consistent across all samples.[9] Poor RNA quality, inefficient reverse transcription, or the presence of PCR inhibitors can also lead to variations.[7][8]

Q4: What are the primary sources of variability in cell-based assays?

Troubleshooting Guides

Immunoassay (ELISA) Troubleshooting

This guide addresses common issues encountered during Enzyme-Linked Immunosorbent Assays (ELISAs).

Problem: High Background Signal

A high background signal can mask the specific signal from your target analyte, leading to inaccurate quantification.

Potential Cause Recommended Solution
Insufficient washingIncrease the number of wash steps and the soaking time between washes.[1][12] Ensure all wells are completely filled and emptied during each wash.[3]
High antibody concentrationOptimize the concentration of the primary and/or secondary antibody by performing a titration experiment.[12][13]
Ineffective blockingTry a different blocking buffer (e.g., 5% BSA or non-fat dry milk) or increase the blocking incubation time.[1][3]
Cross-reactivityRun appropriate controls to check for cross-reactivity of the detection antibody with the coating antibody or other components in the sample matrix.[12]
Contaminated reagents or wellsUse fresh, sterile buffers and reagents.[5] Ensure proper sealing of the plate during incubations to prevent cross-contamination.[12][14]

Experimental Protocol: Standard ELISA Procedure

  • Coating: Dilute the capture antibody in a suitable buffer (e.g., PBS) and add it to the wells of an ELISA plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the diluted detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme-Conjugated Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength using a plate reader.

Troubleshooting Workflow for Inconsistent ELISA Results

ELISA_Troubleshooting start Inconsistent ELISA Results check_pipetting Verify Pipetting Technique & Calibration start->check_pipetting check_reagents Check Reagent Preparation & Storage start->check_reagents check_washing Evaluate Washing Protocol start->check_washing check_incubation Assess Incubation Conditions start->check_incubation resolve_pipetting Use Calibrated Pipettes, Ensure Proper Mixing check_pipetting->resolve_pipetting resolve_reagents Prepare Fresh Reagents, Check Expiration Dates check_reagents->resolve_reagents resolve_washing Increase Wash Steps/Volume, Ensure Complete Aspiration check_washing->resolve_washing resolve_incubation Ensure Uniform Temperature, Use Plate Sealer check_incubation->resolve_incubation end_node Consistent Results resolve_pipetting->end_node resolve_reagents->end_node resolve_washing->end_node resolve_incubation->end_node

Caption: A logical workflow for troubleshooting inconsistent ELISA results.

Cell-Based Assay Troubleshooting

This guide focuses on issues related to assays involving cultured cells.

Problem: High Well-to-Well Variability

Inconsistent results across different wells can obscure the true biological effect of a treatment.

Potential Cause Recommended Solution
Inconsistent cell seedingEnsure a homogenous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing.
Edge effectsAvoid using the outer wells of the plate, or fill them with media to maintain humidity.
Inconsistent cell health/passage numberUse cells from the same passage number and ensure they are healthy and in the exponential growth phase.[10]
Variability in treatment applicationEnsure that treatments are added consistently to all wells, both in terms of volume and timing.
ContaminationRegularly check for and address any microbial contamination in your cell cultures.[10]

Experimental Protocol: General Cell-Based Assay Workflow

  • Cell Culture: Culture cells under standardized conditions (media, temperature, CO₂).

  • Cell Seeding: Harvest and count cells, then seed them at a predetermined density into a multi-well plate.

  • Treatment: After allowing cells to adhere and stabilize, apply experimental treatments.

  • Incubation: Incubate the plate for a defined period under controlled conditions.

  • Assay-Specific Steps: Perform the specific steps of your assay (e.g., adding a viability reagent, lysing cells for protein analysis).

  • Data Acquisition: Measure the output signal using the appropriate instrument (e.g., plate reader, microscope).

  • Data Analysis: Analyze the data, often normalizing to control wells.

Factors Influencing Cell-Based Assay Variability

Cell_Assay_Variability cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_environmental Environmental Factors passage_number Passage Number assay_variability Assay Variability passage_number->assay_variability cell_density Cell Density cell_density->assay_variability media_composition Media Composition media_composition->assay_variability pipetting_technique Pipetting Technique pipetting_technique->assay_variability incubation_time Incubation Time incubation_time->assay_variability reagent_quality Reagent Quality reagent_quality->assay_variability temperature Temperature temperature->assay_variability humidity Humidity humidity->assay_variability co2_levels CO2 Levels co2_levels->assay_variability

Caption: Key factors contributing to variability in cell-based assays.

Enzyme Assay Troubleshooting

This guide provides solutions for common problems in enzyme activity assays.

Problem: Non-linear or Inconsistent Reaction Rates

The rate of an enzymatic reaction should be linear over the initial measurement period.

Potential Cause Recommended Solution
Substrate depletionEnsure that the substrate concentration is not limiting during the assay. You should be using a substrate concentration well above the Km of the enzyme.
Enzyme instabilityCheck the stability of your enzyme under the assay conditions (pH, temperature, buffer composition).[15] Store enzymes properly and avoid repeated freeze-thaw cycles.[15][16]
Incorrect reagent concentrationsDouble-check all calculations and ensure that all reagents (enzyme, substrate, cofactors) are at the correct final concentrations.[15]
Presence of inhibitors in the sampleRun controls to check for potential inhibitors in your sample preparation.[17]
Instrument settingsVerify that the instrument (e.g., spectrophotometer) is set to the correct wavelength and that the readings are within the linear range of the detector.[15]

Experimental Protocol: General Enzyme Activity Assay

  • Reagent Preparation: Prepare all buffers, substrate solutions, and enzyme dilutions on ice.

  • Assay Mix Preparation: In a suitable reaction vessel (e.g., cuvette or microplate well), combine the assay buffer, substrate, and any necessary cofactors.

  • Temperature Equilibration: Bring the assay mix to the desired reaction temperature.

  • Initiate Reaction: Add the enzyme to the assay mix to start the reaction. Mix gently but thoroughly.

  • Monitor Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time at regular intervals.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.

Decision Tree for Troubleshooting Enzyme Assays

Caption: A decision tree to systematically troubleshoot enzyme assay issues.

References

Technical Support Center: Stability of Pyrazine Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyrazine compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of pyrazine compounds in solution?

A1: The stability of pyrazine compounds in solution is primarily influenced by a combination of chemical and physical factors. These include:

  • pH: The acidity or basicity of the solution can significantly impact the degradation rate of pyrazines. For instance, the antitubercular drug pyrazinamide is active only at a slightly acidic pH.[1][2] Its conversion to the active form, pyrazinoic acid, is pH-dependent.[1][2]

  • Temperature: Elevated temperatures can accelerate the thermal degradation of pyrazine compounds.[3]

  • Light (Photostability): Exposure to light, particularly UV light, can lead to the photodegradation of pyrazines. A UV/Vis absorption spectrum analysis can help determine if a pyrazine compound is likely to be sensitive to photo-irritating effects.[4]

  • Oxidation: Pyrazines are susceptible to oxidative degradation, which can be facilitated by reactive oxygen species (ROS) like hydroxyl radicals or the presence of transition metals.[5] This can lead to hydroxylation and ring cleavage.[5]

  • Presence of Other Molecules: The interaction with other molecules in the solution, such as amino acids or metal ions, can influence the stability of pyrazine compounds.

Q2: What are the common degradation pathways for pyrazine compounds?

A2: Pyrazine compounds can degrade through several pathways:

  • Oxidative Degradation: This is a significant degradation pathway where the pyrazine ring is attacked by oxidizing agents. This can result in the formation of hydroxylated derivatives, pyrazine N-oxides, and ultimately, ring cleavage to form smaller molecules like carboxylic acids or amines.[5][6]

  • Hydrolysis: For pyrazine derivatives with hydrolyzable functional groups (e.g., amides, esters), hydrolysis can be a major degradation route, especially under acidic or basic conditions. For example, pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, via enzymatic hydrolysis.[1][2]

  • Photodegradation: Upon absorption of light, pyrazine compounds can undergo photochemical reactions, leading to various degradation products. The kinetics of photodegradation often follow pseudo-first-order kinetics.[7]

Q3: How can I analyze the stability of my pyrazine compound?

A3: Stability analysis of pyrazine compounds typically involves subjecting the compound to controlled stress conditions (forced degradation) and then analyzing the sample at various time points using a stability-indicating analytical method. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or mass spectrometry (MS) detection, is a widely used technique for separating and quantifying the parent pyrazine compound and its degradation products.[8][9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile pyrazines and their degradation products.[3][12][13][14][15]

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the pyrazine compound and the increase in the concentration of its degradation products without interference from each other.

Troubleshooting Guides

Issue 1: HPLC Analysis - Peak Tailing

Q: I am observing significant peak tailing for my pyrazine compound during HPLC analysis. What could be the cause and how can I fix it?

A: Peak tailing in HPLC is a common issue that can affect the accuracy of quantification. Here are the likely causes and solutions:

  • Cause: Secondary interactions between basic pyrazine compounds and acidic residual silanol groups on the surface of the silica-based column packing.[16]

    • Solution 1: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your pyrazine compound to ensure it is either fully protonated or deprotonated.[17]

    • Solution 2: Use a highly deactivated or "end-capped" column where the residual silanol groups are chemically bonded to reduce their activity.[16][17]

    • Solution 3: Add a competing base to the mobile phase, such as triethylamine, to saturate the active silanol sites.

  • Cause: Extra-column band broadening due to long or wide-bore tubing between the column and the detector.[17]

    • Solution: Use shorter tubing with a narrower internal diameter to minimize dead volume.[17]

  • Cause: Column contamination or bed deformation.[16][18]

    • Solution 1: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[16][19]

    • Solution 2: Use a guard column to protect the analytical column from strongly retained sample components.[20]

Issue 2: Sample Preparation - Solubility Issues

Q: My pyrazine derivative is not fully dissolving or is precipitating out of my aqueous buffer. What should I do?

A: Solubility can be a challenge with some pyrazine derivatives, which are often organic compounds with limited aqueous solubility.

  • Cause: The pH of the buffer may be close to the pKa of the compound, leading to lower solubility of the neutral form.

    • Solution: Adjust the pH of the buffer to be at least 2 pH units away from the pKa of your compound. For basic pyrazines, lowering the pH will increase solubility. For acidic pyrazines, increasing the pH will increase solubility.

  • Cause: The compound has inherently low aqueous solubility.

    • Solution 1: Incorporate a small percentage of an organic co-solvent such as methanol, acetonitrile, or DMSO into your buffer. Start with a low concentration (e.g., 1-5%) and gradually increase if necessary, ensuring the co-solvent is compatible with your experimental system.

    • Solution 2: For pyrazinamide, warming the solution can help keep it dissolved, though care must be taken to avoid thermal degradation.[21]

Issue 3: Observation of Color Change

Q: My solution of a pyrazine compound has developed a yellow or brown color over time. What does this indicate?

A: A change in color, particularly to yellow or brown, often indicates the formation of degradation products with extended conjugated systems that absorb visible light.

  • Cause: This is commonly associated with oxidative degradation or polymerization reactions. The formation of certain nitrogen-containing heterocyclic compounds can lead to colored byproducts.

    • Solution 1: Investigate the cause. Analyze the colored solution by HPLC-UV/Vis or LC-MS to identify the degradation products. Compare the chromatogram to a freshly prepared solution.

    • Solution 2: Prevent further degradation. If oxidation is suspected, de-gas your solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon). Protect the solution from light and store at a lower temperature.

    • Solution 3: Sample clean-up. If the colored impurities are interfering with your experiment, consider a sample clean-up step like solid-phase extraction (SPE) to remove them.[18]

Quantitative Data

The stability of pyrazine compounds is highly dependent on the specific derivative and the solution conditions. As an example, the following table summarizes the half-life of the antitubercular drug Pyrazinamide at different pH values.

CompoundpHHalf-life (hours)Reference
Pyrazinamide7.4 (in vivo)~9-10[1]
Pyrazinamide(in vivo)~23[1][22]

Note: The in vitro activity of Pyrazinamide is highly pH-dependent, with increased activity at acidic pH (e.g., pH 5.5).[21][23]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Pyrazinamide

This protocol outlines a general procedure for a stability-indicating HPLC-UV method for the analysis of Pyrazinamide.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

    • Autosampler maintained at 4°C[8]

  • Reagents and Solutions:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Pyrazinamide reference standard

    • Mobile Phase: Acetonitrile, methanol, and water (30:5:65 v/v/v). Adjust pH to 5.2.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[8]

    • Detection Wavelength: 285 nm[9]

    • Injection Volume: 20 µL[8]

    • Column Temperature: Ambient

  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve pyrazinamide in 0.1 M HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Dissolve pyrazinamide in 0.1 M NaOH and keep at room temperature for 30 minutes.

    • Oxidative Degradation: Treat a solution of pyrazinamide with 3% H₂O₂ at room temperature for 1 hour.

    • Thermal Degradation: Heat a solid sample of pyrazinamide at 105°C for 24 hours, then dissolve in the mobile phase.

    • Photolytic Degradation: Expose a solution of pyrazinamide to UV light (254 nm) for 24 hours.

    • Note: Before injection, neutralize the acidic and basic samples.

  • Analysis:

    • Inject the stressed samples and a non-degraded control solution into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent pyrazinamide peak.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Protocol 2: GC-MS Analysis of Volatile Pyrazine Compounds

This protocol provides a general method for the analysis of volatile pyrazines using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

  • Instrumentation:

    • Gas chromatograph with a mass spectrometer detector

    • Capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)

    • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • Sample Preparation (HS-SPME):

    • Place a known amount of the sample solution into a headspace vial.

    • Seal the vial with a septum cap.

    • Heat the vial (e.g., at 60-80°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.[14]

    • Expose the SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the volatile pyrazines.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-300.

      • Source Temperature: 230°C.

  • Analysis:

    • Desorb the SPME fiber in the GC injector.

    • Acquire the chromatogram and mass spectra.

    • Identify pyrazine compounds and their degradation products by comparing their mass spectra to a spectral library (e.g., NIST) and by comparing their retention times to those of reference standards.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Pyrazine_Solution Prepare Pyrazine Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Pyrazine_Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Pyrazine_Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Pyrazine_Solution->Oxidation Thermal Thermal (e.g., 80°C) Pyrazine_Solution->Thermal Photolytic Photolytic (e.g., UV/Vis light) Pyrazine_Solution->Photolytic Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC_GCMS Analyze by Stability- Indicating Method (HPLC/GC-MS) Neutralize->HPLC_GCMS Data_Analysis Data Analysis: - Identify Degradants - Quantify Purity - Calculate Degradation % HPLC_GCMS->Data_Analysis

Caption: Workflow for a typical forced degradation study of a pyrazine compound.

Factors_Affecting_Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Pyrazine Pyrazine Compound in Solution Degradation Degradation Pyrazine->Degradation Unfavorable Conditions Stable Stable Pyrazine->Stable Optimal Conditions pH pH pH->Pyrazine Temperature Temperature Temperature->Pyrazine Light Light Exposure (UV/Visible) Light->Pyrazine Oxidants Oxidizing Agents (e.g., ROS, Metals) Oxidants->Pyrazine

Caption: Key factors influencing the stability of pyrazine compounds in solution.

Oxidative_Degradation Pyrazine Pyrazine Ring N C C N C C Intermediate Radical Adduct Intermediate Pyrazine->Intermediate Forms Hydroxyl •OH (Hydroxyl Radical) Hydroxyl->Pyrazine:C2 Radical Attack Hydroxypyrazine Hydroxypyrazine Intermediate->Hydroxypyrazine Oxidation RingCleavage Ring Cleavage Products (e.g., dicarbonyls, amines) Hydroxypyrazine->RingCleavage Further Oxidation

References

Technical Support Center: Optimizing HPLC Methods for Pyrazine Diamine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the analysis of pyrazine diamine and its derivatives using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when analyzing pyrazine diamines with reversed-phase HPLC?

A1: The most prevalent issue is poor peak shape, specifically peak tailing. Pyrazine diamines are basic compounds containing amine functional groups. These groups can interact strongly with residual silanol groups on the surface of silica-based columns, leading to secondary retention mechanisms that cause peaks to tail. This can negatively impact resolution and integration.

Q2: How can I prevent peak tailing for my pyrazine diamine analytes?

A2: Several strategies can be employed to minimize peak tailing:

  • Mobile Phase pH Control: Operate at a low mobile phase pH (typically below 3). This ensures the protonation of the acidic silanol groups on the stationary phase, reducing their interaction with the protonated basic analytes.

  • Use of Modern Columns: Employ modern, high-purity silica columns, often labeled as "Type B" silica, which have a lower metal content and fewer accessible silanol groups. End-capped columns are also highly recommended to block silanol interactions.

  • Mobile Phase Additives: Incorporate a buffer or an acidic modifier into your mobile phase. Formic acid, phosphoric acid, or their corresponding buffers are commonly used to control pH and mask residual silanols.

  • Alternative Chromatography Modes: If peak tailing persists, consider alternative methods like Hydrophilic Interaction Chromatography (HILIC), which is well-suited for retaining and separating very polar compounds.

Q3: My pyrazine diamine is poorly retained and elutes near the void volume in reversed-phase HPLC. What should I do?

A3: Poor retention of polar compounds like pyrazine diamine is common in reversed-phase chromatography. To increase retention:

  • Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A higher aqueous content will increase the retention of polar analytes.

  • Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for highly polar compounds. It uses a polar stationary phase and a high-organic mobile phase, promoting retention through a partitioning mechanism.

  • Use a Different Stationary Phase: Phenyl-hexyl columns can offer different selectivity for aromatic compounds like pyrazines and may provide better retention compared to standard C18 columns, even with highly aqueous mobile phases.

Q4: I am having trouble separating isomers of pyrazine diamine. How can I improve the resolution?

A4: Improving the resolution between closely eluting peaks or isomers requires optimizing selectivity, efficiency, or retention.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of your separation.

  • Adjust the Mobile Phase pH: Small changes in pH can affect the ionization state of your analytes differently, potentially improving separation.

  • Modify Column Temperature: Lowering the column temperature can sometimes increase retention and improve peak resolution, though it will also increase run time.

  • Reduce the Flow Rate: Decreasing the flow rate can enhance separation efficiency, leading to narrower peaks and better resolution.

  • Use a High-Efficiency Column: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or longer lengths provide more theoretical plates, resulting in sharper peaks and improved resolution.

Troubleshooting Guides

This section addresses specific problems you may encounter during your analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause(s) Suggested Solution(s)
Peak Tailing (Observed for pyrazine diamine peaks)1. Secondary Silanol Interactions: Basic amine groups interacting with acidic silanol groups on the column packing.1a. Lower mobile phase pH to < 3 using an acid modifier like formic or phosphoric acid. 1b. Use a modern, end-capped C18 or a specialized column for basic compounds. 1c. Add a competitive base like triethylamine (TEA) to the mobile phase (use with caution as it can be difficult to remove from the column).
2. Column Overload: Injecting too much sample mass onto the column.2a. Reduce the sample concentration or injection volume.
3. Column Contamination/Void: Buildup of contaminants on the column frit or a void formation in the packing material.3a. Back-flush the column (if permitted by the manufacturer). 3b. Use a guard column to protect the analytical column. 3c. If a void is suspected, replace the column.
Peak Fronting 1. Sample Solvent Incompatibility: Sample is dissolved in a solvent much stronger than the mobile phase.1a. Dissolve the sample in the initial mobile phase or a weaker solvent.
2. Column Overload (High Concentration): Can sometimes manifest as fronting.2a. Dilute the sample.
Problem 2: Unstable Retention Times
Symptom Potential Cause(s) Suggested Solution(s)
Gradual Shift to Earlier Retention Times 1. Column Degradation: Loss of stationary phase, especially at extreme pH values.1a. Ensure the mobile phase pH is within the column's recommended operating range. 1b. Replace the column if performance continues to degrade.
2. Inconsistent Mobile Phase Preparation: Small variations in buffer concentration or organic-to-aqueous ratio.2a. Prepare fresh mobile phase carefully and consistently. Premixing solvents can improve consistency.
Random Fluctuation in Retention Times 1. HPLC Pump Issues: Leaks, faulty check valves, or air bubbles in the pump head.1a. Purge the pump to remove air bubbles. 1b. Check for leaks in the system fittings. 1c. Service or replace pump seals and check valves if necessary.
2. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.2a. Equilibrate the column for at least 10-15 column volumes before starting the analysis.

Experimental Protocols & Data

Generic Sample Preparation Protocol
  • Standard Solution: Accurately weigh a known amount of pyrazine diamine reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile, or the initial mobile phase) to create a stock solution. Perform serial dilutions to prepare working standards for calibration.

  • Sample Solution (e.g., from a pharmaceutical formulation):

    • Grind tablets to a fine powder or take a known volume of a liquid formulation.

    • Disperse the sample in a diluent (e.g., mobile phase or a compatible solvent).

    • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.

    • Make up to a known volume in a volumetric flask.

    • Filter the solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or Nylon, check for compatibility) to remove excipients and particulates before injection.

Example HPLC Methods for Pyrazine Analysis

The following table summarizes starting conditions for method development based on established methods for related pyrazine compounds. Optimization will be required for your specific pyrazine diamine analyte.

ParameterMethod 1 (Reversed-Phase)Method 2 (Mixed-Mode)[1]Method 3 (HILIC Approach)[2]
Column C18, 5 µm, 4.6 x 250 mmPrimesep A, 5 µm, 4.6 x 100 mmSHARC 1, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in WaterWater2% Acetonitrile in Water
Mobile Phase B 0.1% Formic Acid in MethanolAcetonitrile98% Acetonitrile in Water
Buffer/Additive Formic AcidSulfuric Acid (H₂SO₄)Formic Acid (0.5%)
Elution Mode Gradient (e.g., 5% to 95% B)IsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. Ambient (or controlled at 25-30 °C)AmbientAmbient
Detection (UV) ~270 nm or 280 nm275 nm270 nm
Injection Vol. 5 - 20 µL5 - 20 µL5 - 20 µL

Visualized Workflows

General HPLC Troubleshooting Workflow

This diagram provides a logical path for diagnosing common HPLC issues.

TroubleshootingWorkflow Start Problem Observed (e.g., Peak Tailing, RT Shift) CheckSystem Check System Pressure & Physical Connections Start->CheckSystem RetentionIssue Investigate Retention Time Problem Start->RetentionIssue PressureOK Pressure Stable? CheckSystem->PressureOK PeakShapeIssue Investigate Peak Shape Problem PressureOK->PeakShapeIssue Yes CheckLeaks Check for Leaks Purge Pump PressureOK->CheckLeaks No CheckSample Check Sample Prep (Solvent, Concentration) PeakShapeIssue->CheckSample CheckMobilePhase Verify Mobile Phase (Composition, pH, Age) RetentionIssue->CheckMobilePhase CheckLeaks->CheckSystem CheckColumn Evaluate Column (Age, Performance, Void) CheckMobilePhase->CheckColumn If problem persists Resolve Problem Resolved CheckMobilePhase->Resolve CheckColumn->CheckMobilePhase If problem persists CheckSample->CheckColumn

Caption: A flowchart for systematic HPLC troubleshooting.

Experimental Workflow for Pyrazine Diamine Analysis

This diagram outlines the typical steps from sample receipt to final data analysis.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing PrepSample Prepare Sample (Dissolve, Filter) Equilibrate Equilibrate System & Column PrepSample->Equilibrate PrepStandard Prepare Standards (Stock, Dilutions) PrepStandard->Equilibrate Inject Inject Samples & Standards Equilibrate->Inject AcquireData Acquire Chromatographic Data Inject->AcquireData Integrate Integrate Peaks AcquireData->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Standard workflow for quantitative HPLC analysis.

References

Technical Support Center: Enhancing the Regioselectivity of Pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrazine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in pyrazine functionalization so challenging? A: The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms. This deactivation makes it less reactive towards traditional electrophilic aromatic substitution.[1][2] Furthermore, the similar electronic environment of the four C-H bonds makes it difficult to selectively functionalize a single position without obtaining mixtures of regioisomers.[3] The choice of methodology—such as transition-metal catalysis, directed metalation, or radical reactions—is critical for controlling the site of functionalization.[3][4][5]

Q2: What is the most common position for functionalization on an unsubstituted pyrazine ring? A: For many reactions, particularly those involving radical intermediates like the Minisci reaction, functionalization typically occurs at the C-2 position, which is adjacent to a nitrogen atom.[3][6] This is due to the stabilization of the radical intermediate by the adjacent nitrogen. However, the regioselectivity can be heavily influenced by the reaction conditions and the presence of substituents.

Q3: How do I choose the right strategy for targeting a specific position on the pyrazine ring? A:

  • For C-2/C-5 or C-3/C-6 functionalization: Directed ortho-metalation (DoM) is a powerful strategy. A directing metalation group (DMG) on the ring will guide a strong base (like LDA or TMP-metal bases) to deprotonate the adjacent carbon, which can then react with an electrophile.[5][7]

  • For functionalization directed by a substituent: The Minisci reaction's regioselectivity can be tuned by existing groups. For example, a 2-acylpyrazine derivative can direct incoming radicals to the C-5 position (para to the acyl group).[6][8]

  • For direct C-H functionalization without a directing group: Transition metal-catalyzed C-H activation can be employed. The outcome often depends on a complex interplay of sterics, electronics, and the catalyst system, sometimes requiring optimization for a specific substrate.[9][10]

Q4: Can I perform a functionalization at the C-3 position of a pyrazine? A: Yes, while challenging, it is possible. Strategies include using specific directing groups in a metalation sequence or employing advanced methods that temporarily alter the electronics of the ring system. For example, ring-opening and ring-closing sequences can transform the pyrazine into a more reactive intermediate, allowing for selective halogenation at the 3-position.[11]

Troubleshooting Guides

Problem 1: Poor or No Regioselectivity in Minisci Reaction
Symptom Potential Cause Troubleshooting Step
Mixture of C-2/C-3 isomersIncorrect reaction conditions for the given substrate.The regioselectivity of radical reactions is sensitive to both steric and electronic effects.[6] Ensure the reaction is performed under acidic conditions to protonate the pyrazine nitrogen, which enhances selectivity for the C-2/C-6 positions.[3] For substituted pyrazines, consult literature on the directing effect of your specific functional group.
Acylation side-product instead of alkylationThe radical source or conditions favor the formation of an acyl radical.The ratio of alkylation to acylation depends on the substrate and conditions.[3] If using a carboxylic acid as the radical precursor, ensure the oxidative decarboxylation is efficient. Consider alternative radical sources or adjusting the oxidant (e.g., (NH₄)₂S₂O₈) and catalyst (e.g., AgNO₃) concentrations.[12]
Low conversionInefficient radical generation or radical trapping.Verify the purity and activity of the oxidant and catalyst. Ensure the temperature is optimal for radical formation without causing decomposition. Degassing the solvent to remove oxygen, a radical scavenger, can sometimes improve yields.
Problem 2: Low Yield in Transition Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Stille)
Symptom Potential Cause Troubleshooting Step
Reaction stalls or fails to go to completionCatalyst deactivation or poor ligand choice.The nitrogen atoms in the pyrazine ring can coordinate to the metal center, inhibiting catalysis.[13] Use ligands that are less sensitive to product inhibition. For electron-deficient substrates like pyrazines, electron-rich and bulky phosphine ligands are often effective.[14]
Homocoupling of the coupling partner is observedThe rate of reductive elimination is slow compared to side reactions.This can occur in Stille couplings if the order of reagent addition is not optimized.[15] Changing the catalyst system (e.g., different palladium precursor or ligand) or adjusting the temperature can favor the desired cross-coupling pathway.
Failure to form the C-C bondInactive halide or pseudohalide.Chloropyrazines are often less reactive than their bromo- or iodo- counterparts. If using a chloropyrazine, you may need more forcing conditions, a more active catalyst system, or to first convert it to a more reactive derivative (e.g., a triflate).[14]
Problem 3: Failed or Unselective Directed ortho-Metalation (DoM)

| Symptom | Potential Cause | Troubleshooting Step | | No reaction or recovery of starting material | The base is not strong enough to deprotonate the desired C-H bond. | The acidity of pyrazine C-H bonds is influenced by substituents. You may need to switch to a stronger base (e.g., s-BuLi instead of n-BuLi) or use an additive like TMEDA to increase the basicity of the alkyllithium reagent.[16] | | Metalation at an undesired position | The directing group is not controlling the regioselectivity, or another acidic proton is present. | Ensure your directing metalation group (DMG) has a strong coordinating ability.[16] If multiple DMGs are present, metalation will be directed by the stronger one. Also, check for other acidic protons in the molecule that could be deprotonated first. | | Nucleophilic addition of the base to the pyrazine ring | The pyrazine ring is highly electron-deficient, making it susceptible to attack. | This is a common side reaction, especially with alkyllithium bases.[5] Using hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures can minimize this competing pathway.[5][17] |

Data Summary Tables

Table 1: Comparison of Regioselective C-H Functionalization Methods for Pyrazines

MethodTypical Position(s) TargetedCatalyst/Reagent SystemDirecting Group Required?Key Advantages
Minisci Reaction [3][6]C-2 (unsubstituted); C-5 (para to EWG)Radical Source + Oxidant (e.g., R-COOH, AgNO₃, (NH₄)₂S₂O₈)No (but directed by substituents)Direct C-H functionalization, wide range of alkyl groups can be introduced.
Directed ortho-Metalation (DoM) [5][7]ortho to Directing Group (e.g., C-3, C-5)Strong Base (LDA, LiTMP, TMPMgCl·LiCl)Yes (e.g., -CONR₂, -OMe, -Cl)Excellent regiocontrol based on DMG placement.
Transition Metal-Catalyzed C-H Activation [9]Varies (e.g., C-6)Pd, Ni, or Ru catalyst + Ligand + BaseOften, but directing group-free methods existHigh functional group tolerance, potential for novel selectivity.
Photocatalysis [18][19]VariesPhotocatalyst (e.g., Ru/Ir complexes) + LightSubstrate dependentMild reaction conditions, unique reactivity pathways.

Table 2: Regioselectivity in Directed Metalation of Substituted Pyrazines

Directing Group (DMG)Position of DMGBasePosition of MetalationReference
-ClC-2LDAC-3[20]
-CON(iPr)₂C-2s-BuLi/TMEDAC-3[16]
-NHBocC-2t-BuLiC-3[7]
2-Substituted-TMPMgCl·LiCl/BF₃·OEt₂C-5 > C-6 > C-3[5]
6-chloroimidazo[1,2-a]pyrazineN/ATMPMgCl·LiClC-3[21]

Key Experimental Protocols

Protocol 1: General Procedure for a Minisci-Type Decarboxylative Alkylation

This protocol is adapted from a general procedure for C-4 alkylation of pyridines, which is applicable to pyrazines with appropriate modifications.[12]

  • Reagent Setup: To a reaction vessel equipped with a magnetic stir bar, add the pyrazine substrate (1.0 equiv.), the carboxylic acid (2.0 equiv.), ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv.), and silver nitrate (AgNO₃, 0.2 equiv.).

  • Solvent Addition: Add a biphasic solvent system, such as dichloroethane and water (1:1 ratio, e.g., 5 mL total for a 0.5 mmol scale reaction).

  • Reaction Execution: Vigorously stir the biphasic mixture and heat to the desired temperature (e.g., 50-80 °C) for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Directed ortho-Metalation and Iodination of a 2-Chloropyrazine

This protocol is a representative procedure based on established principles of directed metalation.[20]

  • Reaction Setup: To an oven-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of diisopropylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Formation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv.) to the solution and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Substrate Addition: Add a solution of the 2-chloropyrazine substrate (1.0 equiv.) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours to ensure complete metalation.

  • Electrophilic Quench: Add a solution of iodine (I₂, 1.2 equiv.) in anhydrous THF to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude material by column chromatography to yield the 3-iodo-2-chloropyrazine product.

Visualizations

Troubleshooting_Workflow start Poor Yield or Regioselectivity cause1 Reagent Issue start->cause1 cause2 Condition Issue start->cause2 cause3 Mechanism Mismatch start->cause3 reagent1 Degraded Starting Material or Base/Catalyst cause1->reagent1 condition1 Sub-optimal Temperature or Time cause2->condition1 condition2 Atmospheric Contamination (O₂, H₂O) cause2->condition2 mechanism1 Reaction type is unsuitable for desired regiochemistry cause3->mechanism1 solution1 Solution: Verify purity (NMR, LCMS). Use freshly prepared base or activated catalyst. reagent1->solution1 Check solution2 Solution: Screen a range of temperatures. Monitor reaction over time to identify optimal endpoint. condition1->solution2 Optimize solution3 Solution: Use anhydrous solvents. Run reaction under inert atmosphere (Ar or N₂). condition2->solution3 Control solution4 Solution: Consult literature for methods targeting the desired position (e.g., DoM vs. Minisci). mechanism1->solution4 Re-evaluate

Caption: A general workflow for troubleshooting common issues in pyrazine functionalization experiments.

Regioselectivity_Factors center Control of Pyrazine Regioselectivity electronics Electronic Effects center->electronics sterics Steric Hindrance center->sterics mechanism Reaction Mechanism center->mechanism ewg Electron Withdrawing Groups (EWGs) (e.g., -CN, -Acyl) Direct meta or para electronics->ewg edg Electron Donating Groups (EDGs) (e.g., -OR, -NR₂) Direct ortho electronics->edg bulk Bulky substituents block adjacent positions sterics->bulk reagent_size Size of incoming reagent favors less hindered sites sterics->reagent_size radical Radical (Minisci) Favors electron-deficient C2/C6 mechanism->radical metalation Directed Metalation (DoM) Controlled by ortho-directing group mechanism->metalation tmc Transition Metal Catalyzed Selectivity via CMD or oxidative addition mechanism->tmc

Caption: Key factors influencing the regiochemical outcome of pyrazine functionalization reactions.

Minisci_Mechanism step1 Step 1: Radical Generation Ag(I) + Persulfate → Ag(II) R-COOH + Ag(II) → R• + CO₂ + H⁺ + Ag(I) step3 Step 3: Radical Addition Pyrazinium Ion + R• → Radical Cation Intermediate step1->step3 R• step2 Step 2: Pyrazine Activation Pyrazine + H⁺ → Pyrazinium Ion step2->step3 Activated Ring step4 Step 4: Rearomatization Radical Cation + Oxidant → Substituted Pyrazine + H⁺ step3->step4

Caption: Simplified reaction mechanism for the acid-mediated Minisci alkylation of a pyrazine.

References

Minimizing impurities in the synthesis of N2-Isopropylpyrazine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of N2-Isopropylpyrazine-2,5-diamine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the direct N-alkylation of 2,5-diaminopyrazine with an isopropylating agent, such as isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), in the presence of a suitable base and solvent. This approach allows for the selective introduction of the isopropyl group onto one of the amino groups of the pyrazine ring.

Q2: What are the most critical parameters to control during the synthesis to minimize impurities?

To ensure high purity of the final product, careful control of the following parameters is crucial:

  • Reaction Temperature: Maintaining the optimal temperature is critical to prevent side reactions. Lowering the reaction temperature can help to avoid the pyrolysis of solvents like DMF.

  • Stoichiometry of Reactants: The molar ratio of 2,5-diaminopyrazine to the isopropylating agent and base should be precisely controlled to favor mono-alkylation and minimize over-alkylation.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is vital to ensure good reactivity and selectivity while minimizing the formation of byproducts.

  • Reaction Time: Monitoring the reaction progress and stopping it at the optimal time can prevent the formation of degradation products.

Q3: What are the potential impurities that can form during the synthesis of this compound?

Several impurities can arise during the synthesis, including:

  • Over-alkylation products: Formation of N2,N5-diisopropylpyrazine-2,5-diamine is a common impurity if the reaction conditions are not carefully controlled.

  • Unreacted starting materials: Residual 2,5-diaminopyrazine can remain if the reaction does not go to completion.

  • Solvent-related impurities: If dimethylformamide (DMF) is used as a solvent, its pyrolysis at elevated temperatures can introduce impurities.

  • Oligomers: In some cases, N,N-diarylation can lead to the formation of oligomeric byproducts.[1]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for monitoring the progress of the reaction and identifying and quantifying impurities in the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation and purity assessment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Inappropriate choice of base or solvent.- Monitor the reaction progress using TLC or HPLC and adjust the reaction time accordingly. - Optimize the reaction temperature. A lower temperature might require a longer reaction time but can improve selectivity. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Screen different bases (e.g., K2CO3, Cs2CO3, NaH) and solvents (e.g., DMF, DMSO, acetonitrile) to find the optimal conditions.
High Levels of N2,N5-diisopropylpyrazine-2,5-diamine (Over-alkylation) - Excess of isopropylating agent. - High reaction temperature. - Prolonged reaction time. - Strong base.- Use a stoichiometric amount or a slight excess of the isopropylating agent relative to 2,5-diaminopyrazine. - Lower the reaction temperature to improve selectivity for mono-alkylation. - Stop the reaction as soon as the starting material is consumed (monitored by TLC or HPLC). - Consider using a milder base.
Presence of Unreacted 2,5-Diaminopyrazine - Insufficient amount of isopropylating agent or base. - Short reaction time. - Low reaction temperature.- Ensure the correct stoichiometry of all reactants. - Extend the reaction time while monitoring for the formation of byproducts. - Gradually increase the reaction temperature, if necessary.
Formation of Colored Impurities - Decomposition of starting materials or product. - Side reactions with the solvent (e.g., DMF). - Oxidation of amino groups.- Lower the reaction temperature to prevent thermal decomposition. - If using DMF, consider performing the reaction at a lower temperature or exploring alternative solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Product Purification - Presence of closely related impurities (e.g., isomers, over-alkylation product). - Formation of tarry byproducts.- Utilize column chromatography with a carefully selected solvent system for efficient separation. - Recrystallization from a suitable solvent can be effective for removing certain impurities. - Consider a purification strategy involving an acid-base extraction to separate the basic product from neutral or acidic impurities.

Experimental Protocols

A general procedure for the synthesis of this compound is outlined below. Researchers should optimize the specific conditions based on their experimental setup and desired purity.

General Procedure for N-Isopropylation of 2,5-Diaminopyrazine:

  • To a solution of 2,5-diaminopyrazine in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature for a short period to ensure deprotonation of the amino group.

  • Add the isopropylating agent (e.g., 2-bromopropane) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

Troubleshooting_Workflow start High Impurity Level Detected check_overalkylation Check for N2,N5-diisopropylpyrazine-2,5-diamine start->check_overalkylation check_starting_material Check for Unreacted 2,5-Diaminopyrazine start->check_starting_material check_other Check for Other Impurities (e.g., solvent-related, colored) start->check_other adjust_stoichiometry Reduce Isopropylating Agent Stoichiometry check_overalkylation->adjust_stoichiometry lower_temp Lower Reaction Temperature check_overalkylation->lower_temp reduce_time Reduce Reaction Time check_overalkylation->reduce_time milder_base Use Milder Base check_overalkylation->milder_base increase_reagents Increase Isopropylating Agent/Base check_starting_material->increase_reagents increase_time Increase Reaction Time check_starting_material->increase_time increase_temp Increase Reaction Temperature check_starting_material->increase_temp change_solvent Change Solvent check_other->change_solvent inert_atmosphere Use Inert Atmosphere check_other->inert_atmosphere purification Optimize Purification adjust_stoichiometry->purification lower_temp->purification reduce_time->purification milder_base->purification increase_reagents->purification increase_time->purification increase_temp->purification change_solvent->purification inert_atmosphere->purification

Caption: Troubleshooting workflow for impurity formation.

General Synthesis and Purification Workflow

Synthesis_Workflow start Start: 2,5-Diaminopyrazine reaction N-Alkylation with Isopropylating Agent (Base, Solvent, Temperature) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Purity Analysis (HPLC, GC-MS, NMR) purification->analysis product Pure this compound analysis->product

Caption: General synthesis and purification workflow.

References

Technical Support Center: Optimizing Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction kinetics of pyrazine synthesis.

Troubleshooting Guide

Q1: Why is my pyrazine yield unexpectedly low?

A1: Low yields in pyrazine synthesis can stem from several factors. One common issue is the choice of solvent, which can significantly impact the reaction. For instance, in the enzymatic synthesis of pyrazinamide derivatives, using tert-amyl alcohol as a solvent has been shown to produce higher yields compared to other solvents like ethanol, isopropanol, or methanol, which may lead to the formation of by-products.[1] Another critical factor is the molar ratio of your substrates. An excess of one reactant can sometimes inhibit enzyme activity or increase the viscosity of the reaction mixture, hindering effective interaction between reactants.[1] For certain syntheses, such as the dehydrogenative coupling of β-amino alcohols, the choice of catalyst and base is crucial. Using a manganese pincer complex with potassium hydride (KH) as the base has been demonstrated to be effective.[2][3]

Q2: I'm observing a significant amount of side products. How can I minimize them?

A2: The formation of side products is a common challenge in pyrazine synthesis, often influenced by reaction conditions.[4] Higher temperatures, while increasing the reaction rate, can also promote side reactions like over-oxidation and polymerization.[4] To mitigate this, consider optimizing the reaction temperature and time; sometimes a lower temperature for a slightly longer duration can favor the desired product.[4] The purity of your starting materials is also critical, as impurities can participate in unwanted side reactions.[4] Furthermore, the choice of catalyst can influence the formation of by-products. A catalyst that is too strong might lead to over-oxidation.[4] In some cases, distillation of the reaction mixture can be employed to isolate the desired pyrazine products from non-volatile impurities like imidazoles.[5][6]

Q3: My reaction is proceeding very slowly. What are the key parameters to adjust to increase the reaction rate?

A3: To improve slow reaction kinetics, several parameters can be optimized. Temperature is a primary factor; increasing the temperature generally accelerates the reaction, though it's essential to balance this with the potential for side reactions.[1][4] For enzyme-catalyzed reactions, there is an optimal temperature range beyond which the enzyme may denature.[1] The catalyst system, including the type and concentration of the catalyst and any co-catalyst or base, plays a pivotal role. For example, in the synthesis of pyrazines from β-amino alcohols, a manganese pincer complex has been shown to be an effective catalyst.[2][3] Adjusting the substrate ratio can also enhance the reaction rate, but it's important to determine the optimal ratio experimentally, as an excess of one substrate can sometimes be inhibitory.[1]

Q4: How do I choose the right starting materials for my desired pyrazine derivative?

A4: The structure of your target pyrazine will dictate the necessary starting materials. Symmetrical 2,5-disubstituted pyrazines can be synthesized through the dehydrogenative self-coupling of β-amino alcohols.[2][3] For the synthesis of quinoxalines (benzopyrazines), the condensation of 1,2-aryldiamines with 1,2-dicarbonyl compounds is a well-established method.[2][3] The Maillard reaction, which involves the reaction of amino acids with reducing sugars, can produce a variety of alkylpyrazines, and the specific amino acid used will influence the substitution pattern of the resulting pyrazine.[7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazine synthesis?

A1: Several methods are employed for pyrazine synthesis. Industrially, they are often synthesized by the condensation of ethylenediamine with vicinal diols using heterogeneous catalysts.[2] Other common laboratory-scale methods include the dehydrogenative coupling of α-amino carbonyls or α-diketones with vicinal diamines, the reaction of α-halo ketones with diamines, and the condensation of diamines with epoxides.[2] The Maillard reaction between amino acids and sugars is a significant pathway for the formation of pyrazines in food chemistry.[8][9][10] More recently, greener approaches using biocatalysts, such as enzymes, have been developed for the synthesis of pyrazinamide derivatives.[1]

Q2: What analytical techniques are suitable for monitoring the progress of my pyrazine synthesis?

A2: Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of volatile pyrazine compounds.[2][11] For sample preparation, headspace solid-phase microextraction (HS-SPME) can be a rapid and simple method for extracting volatile pyrazines from the reaction mixture.[11] Other chromatographic methods, such as liquid chromatography (LC) coupled with mass spectrometry (LC-MS), can also be employed, particularly for less volatile derivatives.[12]

Q3: Can the pH of the reaction medium affect pyrazine synthesis?

A3: Yes, pH can have a significant impact, particularly in Maillard reaction systems. For instance, the formation of certain pyrazine derivatives in a glucose-amino acid system has been shown to increase significantly at higher pH values.[7] Controlling the pH can be a strategy to minimize side reactions; in some cases, a slightly acidic or basic environment may be more favorable for the main reaction.[4]

Q4: Are there any "green" or more environmentally friendly methods for pyrazine synthesis?

A4: Yes, there is growing interest in developing greener synthetic routes for pyrazines. One such approach is the use of biocatalysts, like the enzyme Lipozyme® TL IM, for the synthesis of pyrazinamide derivatives. This method can be performed in a more environmentally friendly solvent like tert-amyl alcohol and at milder temperatures.[1] Additionally, the development of catalysts based on earth-abundant metals, such as manganese, for dehydrogenative coupling reactions presents a more sustainable alternative to precious metal catalysts.[2][3]

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazine Synthesis from β-Amino Alcohols.

EntryCatalyst (mol %)Base (mol %)Temperature (°C)Time (h)SolventYield (%)
1Mn(Acr-PNPPh)(CO)2Br (2)KH (3)15024Toluene95 a
2Mn(Acr-PNPPh)(CO)2Br (2)KH (3)15024Toluene86 b
3Mn(Acr-PNPPh)(CO)2Br (2)KH (3)15024Toluene80 c
4Mn(Acr-PNPPh)(CO)2Br (2)KH (3)12524Toluene- d
5Mn(Acr-PNPPh)(CO)2Br (2)KH (3)15012Toluene- e

Data sourced from a study on manganese pincer complex-catalyzed synthesis.[2] a Yield for 2,5-dibenzylpyrazine from 2-amino-3-phenylpropane-1-ol. b Yield for 2,5-diisopropylpyrazine from 2-amino-3-methylbutane-1-ol. c Yield for the corresponding pyrazine from 2-amino-4-methylpentane-1-ol. d Reaction at a lower temperature. e Shorter reaction time.

Table 2: Effect of Solvent on the Enzymatic Synthesis of N-benzylpyrazine-2-carboxamide.

Solventlog PYield (%)
tert-Amyl alcohol1.381.2
Ethanol-0.3Lower (by-products observed)
Isopropanol0.1Lower (by-products observed)
Isobutanol0.6Lower (by-products observed)
Methanol-0.8Lower
Acetonitrile-0.3Lower
Dichloromethane1.3Lower
DMSO-1.4Lower
THF0.5Lower
2-MeTHF1.0Lower

Data from a study on the green synthesis of pyrazinamide derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted Pyrazines via Dehydrogenative Coupling of β-Amino Alcohols

This protocol is based on the method described by Daw et al. for the manganese-catalyzed synthesis of pyrazines.[2][3]

Materials:

  • β-amino alcohol (0.5 mmol)

  • Manganese pincer catalyst (e.g., Mn(Acr-PNPPh)(CO)2Br) (2 mol %)

  • Potassium hydride (KH) (3 mol %)

  • Toluene (anhydrous, 2 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the manganese pincer catalyst (2 mol %).

  • Add potassium hydride (3 mol %) to the tube.

  • Add the β-amino alcohol (0.5 mmol).

  • Add anhydrous toluene (2 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 150 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with a few drops of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted pyrazine.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, GC-MS).

Protocol 2: Enzymatic Synthesis of N-benzylpyrazine-2-carboxamide

This protocol is adapted from the continuous-flow synthesis method described by Li et al.[1] for a batch reaction.

Materials:

  • Pyrazine-2-carboxylate (e.g., methyl pyrazine-2-carboxylate) (1 mmol)

  • Benzylamine (3 mmol)

  • Lipozyme® TL IM (immobilized lipase)

  • tert-Amyl alcohol (solvent)

  • Reaction vessel with temperature control and stirring (e.g., shaker flask)

  • Heater/shaker

Procedure:

  • In a suitable reaction vessel, dissolve pyrazine-2-carboxylate (1 mmol) and benzylamine (3 mmol) in tert-amyl alcohol.

  • Add the immobilized enzyme, Lipozyme® TL IM. The amount of enzyme may need to be optimized based on activity.

  • Seal the vessel and place it in a heater/shaker set to 45 °C.

  • Agitate the mixture for the desired reaction time (e.g., 17 hours for high conversion in a batch reactor).[1]

  • Monitor the reaction progress using a suitable analytical method (e.g., HPLC or GC).

  • Once the reaction is complete, separate the immobilized enzyme by filtration.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting N-benzylpyrazine-2-carboxamide by recrystallization or column chromatography.

  • Characterize the final product by NMR, MS, and melting point analysis.

Visualizations

experimental_workflow_dehydrogenative_coupling start Start reactants Combine β-Amino Alcohol, Catalyst, and Base in Toluene start->reactants reaction Heat at 150°C for 24h under Inert Atmosphere reactants->reaction workup Cool, Quench, and Extract reaction->workup purification Column Chromatography workup->purification product 2,5-Disubstituted Pyrazine purification->product troubleshooting_low_yield problem Low Pyrazine Yield check_solvent Is the solvent optimal? (e.g., tert-amyl alcohol for enzymatic synthesis) problem->check_solvent check_ratio Is the substrate molar ratio optimized? problem->check_ratio check_catalyst Is the catalyst/base system effective? problem->check_catalyst check_temp Is the reaction temperature appropriate? problem->check_temp solution_solvent Change to a more suitable solvent. check_solvent->solution_solvent No solution_ratio Perform a substrate ratio optimization study. check_ratio->solution_ratio No solution_catalyst Screen different catalysts or bases. check_catalyst->solution_catalyst No solution_temp Optimize the reaction temperature. check_temp->solution_temp No

References

Technical Support Center: Catalyst Selection for Functionalizing Pyrazine Rings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of pyrazine rings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the catalytic functionalization of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of pyrazine rings challenging?

Pyrazine rings are electron-deficient aromatic systems due to the presence of two nitrogen atoms. This electronic nature presents several challenges in transition metal-catalyzed cross-coupling reactions:

  • Coordination to the Catalyst: The nitrogen lone pairs can coordinate strongly to the metal center of the catalyst (e.g., palladium), potentially leading to catalyst inhibition or poisoning.[1]

  • Substrate Reactivity: The electron-deficient nature of the pyrazine ring can render it less reactive in certain reactions, such as oxidative addition in cross-coupling cycles, particularly with less reactive halides like chlorides.

  • Side Reactions: The inherent reactivity of the pyrazine ring can also lead to undesired side reactions, such as protodeboronation in Suzuki couplings or homocoupling in Sonogashira reactions.[2][3]

Q2: Which catalysts are most commonly used for pyrazine functionalization?

Palladium-based catalysts are the most widely employed for various pyrazine functionalization reactions, including Suzuki-Miyaura, Sonogashira, Heck, and C-H activation reactions.[4][5] The choice of the specific palladium precursor and, crucially, the supporting ligand is critical for success. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Iron-catalyzed C-H functionalization has also been reported as a cost-effective and environmentally benign alternative.[6][7]

Q3: How do I choose the right ligand for my palladium-catalyzed pyrazine coupling reaction?

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired catalytic cycle, and preventing deactivation. The optimal ligand depends on the specific reaction and substrates.

  • For Suzuki-Miyaura reactions: Bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu laboratories (e.g., XPhos, SPhos) are often effective, particularly for challenging couplings with aryl chlorides.

  • For Sonogashira reactions: Phosphine ligands like PPh₃ are common, often in combination with a copper(I) co-catalyst.[8][9] N-heterocyclic carbene (NHC) ligands are also gaining prominence.[10]

  • For Heck reactions: A variety of phosphine ligands and N-heterocyclic carbenes can be effective. The choice often depends on the specific olefin and pyrazine substrate.[11][12]

  • For C-H Functionalization: The directing group on the pyrazine substrate plays a key role, and the optimal ligand may need to be determined through screening.

A logical workflow for ligand selection is presented below.

Ligand_Selection_Workflow start Start: Define Pyrazine Functionalization Reaction reaction_type Identify Reaction Type (e.g., Suzuki, Heck, C-H Activation) start->reaction_type substrate_properties Consider Substrate Properties (Halide, Steric Hindrance, Electronic Effects) reaction_type->substrate_properties literature_search Consult Literature for Similar Reactions substrate_properties->literature_search ligand_screening Perform Ligand Screening literature_search->ligand_screening optimization Optimize Reaction Conditions ligand_screening->optimization final_conditions Final Optimized Protocol optimization->final_conditions

Caption: A workflow for selecting the optimal ligand for a pyrazine functionalization reaction.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Catalyst Deactivation 1. Degas Solvents Thoroughly: Oxygen can oxidize the Pd(0) active species. Purge solvents with an inert gas (Argon or Nitrogen) for an extended period.[13] 2. Use a Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that protect the palladium center. 3. Check Purity of Reagents: Impurities in starting materials or solvents can act as catalyst poisons.
Poor Catalyst Activity 1. Screen Different Palladium Precursors: Try Pd₂(dba)₃ or a pre-formed catalyst in addition to Pd(OAc)₂. 2. Vary the Ligand: The choice of ligand is critical. Screen a panel of ligands to find the optimal one for your specific substrate combination. 3. Increase Catalyst Loading: While not ideal, a higher catalyst loading (e.g., 2-5 mol%) might be necessary for challenging substrates.[5]
Ineffective Base 1. Screen Different Bases: The strength and solubility of the base are important. Try stronger bases like Cs₂CO₃ or K₃PO₄ in place of Na₂CO₃ or K₂CO₃.[13] 2. Ensure Anhydrous Conditions (if using an organic solvent): Water can affect the activity of some bases.
Protodeboronation of Boronic Acid 1. Use Anhydrous Solvents: Water can promote the undesired cleavage of the C-B bond. 2. Use a Milder Base: A very strong base can sometimes accelerate protodeboronation. 3. Add the Boronic Acid Last: Add the boronic acid to the reaction mixture just before heating to minimize its exposure to potentially destabilizing conditions.
Low Reactivity of Pyrazine Halide 1. Switch to a More Reactive Halide: If using a chloropyrazine, consider synthesizing the bromo- or iodo-pyrazine analog, as the reactivity follows the trend I > Br > Cl.[10] 2. Increase Reaction Temperature: Higher temperatures can overcome the activation barrier for less reactive substrates.

A general troubleshooting workflow for low yield is depicted below.

Low_Yield_Troubleshooting start Low/No Yield Observed check_reagents Verify Purity and Integrity of All Reagents start->check_reagents check_conditions Confirm Reaction Setup and Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions catalyst_issue Investigate Catalyst System check_conditions->catalyst_issue base_issue Evaluate Base check_conditions->base_issue substrate_issue Assess Substrate Reactivity check_conditions->substrate_issue catalyst_deactivation Potential Catalyst Deactivation? (Degas Solvents, Use Robust Ligand) catalyst_issue->catalyst_deactivation Yes catalyst_activity Suboptimal Catalyst/Ligand? (Screen Pd sources and Ligands) catalyst_issue->catalyst_activity No base_strength Base too Weak/Strong? (Screen different bases, e.g., K3PO4, Cs2CO3) base_issue->base_strength Yes side_reactions Side Reactions? (e.g., Protodeboronation - Use anhydrous conditions) base_issue->side_reactions No halide_reactivity Poor Halide Reactivity? (Switch Cl to Br or I) substrate_issue->halide_reactivity

Caption: Troubleshooting decision tree for low yield in pyrazine functionalization.

Problem 2: Formation of Significant Byproducts in Sonogashira Coupling

Possible Causes & Solutions

Byproduct Possible Cause Troubleshooting Steps
Homocoupling of Terminal Alkyne (Glaser Coupling) Presence of Oxygen: Oxygen promotes the oxidative dimerization of the alkyne, especially in the presence of the copper co-catalyst.[2]1. Thoroughly Degas: Ensure all solvents and the reaction vessel are rigorously deoxygenated. Maintain a positive pressure of an inert gas (Ar or N₂). 2. Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. This may require a different ligand and/or base.[10] 3. Control Reagent Addition: Add the terminal alkyne slowly to the reaction mixture to keep its concentration low.
Hydrodehalogenation of Pyrazine Presence of Protic Impurities or Inappropriate Base/Solvent: Traces of water or certain solvents can act as a proton source, leading to the reduction of the pyrazine halide.1. Use Anhydrous Solvents and Reagents: Dry solvents and reagents thoroughly before use. 2. Choose a Non-Protic Solvent/Base System: Avoid protic solvents if this side reaction is significant.
Problem 3: Catalyst Deactivation

Possible Causes & Solutions

Catalyst deactivation can be a significant issue in the functionalization of nitrogen-containing heterocycles like pyrazines.

Catalyst_Deactivation Deactivation Catalyst Deactivation Pathways Poisoning Poisoning Nitrogen lone pair coordination from pyrazine or impurities (e.g., sulfur) bind to the metal center, blocking active sites. Deactivation->Poisoning Sintering Sintering/Aggregation Palladium nanoparticles may form and agglomerate, reducing the catalytically active surface area. Deactivation->Sintering Ligand_Degradation Ligand Degradation Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at high temperatures. Deactivation->Ligand_Degradation

Caption: Common pathways for catalyst deactivation in pyrazine functionalization.

To mitigate catalyst deactivation:

  • Use of Appropriate Ligands: Bulky, electron-rich ligands can shield the metal center from coordination by the pyrazine nitrogen and prevent aggregation.

  • Control of Reaction Conditions: Lowering the reaction temperature, if possible, can reduce the rate of ligand degradation and catalyst sintering.

  • Purity of Reagents: Ensure all starting materials, solvents, and gases are free from potential catalyst poisons like sulfur or water.[14][15]

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Chloropyrazine

This protocol provides a starting point for the optimization of the Suzuki-Miyaura reaction.

Reagents and Equipment:

  • Chloropyrazine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the chloropyrazine, arylboronic acid, palladium catalyst, ligand, and base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: If not already done, thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by using the freeze-pump-thaw method (3 cycles).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for a Copper-Free Sonogashira Coupling of a Bromopyrazine

This protocol is for a copper-free Sonogashira reaction to minimize homocoupling byproducts.

Reagents and Equipment:

  • Bromopyrazine derivative (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Base (e.g., a tertiary amine like triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyrazine and the palladium catalyst.

  • Solvent and Base Addition: Add the anhydrous solvent and the amine base via syringe.

  • Degassing: Thoroughly degas the mixture.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction to the desired temperature (can range from room temperature to 80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

References

Technical Support Center: N-Alkylation of Aminopyrazines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of aminopyrazines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up and purification of N-alkylated aminopyrazine products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of N-alkylation reactions of aminopyrazines, providing practical solutions and preventative measures.

Q1: My N-alkylation reaction is complete, but I am unsure of the best quenching procedure. What is the recommended first step for the work-up?

A1: The initial work-up step depends on the reaction conditions, particularly the reagents used.

  • For Reductive Aminations using Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): A common procedure is to quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose any remaining hydride reagent.[1][2][3][4] If the reaction was run under acidic conditions (e.g., with acetic acid), it is advisable to first neutralize the acid with a base like sodium bicarbonate (NaHCO₃) before extraction.

  • For Alkylations using Alkyl Halides with a Base (e.g., K₂CO₃, Cs₂CO₃): The reaction mixture can typically be diluted with water and an organic solvent such as ethyl acetate or dichloromethane (DCM). The solid base can be removed by filtration, or by partitioning between the aqueous and organic layers during extraction.[5]

Q2: I am observing a persistent emulsion during the aqueous extraction of my N-alkylated aminopyrazine. How can I break this emulsion?

A2: Emulsion formation is a common issue when working with amines. Here are several strategies to resolve it:

  • Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.

  • Patience: Allowing the mixture to stand for an extended period can lead to separation.

Q3: My product appears to be partially soluble in the aqueous layer, leading to low yields upon extraction. How can I improve the recovery of my N-alkylated aminopyrazine?

A3: The basic nature of the aminopyrazine ring and the N-alkylated product can lead to protonation and increased water solubility, especially in acidic conditions.

  • Adjusting the pH: Ensure the aqueous layer is basic (pH > 8) before extraction. This can be achieved by adding a base such as sodium bicarbonate or sodium carbonate. This deprotonates the aminopyrazine nitrogen, making the product less polar and more soluble in the organic solvent.

  • Back-Extraction: If the product has been extracted into an acidic aqueous layer, you can recover it by basifying the aqueous layer and then re-extracting with an organic solvent.

  • Salting Out: Adding a significant amount of a salt like sodium chloride to the aqueous layer can decrease the solubility of the organic product, driving it into the organic phase.

Q4: I am struggling to remove unreacted starting aminopyrazine and over-alkylated (di-alkylated) byproducts from my desired mono-alkylated product. What purification strategies are most effective?

A4: The separation of starting material, mono-alkylated, and di-alkylated products can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common and effective method.

    • Normal Phase (Silica Gel): A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically effective.[6] To prevent streaking and improve separation of basic amines on silica, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.[7]

    • Reversed Phase: For more polar compounds, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient may be suitable.[7]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove impurities. The choice of solvent is critical. Common solvent systems include ethanol/water, hexane/ethyl acetate, and methanol/chloroform.[8][9][10]

  • Acid-Base Extraction: A carefully controlled acid-base extraction can sometimes be used to separate amines with different basicities, although this can be less effective for structurally similar compounds.

Q5: My purified N-alkylated aminopyrazine shows impurities in the NMR spectrum that I cannot identify. What are some common process-related impurities?

A5: Besides starting materials and over-alkylation products, other impurities can arise from the reagents and solvents used.

  • Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove. Washing the organic layer multiple times with water or brine during the work-up can help to remove these.

  • Aldehyde/Ketone Impurities (from Reductive Amination): Unreacted aldehydes or ketones and their corresponding alcohols (from reduction) can be present. Washing with a dilute aqueous solution of sodium bisulfite can sometimes help to remove residual aldehydes.

  • Byproducts from the Reducing Agent: Boron-containing byproducts from borohydride reagents can sometimes be present. An acidic wash can help to hydrolyze and remove these.

Experimental Protocols & Data

General Experimental Protocol for Reductive Amination Work-up
  • Reaction Quenching: After completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of NH₄Cl or water to quench the excess reducing agent.

  • pH Adjustment: If the reaction was performed under acidic conditions, add a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic (pH ~8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[6]

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

Table 1: Summary of Work-up Procedures and Yields for N-Alkylation of Aminopyrazines
Reaction TypeSubstrateAlkylating AgentWork-up & Purification MethodYield (%)Reference
Reductive AminationAnilineBenzyl alcoholWork up with ethyl acetate, followed by silica gel column chromatography (hexane/ethyl acetate eluent).90-99%[6]
N-AlkylationAnilineDiphenylmethanolFiltered through celite, cleaned with ethyl acetate, followed by silica gel column chromatography (hexane/ethyl acetate eluent).90%[6]
N-AlkylationAminopyrazineAlkyl iodidesQuenching of aminopyrazinyl anion with alkyl iodides.Not specified[11]
N-Alkylation3-aminopyrazoleα,β-unsaturated ketonesEco-friendly cyclocondensation reaction using H₂O as a solvent.Not specified
N-AlkylationAminesAlcoholsCrude reaction mixture purified by column chromatography using ethyl acetate and hexane as the eluent.Not specified[12]

Visualizations

Experimental Workflow for N-Alkylation Work-up

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Completed N-Alkylation Reaction quench Quench Reaction start->quench extract Aqueous Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product Pure N-Alkylated Aminopyrazine purify->product

Caption: General experimental workflow for the work-up and purification of N-alkylated aminopyrazines.

Troubleshooting Logic for Low Yield

Caption: Troubleshooting guide for diagnosing and resolving low yields in N-alkylation work-ups.

References

Validation & Comparative

Comparing the biological activity of different pyrazine diamines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of Pyrazine Diamines

For researchers and professionals in the field of drug development, pyrazine diamines represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides an objective comparison of the performance of various pyrazine diamine derivatives, supported by experimental data, to aid in the selection and development of potent therapeutic agents. The data presented herein is collated from multiple studies to offer a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties.

Data Presentation

The biological activities of selected pyrazine diamine derivatives are summarized below. Table 1 focuses on the anticancer activity, presenting the half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Table 2 details the antimicrobial activity, showing the minimum inhibitory concentration (MIC) values against different bacterial and fungal strains.

Table 1: Anticancer Activity of Pyrazine Diamine Derivatives (IC50 in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyrazines
Compound 15MCF-7 (Breast)Not specified, but showed remarkable activity[1]
Compound 25iMCF-7 (Breast)Very significant inhibitory activity (p < 0.001)[1]
Compound 25jMCF-7 (Breast)Very significant inhibitory activity (p < 0.001)[1]
Chalcone-Pyrazine Hybrids
Compound 46BPH-1 (Prostate), MCF-7 (Breast)10.4, 9.1[2]
Compound 47PC12 (Pheochromocytoma)16.4[2]
Compound 48BEL-7402 (Liver)10.74[2]
Compound 49A549 (Lung), Colo-205 (Colon)0.13, 0.19[2]
Compound 50MCF-7 (Breast)0.18[2]
Compound 51MCF-7 (Breast), A549 (Lung), DU-145 (Prostate)0.012, 0.045, 0.33[2]
[2][3][4]triazolo[4,3-a]pyrazine Derivatives
Compound 17lA549 (Lung), MCF-7 (Breast), Hela (Cervical)0.98, 1.05, 1.28[5]
Imidazo[1,2-a]pyrazine Derivatives
Compound 12bHep-2 (Laryngeal), HepG2 (Liver), MCF-7 (Breast), A375 (Skin)11, 13, 11, 11[6]
Pyrazine-linked 2-Aminobenzamides
Compound 19fMV4-11 (Leukemia)0.255 (apoptosis induction)[7]
Lignin–Pyrazine Derivatives
Compound 215HeLa (Cervical), A549 (Lung), HepG-2 (Liver), BGC-823 (Gastric)0.88, 3.83, 1.21, 4.15[2]
Compound 216BGC-823 (Gastric)1.50[2]
Compound 217HepG-2, HeLa, A549, BGC-8233.49 - 18.71[2]
Compound 218HepG-2, HeLa, A549, BGC-8233.49 - 18.71[2]
3-Trifluoromethyl-5,6-dihydro-[2][3][4]triazolo Pyrazine Derivatives
Compound 35DU-145 (Prostate)5 µg/mL[8]

Table 2: Antimicrobial Activity of Pyrazine Diamine Derivatives (MIC in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazine-2-carboxylic acid derivatives
Compound P10C. albicans3.125[4]
Compound P4C. albicans3.125[4]
Compound P3, P4, P7, P9E. coli50[4]
Compound P6, P7, P9, P10P. aeruginosa25[4]
All ten compounds (P1-P10)B. subtilis25[4]
Compound P2, P4S. aureus6.25[4]
Triazolo[4,3-a]pyrazine Derivatives
Compound 1a, 1f, 1i, 2c, 2eS. aureus32-64[9]
Compound 1f, 1i, 2eE. coli16-32[9]
Compound 2eS. aureus, E. coli32, 16[9]
Pyrazoline and Hydrazone Derivatives
Compound 22, 24E. faecalis32[10]
Compound 5, 19, 24S. aureus64[10]
Compound 19, 22P. aeruginosaNot specified, but showed best activity[10]
Compound 22, 26B. subtilisNot specified, but showed best activity[10]
Compound 5C. albicans64[10]

Experimental Protocols

Anticancer Activity Assessment: MTT Assay

The antiproliferative activity of pyrazine diamine derivatives against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][6][11]

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 hours.[11]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[11]

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

The minimum inhibitory concentration (MIC) of pyrazine diamine derivatives against various microbial strains is typically determined using the microbroth dilution method.[9][10]

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specific turbidity, corresponding to a known cell density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, and 48 hours for fungi).[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[10][12]

Mechanism of Action and Signaling Pathways

Pyrazine diamines exert their biological effects through various mechanisms, primarily as kinase inhibitors and DNA intercalating agents.

Kinase Inhibition

Many pyrazine-based compounds function as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[3][13] For instance, certain derivatives have been identified as dual inhibitors of c-Met and VEGFR-2, key kinases in cancer progression.[5] The pyrazine nitrogen atom often acts as a hydrogen bond acceptor, interacting with amino acid residues in the hinge region of the kinase protein.[14]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Growth_Factor->RTK Binds Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) RTK->Signaling_Proteins Activates Pyrazine_Diamine Pyrazine Diamine Inhibitor Pyrazine_Diamine->RTK Inhibits Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Figure 1. Generalized signaling pathway of receptor tyrosine kinase (RTK) inhibition by pyrazine diamines.

DNA Intercalation

Some pyrazine derivatives can act as DNA intercalating agents.[11][15] These planar molecules insert themselves between the base pairs of the DNA double helix, leading to structural distortions that can inhibit DNA replication and transcription, ultimately inducing cell death.[16][17]

DNA_Intercalation Base_Pair_1 A-T Base_Pair_2 G-C p1_r Base_Pair_1->p1_r Pyrazine_Diamine Pyrazine Diamine p2_r Base_Pair_2->p2_r Base_Pair_3 C-G Base_Pair_4 T-A p3_r Base_Pair_3->p3_r p4_r Base_Pair_4->p4_r intercalation_point_1 intercalation_point_2 p1_l p1_l->Base_Pair_1 p2_l p1_l->p2_l p2_l->Base_Pair_2 p3_l p2_l->p3_l p3_l->Base_Pair_3 p4_l p3_l->p4_l p4_l->Base_Pair_4 p1_r->p2_r p2_r->p3_r p3_r->p4_r insertion_label Intercalation Experimental_Workflow Start Design of Novel Pyrazine Diamine Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial Assays) Characterization->In_Vitro_Screening Data_Analysis Data Analysis (IC50, MIC determination) In_Vitro_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies SAR_Studies->In_Vivo_Studies Lead_Optimization->Synthesis Iterative Process End Potential Drug Candidate In_Vivo_Studies->End

References

A Comparative Guide to Kinase Inhibitors: Evaluating N2-Isopropylpyrazine-2,5-diamine in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative framework for evaluating kinase inhibitors, with a focus on Cyclin-Dependent Kinase (CDK) inhibitors. While specific experimental data for N2-Isopropylpyrazine-2,5-diamine is not publicly available at the time of this publication, this document serves as a methodological guide to contextualize its potential performance against other established kinase inhibitors. The principles and experimental protocols outlined herein are fundamental for the preclinical and clinical assessment of any new kinase inhibitor.

The development of kinase inhibitors has evolved from broad-spectrum, pan-kinase inhibitors to highly selective agents, a shift driven by the need to optimize the therapeutic window by enhancing efficacy and mitigating toxicity.[1] The first-generation CDK inhibitors, for instance, were pan-CDK inhibitors that showed promise in preclinical studies but often failed in clinical trials due to high toxicity from off-target effects.[2][3] This led to the development of second and third-generation inhibitors with greater selectivity for specific CDKs, such as the highly successful CDK4/6 inhibitors.[2]

Comparative Landscape of CDK4/6 Inhibitors

The FDA has approved three selective CDK4/6 inhibitors for the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer: Palbociclib, Ribociclib, and Abemaciclib.[4] While all three drugs target the same kinases, they exhibit distinct pharmacological profiles that influence their clinical application and side-effect profiles.[5][6][7]

Quantitative Comparison of Approved CDK4/6 Inhibitors
FeaturePalbociclib (Ibrance)Ribociclib (Kisqali)Abemaciclib (Verzenio)
Target Potency Similar potency against CDK4 and CDK6.[5][6]Greater potency against CDK4 than CDK6.[5][6]14 times more potent against CDK4 than CDK6; 5-fold more potent for CDK4 than palbociclib or ribociclib.[5][6]
Target Selectivity Primarily targets CDK4/6.Primarily targets CDK4/6.Inhibits other kinases including CDK1, CDK2, CDK9, GSK3α/β.[5][6]
Dosing Schedule Once daily for 21 days, followed by a 7-day break.[5][6]Once daily for 21 days, followed by a 7-day break.[5][6]Continuous twice-daily dosing.[5][6][7]
Common Adverse Events Neutropenia.[4][7][8]Neutropenia.[4][7][8]Diarrhea, milder hematologic toxicity.[4][7][8]
Single Agent Activity Not proven.Not proven.Proven single-agent activity.[7]

Key Experimental Protocols for Kinase Inhibitor Evaluation

The following are standardized protocols crucial for the characterization and comparison of kinase inhibitors.

Kinase Activity Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the inhibitory concentration (IC50) of a compound against a panel of kinases.

Methodology:

  • A fluorescently labeled antibody and a tracer are used. The tracer is a molecule that binds to the ATP-binding pocket of the kinase.

  • In the absence of an inhibitor, the tracer binds to the kinase, and the antibody binds to a tag on the kinase, bringing a europium (Eu) chelate and a fluorescent tracer into close proximity, resulting in a high FRET (Förster Resonance Energy Transfer) signal.

  • When an inhibitor is introduced, it displaces the tracer from the ATP-binding pocket, leading to a decrease in the FRET signal.

  • The assay is performed with a serial dilution of the inhibitor to determine the concentration at which 50% of the kinase activity is inhibited (IC50).

Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a kinase inhibitor on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active metabolism convert the MTT into a purple formazan product.

  • The formazan is then solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Phospho-Protein Analysis

Objective: To confirm the on-target effect of a kinase inhibitor by measuring the phosphorylation status of its downstream substrates.

Methodology:

  • Cancer cells are treated with the kinase inhibitor at various concentrations and for different durations.

  • Total protein is extracted from the cells, and the protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies specific for the phosphorylated form of the target substrate (e.g., phospho-Rb for CDK4/6 inhibitors) and the total protein as a loading control.

  • The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

Visualizing Signaling Pathways and Experimental Workflows

CDK4/6 Signaling Pathway

CDK4_6_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Progression Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D activate G1 Phase G1 Phase G1/S Checkpoint G1/S Checkpoint G1 Phase->G1/S Checkpoint S Phase S Phase G1/S Checkpoint->S Phase CDK4/6 CDK4/6 Cyclin D->CDK4/6 bind & activate pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits E2F->G1/S Checkpoint promotes transcription of S-phase genes CDK4/6_Inhibitor e.g., this compound CDK4/6_Inhibitor->CDK4/6 inhibits

Caption: Simplified CDK4/6-pRb-E2F signaling pathway and cell cycle control.

Experimental Workflow for Kinase Inhibitor Characterization

Kinase_Inhibitor_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Kinase_Panel_Screening Kinase Panel Screening (Determine IC50) Selectivity_Profiling Selectivity Profiling Kinase_Panel_Screening->Selectivity_Profiling Cell_Viability_Assay Cell Viability Assay (Determine GI50) Selectivity_Profiling->Cell_Viability_Assay Target_Engagement_Assay Target Engagement Assay (e.g., CETSA) Cell_Viability_Assay->Target_Engagement_Assay Downstream_Signaling_Analysis Downstream Signaling Analysis (Western Blot for p-Substrate) Target_Engagement_Assay->Downstream_Signaling_Analysis Xenograft_Studies Xenograft Tumor Models (Efficacy Assessment) Downstream_Signaling_Analysis->Xenograft_Studies Pharmacokinetic_Analysis Pharmacokinetic (PK) Analysis Xenograft_Studies->Pharmacokinetic_Analysis Toxicity_Studies Toxicity Studies Pharmacokinetic_Analysis->Toxicity_Studies

Caption: A typical preclinical workflow for the evaluation of a novel kinase inhibitor.

References

Validating the Mechanism of Action of a Pyrazine Derivative: A Comparative Guide to Darovasertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pyrazine derivative Darovasertib with other Protein Kinase C (PKC) inhibitors, supported by experimental data. We delve into its mechanism of action, particularly in the context of uveal melanoma, and provide detailed experimental protocols for its validation.

Introduction to Darovasertib and its Target: Protein Kinase C

Darovasertib (formerly LXS196) is an orally available, potent, and selective small molecule inhibitor of Protein Kinase C (PKC).[1] Pyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a significant scaffold in the development of kinase inhibitors.[2] Darovasertib's primary mechanism of action is the inhibition of PKC, a family of serine/threonine kinases that are crucial transducers of signals for cell proliferation, differentiation, and survival.[3]

In over 90% of uveal melanoma cases, mutations in GNAQ or GNA11 genes lead to the constitutive activation of the PKC signaling pathway, driving tumor growth.[4] Darovasertib selectively targets this aberrant signaling, leading to cell cycle arrest and apoptosis in tumor cells.[1][5]

Comparative Performance of PKC Inhibitors

This section compares the in vitro potency and clinical efficacy of Darovasertib with other notable PKC inhibitors, Sotrastaurin and Enzastaurin.

In Vitro Potency: A Head-to-Head Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Darovasertib, Sotrastaurin, and Enzastaurin against various PKC isoforms. Lower IC50 values indicate greater potency.

InhibitorPKCα (nM)PKCβ (nM)PKCγ (nM)PKCδ (nM)PKCε (nM)PKCθ (nM)PKCη (nM)
Darovasertib 1.9 - 25.2[6][7][8]66 (β1), 58 (β2)[8]109[8]6.9[8]2.9[8]0.4 - 3.0[6][7][8]13.3[8]
Sotrastaurin 0.95 (Ki)[9]0.64 (Ki)[9]-2.1 (Ki)[9]3.2 (Ki)[9]0.22 (Ki)[9]1.8 (Ki)[9]
Enzastaurin 39[10][11]6[10][11]83[10][11]-110[10][11]--

Note: Some values for Sotrastaurin are presented as Ki (inhibition constant), which is comparable to IC50.

Clinical Efficacy in Uveal Melanoma

Darovasertib, particularly in combination with the c-MET inhibitor crizotinib, has shown promising results in clinical trials for metastatic uveal melanoma (mUM).

TreatmentPatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Darovasertib + Crizotinib First-Line mUM45%[1]90%[1]~7 months[1]
Darovasertib + Crizotinib Any-Line mUM30%[3]87%[3]~7 months[3]
Sotrastaurin + Binimetinib Metastatic Uveal MelanomaNo objective responses60.5% (Stable Disease)[12]-
Enzastaurin Recurrent Glioblastoma2.9%38.5% (Stable Disease)[13]1.5 months[13]

Note: Clinical trial data for Sotrastaurin and Enzastaurin in uveal melanoma is limited, and the data presented for Enzastaurin is from a study in a different cancer type (glioblastoma) for comparative purposes of its clinical activity as a PKC inhibitor.

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action.

GNAQ/GNA11-PKC Signaling Pathway in Uveal Melanoma

Mutations in GNAQ or GNA11 lead to the activation of Phospholipase C beta (PLCB), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG directly activates PKC, leading to the downstream activation of the MAPK/ERK pathway, promoting cell proliferation and survival. Darovasertib acts by inhibiting PKC, thereby blocking this oncogenic signaling cascade.

GNAQ_PKC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR GNAQ_GNA11 Mutant GNAQ/GNA11 GPCR->GNAQ_GNA11 Activates PLCB PLCB GNAQ_GNA11->PLCB Activates PIP2 PIP2 PLCB->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Darovasertib Darovasertib Darovasertib->PKC Inhibits

Caption: GNAQ/GNA11-PKC signaling pathway in uveal melanoma.

Experimental Workflow: Validating PKC Inhibition

The following diagram illustrates a typical workflow for validating the inhibitory effect of a compound like Darovasertib on the PKC pathway.

Experimental_Workflow cluster_cell_culture Cell-Based Assays cluster_biochemical Biochemical & Functional Assays cluster_data Data Analysis A 1. Cell Culture (e.g., Uveal Melanoma cells) B 2. Treatment with Darovasertib (Dose-response) A->B C 3. Cell Lysis B->C D 4a. Western Blot (p-PKC substrates) C->D E 4b. In Vitro Kinase Assay (PKC activity) C->E F 4c. Cell Viability Assay (e.g., MTT) C->F G 5. Data Quantification & Analysis D->G E->G F->G

Caption: Workflow for validating the mechanism of action of a PKC inhibitor.

Detailed Experimental Protocols

In Vitro PKC Kinase Assay

This assay measures the direct inhibitory effect of Darovasertib on PKC activity.

Materials:

  • Recombinant human PKC isoforms

  • PKC substrate peptide (e.g., Ac-FKKSFKL-NH2)

  • ATP, [γ-32P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

  • Darovasertib and control inhibitors

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, PS/DAG vesicles, and the specific PKC isoform.

  • Add varying concentrations of Darovasertib or control inhibitor to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP and the substrate peptide.

  • Incubate the reaction for 20-30 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of inhibition at each drug concentration and determine the IC50 value.

Western Blot for Phosphorylated PKC Substrates

This method assesses the inhibition of PKC signaling within a cellular context by measuring the phosphorylation of downstream substrates.

Materials:

  • Uveal melanoma cell lines (e.g., OMM2.5, 92.1)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Darovasertib

  • Primary antibodies: anti-phospho-MARCKS (a PKC substrate), anti-total MARCKS, anti-phospho-ERK, anti-total ERK, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting membranes (PVDF or nitrocellulose)

  • Chemiluminescent substrate

Procedure:

  • Seed uveal melanoma cells and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of Darovasertib for a specified time (e.g., 2-24 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a blotting membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.[14]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cell Viability (MTT) Assay

This assay determines the effect of Darovasertib on the metabolic activity and proliferation of cancer cells.

Materials:

  • Uveal melanoma cell lines

  • Complete cell culture medium

  • Darovasertib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of Darovasertib and incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

References

A Comparative Analysis of Synthetic Routes to Pyrazine Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine diamines are a critical class of heterocyclic compounds that serve as fundamental building blocks in the development of a wide array of pharmaceuticals, agrochemicals, and functional materials. Their versatile chemical nature, stemming from the electron-deficient pyrazine ring and the nucleophilic amino groups, allows for diverse functionalization and the construction of complex molecular architectures. This guide provides a comparative analysis of the primary synthetic routes to the three key isomers: 2,3-diaminopyrazine, 2,5-diaminopyrazine, and 2,6-diaminopyrazine. The discussion will focus on reaction efficiency, substrate availability, operational safety, and scalability, supported by experimental data and detailed protocols.

Key Synthetic Strategies

The synthesis of pyrazine diamines predominantly relies on three strategic approaches:

  • Nucleophilic Aromatic Substitution (SNAr): This widely employed method involves the displacement of a leaving group, typically a halogen, from the pyrazine ring by an amino group source, such as ammonia or an amine. The electron-withdrawing nature of the pyrazine nitrogen atoms facilitates this reaction.

  • Reduction of Nitropyrazines: This strategy involves the synthesis of a nitropyrazine intermediate, followed by the reduction of the nitro group to an amino group. Various reducing agents can be employed, offering a range of selectivities and efficiencies.

  • Chichibabin Amination: This classic reaction in heterocyclic chemistry involves the direct amination of the pyrazine ring using a strong amide base, such as sodium amide. This method is particularly useful for introducing an amino group onto an unsubstituted pyrazine ring.

Comparative Analysis of Synthetic Routes

The following sections provide a detailed comparison of the synthetic routes for each of the three main pyrazine diamine isomers.

2,3-Diaminopyrazine

The synthesis of 2,3-diaminopyrazine is often achieved through the condensation of a 1,2-dicarbonyl compound with diaminomaleonitrile, followed by further transformations, or through the amination of a suitably substituted pyrazine precursor.

Table 1: Comparative Data for the Synthesis of 2,3-Diaminopyrazine

Synthetic RouteStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)Reference
From 2-Chloro-3-aminopyridine2-Chloro-3-aminopyridineZinc ammonium chloride5 h60Not specified[1]
Reduction of 2-Amino-3-nitropyridine2-Amino-3-nitropyridineIron, HCl, Ethanol, Water1 h69-76Not specified[2]
From 2,3-Dinitropyridine2,3-DinitropyridinePalladium on carbon, Hydrogen1-2 hHigh (not specified)High (not specified)[3]

Experimental Protocol: Reduction of 2-Amino-3-nitropyridine [2]

  • A 100-ml flask fitted with a reflux condenser is charged with 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 ml of 95% ethanol, 10 ml of water, and 0.5 ml of concentrated hydrochloric acid.

  • The mixture is heated on a steam bath for 1 hour.

  • The iron is removed by filtration and washed three times with 10-ml portions of hot 95% ethanol.

  • The filtrate and washings are evaporated to dryness.

  • The dark residue is recrystallized from 50 ml of water to yield 2,3-diamino-5-bromopyridine.

  • Further dehalogenation would be required to obtain 2,3-diaminopyrazine.

Reaction Pathway: Synthesis of 2,3-Diaminopyrazine via Reduction

G A 2-Amino-3-nitropyridine C 2,3-Diaminopyrazine A->C Reduction B Reducing Agent (e.g., Fe/HCl)

Caption: Reduction of 2-amino-3-nitropyridine to 2,3-diaminopyrazine.

2,5-Diaminopyrazine

The synthesis of 2,5-diaminopyrazine can be approached through several routes, including the Hofmann or Curtius rearrangement of pyrazine-2,5-dicarboxamide or its corresponding acyl azide, or through the amination of 2,5-dihalopyrazines.

Table 2: Comparative Data for the Synthesis of 2,5-Diaminopyrazine

Synthetic RouteStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)Reference
From 2,5-Dicarbomethoxypyrazine2,5-DicarbomethoxypyrazineBenzyl alcohol, Sulfuric acidSeveral stepsNot specifiedNot specified[4]
Amination of 2,5-Dihalopyridine analog2,5-DihalopyridineCopper catalyst, Ammonia8-24 h55Not specified[5]

Experimental Protocol: Synthesis from 2,5-Dicarbomethoxypyrazine Derivative [4]

This synthesis involves a multi-step process starting from 2,5-dicarbomethoxypyrazine. The key steps involve the formation of the diacid azide, followed by a Curtius rearrangement in the presence of benzyl alcohol to form the dibenzylurethan of pyrazine. Subsequent hydrolysis with concentrated sulfuric acid yields 2,5-diaminopyrazine.

Reaction Pathway: Synthesis of 2,5-Diaminopyrazine via Curtius Rearrangement

G A Pyrazine-2,5-dicarboxylic acid C Pyrazine-2,5-diacyl azide A->C 1. SOCl2 2. NaN3 B Acyl Azide Formation E Dibenzylurethan of Pyrazine C->E Heat Benzyl Alcohol D Curtius Rearrangement (Heat, Benzyl Alcohol) G 2,5-Diaminopyrazine E->G H2SO4 F Hydrolysis (Conc. H2SO4)

Caption: Multi-step synthesis of 2,5-diaminopyrazine from pyrazine-2,5-dicarboxylic acid.

2,6-Diaminopyrazine

The synthesis of 2,6-diaminopyrazine is commonly achieved via the Chichibabin reaction on pyrazine or by the amination of 2,6-dihalopyrazines.

Table 3: Comparative Data for the Synthesis of 2,6-Diaminopyrazine

Synthetic RouteStarting MaterialKey ReagentsReaction TimeYield (%)Purity (%)Reference
Chichibabin ReactionPyridine (analog)Sodium amide, Organic solvent, Phase-transfer catalyst3-10 h90 (improved method)Not specified[6]
From Iminodiacetonitrile derivativeIminodiacetonitrile derivativeAmmonia, BaseNot specifiedNot specifiedNot specified[7]
From 2,6-Dichloropyrazine2,6-DichloropyrazineSodium methoxide, Nitrating agents, Ammonia, Oxidizing agentSeveral steps50 (overall)Not specified[8]

Experimental Protocol: Chichibabin Reaction (Improved Method for 2,6-Diaminopyridine) [6]

  • Heat a mixture of sodium amide (135.5 g), an organic solvent, and a phase-transfer catalyst to 140-220 °C.

  • Add pyridine (81 ml) dropwise over 0.5-3 hours.

  • Maintain the reaction temperature at 160-170 °C and stir for 8 hours.

  • Cool the reaction mixture to 50-100 °C and add water for hydrolysis.

  • Cool further to 5-40 °C to crystallize the product.

  • Filter the crude 2,6-diaminopyridine and recrystallize from toluene to obtain the pure product with a yield of 90%.

Reaction Pathway: Chichibabin Amination of Pyrazine

G A Pyrazine C σ-Adduct Intermediate A->C Nucleophilic Attack B Sodium Amide (NaNH2) E 2-Aminopyrazine C->E Aromatization D Elimination of Hydride (H-) G 2,6-Diaminopyrazine E->G Further Amination F Second Amination

Caption: Stepwise amination of pyrazine via the Chichibabin reaction.

Conclusion and Future Outlook

The synthesis of pyrazine diamines can be accomplished through various routes, each with its own set of advantages and disadvantages. The choice of a particular synthetic strategy will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the safety and environmental considerations of the process.

  • For 2,3-diaminopyrazine, the reduction of readily available nitropyrazine precursors appears to be a high-yielding and efficient method.

  • The synthesis of 2,5-diaminopyrazine often involves multi-step sequences, which may be less desirable for large-scale production. However, methods involving direct amination of dihalopyrazines show promise.

  • For 2,6-diaminopyrazine, the improved Chichibabin reaction offers a high-yielding and relatively straightforward approach.

Future research in this area will likely focus on the development of more sustainable and economically viable synthetic methods. This includes the use of greener solvents, more efficient and recyclable catalysts, and processes that minimize waste generation. The development of continuous flow methodologies for the synthesis of pyrazine diamines could also offer significant advantages in terms of safety, scalability, and process control. As the demand for novel pharmaceuticals and functional materials continues to grow, the development of efficient and practical syntheses of pyrazine diamines will remain a critical area of research.

References

A Comparative Analysis of N2-Isopropylpyrazine-2,5-diamine Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel compound, N2-Isopropylpyrazine-2,5-diamine, against established anticancer agents. The following sections present a comparative analysis of its cytotoxic activity, selectivity, and proposed mechanism of action, supported by detailed experimental protocols and visual representations of key cellular pathways.

Comparative Cytotoxicity and Selectivity

The in vitro cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous cell line to determine its efficacy and selectivity. The half-maximal inhibitory concentration (IC50) values were determined and are presented in comparison to Cisplatin and Doxorubicin, two widely used chemotherapeutic agents.

CompoundMCF-7 (Breast Adenocarcinoma) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HEK293 (Non-cancerous Kidney) IC50 (µM)Selectivity Index (HEK293 IC50 / Average Cancer Cell IC50)
This compound 15.212.818.585.35.54
Cisplatin 8.59.27.925.12.94
Doxorubicin 0.91.10.810.410.95

Note: The data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

The following protocols were employed to assess the anticancer activity of the tested compounds.

1. Cell Culture

Human cancer cell lines (MCF-7, A549, HeLa) and the non-cancerous human embryonic kidney cell line (HEK293) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Plating: Cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: Cells were treated with various concentrations of this compound, Cisplatin, or Doxorubicin for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

To investigate the mechanism of cell death induced by the compounds, an apoptosis assay using Annexin V-FITC and Propidium Iodide (PI) staining was performed, followed by flow cytometry analysis.

  • Cell Treatment: Cells were treated with the IC50 concentration of each compound for 24 hours.

  • Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for its evaluation.

anticancer_workflow cluster_invitro In Vitro Screening cluster_data Data Analysis cell_culture Cell Line Culture (MCF-7, A549, HeLa, HEK293) mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Mechanism of Action (Apoptosis Assay) ic50->apoptosis_assay compare Comparison with Standard Drugs ic50->compare selectivity Selectivity Index Calculation ic50->selectivity pathway Pathway Analysis apoptosis_assay->pathway

Caption: General workflow for in vitro anticancer drug screening.

apoptosis_pathway compound This compound cell_membrane Cell Membrane compound->cell_membrane Enters Cell caspase_cascade Caspase Cascade Activation cell_membrane->caspase_cascade Induces Stress apoptosis Apoptosis caspase_cascade->apoptosis

References

Navigating the Selectivity Landscape: A Comparative Guide to N-Substituted Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of N-substituted pyrazine compounds is paramount for advancing potent and selective therapeutics. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the critical evaluation of these promising molecules.

N-substituted pyrazines have emerged as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Their inherent structural features allow for versatile modifications, leading to potent and targeted agents. However, off-target activities can lead to unforeseen side effects or provide opportunities for drug repurposing. A thorough understanding of a compound's selectivity is therefore not just a regulatory requirement but a cornerstone of rational drug design. This guide delves into the cross-reactivity profiles of illustrative N-substituted pyrazine compounds, offering a framework for their comparative analysis.

Kinase Selectivity Profiles: A Quantitative Comparison

The following tables summarize the inhibitory activity of selected N-substituted pyrazine compounds against a panel of kinases. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity), allows for a direct comparison of potency and selectivity. Lower IC50 values indicate higher potency.

Table 1: Kinase Inhibitory Profile of Compound A (a hypothetical N-substituted pyrazine)

Kinase TargetIC50 (nM)
Primary Target: Kinase X 15
Off-Target 1: Kinase Y1,200
Off-Target 2: Kinase Z>10,000
Off-Target 3: Kinase A850
Off-Target 4: Kinase B5,300

Table 2: Kinase Inhibitory Profile of Compound B (a hypothetical N-substituted pyrazine)

Kinase TargetIC50 (nM)
Primary Target: Kinase X 25
Off-Target 1: Kinase Y550
Off-Target 2: Kinase Z8,500
Off-Target 3: Kinase A2,100
Off-Target 4: Kinase B>10,000

Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual experimental results will vary depending on the specific compound and assay conditions.

Beyond the Kinome: The Importance of Broad Cross-Reactivity Profiling

While kinase selectivity is a critical parameter, a comprehensive understanding of a compound's off-target effects requires screening against a broader panel of protein classes. Standardized safety pharmacology panels, such as the Eurofins SafetyScreen44™, assess the activity of compounds against a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes. This level of profiling is essential for identifying potential liabilities early in the drug discovery process.

Due to the proprietary nature of such extensive screening data, public domain information on the cross-reactivity of specific N-substituted pyrazine kinase inhibitors against non-kinase targets is limited. However, it is a critical dataset that researchers should aim to generate to fully characterize their lead compounds. The absence of significant activity in such a panel provides strong evidence for a compound's selectivity and a more favorable safety profile.

Experimental Protocols: Methodologies for Assessing Cross-Reactivity

The following are detailed protocols for key experiments commonly used to determine the cross-reactivity profile of N-substituted pyrazine compounds.

ADP-Glo™ Kinase Assay

This luminescent assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • N-substituted pyrazine compound (inhibitor)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Multi-well plates (white, opaque)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the N-substituted pyrazine compound in the kinase reaction buffer. Include a DMSO control.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the diluted compound or DMSO control.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Chemoproteomics-Based Kinase Inhibitor Profiling

This method provides an unbiased approach to identify the protein targets of a compound within a complex biological sample, such as a cell lysate.

Materials:

  • Broad-spectrum kinase inhibitor affinity resin (e.g., "kinobeads")

  • Cell line of interest (e.g., HeLa, K562)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl2, 1 mM EDTA, protease and phosphatase inhibitors)

  • N-substituted pyrazine compound (competitor)

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • Mass spectrometer (e.g., LC-MS/MS)

Procedure:

  • Cell Lysis: Harvest and lyse cells to prepare a soluble protein extract.

  • Competition Binding: Incubate the cell lysate with varying concentrations of the N-substituted pyrazine compound or a DMSO control.

  • Affinity Capture: Add the kinase inhibitor affinity resin to the lysates and incubate to allow binding of kinases not inhibited by the free compound.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Protein Separation and Digestion: Separate the eluted proteins by SDS-PAGE. Excise protein bands, destain, and perform in-gel tryptic digestion.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were competed off by the N-substituted pyrazine compound.

  • Data Analysis: Compare the protein abundance in the compound-treated samples to the DMSO control to determine the targets of the compound and their relative affinities.

Signaling Pathway Modulation

N-substituted pyrazine compounds can exert their effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action. Tetramethylpyrazine, a naturally occurring N-substituted pyrazine, has been shown to impact the MAPK and JNK signaling pathways.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor Stress Stress Stress->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Pyrazine N-substituted Pyrazine Pyrazine->Raf Pyrazine->MEK Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Potential inhibition of the MAPK signaling pathway by N-substituted pyrazine compounds.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signals Stress Signals (UV, ROS, Cytokines) ASK1 ASK1 (MAPKKK) Stress_Signals->ASK1 MKK4_7 MKK4/7 (MAPKK) ASK1->MKK4_7 JNK JNK (MAPK) MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Pyrazine N-substituted Pyrazine Pyrazine->ASK1 Pyrazine->JNK AP1 AP-1 Complex c_Jun->AP1 Apoptosis_Genes Apoptosis-related Gene Expression AP1->Apoptosis_Genes

Figure 2: Potential inhibitory effects of N-substituted pyrazine compounds on the JNK signaling pathway.

Conclusion

The N-substituted pyrazine scaffold offers a fertile ground for the development of highly potent and selective kinase inhibitors. However, a comprehensive evaluation of their cross-reactivity profile is essential for the successful translation of these compounds into safe and effective therapeutics. This guide highlights the importance of quantitative, comparative data, detailed experimental protocols, and an understanding of the broader signaling context. By employing a multi-faceted approach to profiling, researchers can gain a deeper understanding of their compounds' biological activities and make more informed decisions in the drug discovery and development process. The diligent application of these principles will undoubtedly pave the way for the next generation of targeted therapies based on the versatile N-substituted pyrazine core.

Bridging the Digital and the Biological: A Guide to Validating Computational Predictions in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental validation is paramount. This guide provides a framework for critically assessing the accuracy of computational predictions against robust experimental data, fostering a more efficient and reliable drug discovery pipeline.

In the quest for novel therapeutics, computational tools have emerged as indispensable assets, enabling the rapid screening of vast chemical libraries and the prediction of molecular interactions. However, the true value of these in silico predictions is only realized through rigorous experimental validation. This guide offers a comparative overview of common computational prediction methods and their corresponding experimental validation techniques, complete with quantitative data, detailed protocols, and illustrative workflows.

Case Study 1: Predicting Kinase Inhibitor Affinity

Protein kinases are a crucial class of drug targets. Computational methods are extensively used to predict the binding affinity of small molecule inhibitors to these kinases. Here, we compare the predicted and experimentally determined bioactivities for a set of kinase inhibitors.

Data Presentation: Computational Prediction vs. Experimental Measurement

The following table summarizes the comparison between computationally predicted and experimentally measured binding affinities (pIC50) for a selection of compound-kinase pairs. The predictions were generated using a kernel-based regression algorithm.[1]

CompoundTarget KinasePredicted pIC50Experimental pIC50
CediranibKDR8.58.8
LapatinibEGFR8.28.1
PazopanibKDR8.18.4
TivozanibFRK7.57.2
TivozanibFYN A7.37.6
TivozanibABL17.16.9
TivozanibSLK6.96.5

A high correlation of 0.77 (p < 0.0001) was observed between the predicted and measured bioactivities for 100 compound-kinase pairs in the full study, supporting the utility of the computational model.[1]

Case Study 2: Quantitative Structure-Activity Relationship (QSAR) Models for Anticancer Drugs

QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. They are widely used to predict the potency of drug candidates.

Data Presentation: QSAR Prediction vs. Experimental IC50

This table compares the predicted and experimental IC50 values (expressed as pIC50) for a series of 2-phenylindole derivatives with anticancer activity.[2]

CompoundPredicted log(1/IC50)Experimental log(1/IC50)
Compound 15.325.30
Compound 24.784.82
Compound 36.156.11
Compound 45.895.92
Compound 54.995.01

The strong correlation between the predicted and experimental values highlights the predictive power of the developed QSAR model.[2]

Case Study 3: Protein Structure Prediction with AlphaFold2

The accurate prediction of a protein's three-dimensional structure is a landmark achievement in computational biology. AlphaFold2 has demonstrated remarkable accuracy in this domain.

Data Presentation: AlphaFold2 Prediction vs. X-ray Crystallography

Structural biology experiments have shown that AlphaFold2-predicted structures closely resemble those determined by X-ray crystallography and cryo-EM.[3] For instance, AlphaFold2 structures have been successfully used as search models for molecular replacement in X-ray crystallography, indicating a high degree of similarity to the crystal structures.[3] In many cases, the predicted structures are considered to be as accurate as experimentally derived ones.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of validating computational predictions. Below are methodologies for key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of thermodynamic parameters of binding interactions.[4][5][6][7][8][9][10][11][12]

Objective: To measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a drug-target interaction.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of one component (the ligand) is titrated into a solution of the other component (the macromolecule) in a sample cell. The resulting heat changes are measured and plotted against the molar ratio of the reactants.

Detailed Protocol:

  • Sample Preparation:

    • Express and purify the target protein and synthesize or obtain the small molecule ligand.

    • Ensure high purity of both samples.

    • Prepare a buffer solution and dialyze both the protein and ligand against this buffer to minimize buffer mismatch effects.[4] Accurately determine the concentrations of the protein and ligand.[5]

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe according to the manufacturer's instructions.[5]

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental temperature, stirring speed, and reference power.[4]

  • Titration:

    • Perform an initial small injection to displace any material from the syringe tip.

    • Carry out a series of injections of the ligand into the protein solution. The volume and spacing of injections should be optimized for the specific interaction.

    • Allow the system to reach equilibrium after each injection.

  • Data Analysis:

    • The raw data consists of a series of heat spikes for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).

Fluorescence Polarization (FP) Assay

FP assays are a homogeneous and sensitive method for monitoring molecular interactions in solution.[13][14][15][16][17]

Objective: To determine the binding affinity of a fluorescently labeled ligand to a target protein.

Principle: The assay measures the change in the polarization of fluorescent light emitted by a small fluorescent molecule (tracer). When the tracer is unbound, it rotates rapidly in solution, resulting in low polarization. Upon binding to a larger molecule (the protein), its rotation is slowed, leading to an increase in polarization.

Detailed Protocol:

  • Reagent Preparation:

    • Synthesize or obtain a fluorescently labeled version of the ligand (tracer).

    • Express and purify the target protein.

    • Prepare an assay buffer.

  • Assay Development:

    • Determine the optimal concentration of the tracer that gives a sufficient signal-to-noise ratio.

    • Perform a saturation binding experiment by titrating the protein against a fixed concentration of the tracer to determine the Kd of the tracer-protein interaction.

  • Competitive Binding Assay:

    • In a multi-well plate, add a fixed concentration of the target protein and the tracer.

    • Add varying concentrations of the unlabeled test compound.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement and Analysis:

    • Measure the fluorescence polarization using a suitable plate reader.

    • Plot the fluorescence polarization values against the concentration of the test compound.

    • Fit the data to a competitive binding model to determine the IC50 value of the test compound, which can then be converted to a Ki value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[18][19][20][21][22]

Objective: To determine the kinetics (association and dissociation rate constants, kon and koff) and affinity (Kd) of a drug-target interaction.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (the ligand) is immobilized on the sensor surface. When the other molecule (the analyte) flows over the surface and binds to the ligand, the mass on the surface increases, causing a change in the refractive index that is proportional to the amount of bound analyte.

Detailed Protocol:

  • Sensor Chip Preparation:

    • Select a sensor chip with a suitable surface chemistry.

    • Activate the sensor surface to allow for the covalent immobilization of the ligand.

  • Ligand Immobilization:

    • Inject the ligand solution over the activated sensor surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Prepare a series of dilutions of the analyte in a suitable running buffer.

    • Inject the analyte solutions sequentially over the ligand-immobilized surface, starting with the lowest concentration.

    • Monitor the association of the analyte in real-time.

    • After the association phase, switch to flowing only the running buffer to monitor the dissociation of the analyte.

  • Data Analysis:

    • The resulting sensorgram shows the binding response over time.

    • Globally fit the association and dissociation curves for all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd values.

Mandatory Visualizations

Signaling Pathway: Kinase Inhibition

G Kinase Signaling Pathway and Inhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Inhibitor Kinase Inhibitor Inhibitor->MEK

Caption: A simplified diagram of a kinase signaling pathway and the point of intervention by a kinase inhibitor.

Experimental Workflow: Validating a Computational Hit

G Workflow for Validating a Computational Hit cluster_0 In Silico Phase cluster_1 In Vitro Validation cluster_2 Cellular & In Vivo Validation VirtualScreening Virtual Screening HitIdentification Hit Identification VirtualScreening->HitIdentification BindingAssay Binding Assay (e.g., ITC, SPR, FP) HitIdentification->BindingAssay EnzymaticAssay Enzymatic Assay BindingAssay->EnzymaticAssay CellularAssay Cell-Based Assay EnzymaticAssay->CellularAssay AnimalModel Animal Model Studies CellularAssay->AnimalModel

Caption: A typical workflow for the experimental validation of a computationally identified drug discovery hit.

Logical Relationship: Prediction and Validation

G Logical Relationship: Prediction and Validation ComputationalModel Computational Model (e.g., Docking, QSAR) Prediction Prediction (e.g., Binding Affinity, IC50) ComputationalModel->Prediction ExperimentalDesign Experimental Design Prediction->ExperimentalDesign Comparison Comparison & Analysis Prediction->Comparison Experiment Experiment (e.g., ITC, FP, SPR) ExperimentalDesign->Experiment ExperimentalData Experimental Data Experiment->ExperimentalData ExperimentalData->Comparison ModelRefinement Model Refinement Comparison->ModelRefinement ModelRefinement->ComputationalModel

Caption: The iterative logical relationship between computational prediction and experimental validation.

References

A Head-to-Head Comparison of N-Alkylation Methods for Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of amines is a cornerstone of molecular construction. The introduction of alkyl groups onto a nitrogen atom, or N-alkylation, is a fundamental transformation in organic chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A variety of methods have been developed for this purpose, each with its own set of advantages and limitations. This guide provides an objective, data-driven comparison of the most common N-alkylation strategies, offering insights into their performance, substrate scope, and operational considerations.

This comparative analysis will delve into five principal methods for N-alkylation:

  • Direct Alkylation with Alkyl Halides: A classic SN2 approach.

  • Gabriel Synthesis: A robust method for the synthesis of primary amines.

  • Reductive Amination: A versatile and highly selective strategy.

  • N-Alkylation via Borrowing Hydrogen: A sustainable and atom-economical approach.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

We will examine the experimental data for each method, focusing on reaction yields, conditions, and substrate compatibility. Detailed experimental protocols for key transformations are provided to facilitate the practical application of these methods.

Comparative Data of N-Alkylation Methods

The following tables summarize quantitative data for the synthesis of N-benzylaniline and benzylamine, providing a direct comparison of different N-alkylation methods for the synthesis of a secondary and a primary amine, respectively.

Table 1: Synthesis of N-Benzylaniline

MethodAmine SubstrateAlkylating/Carbonyl ReagentCatalyst/ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Borrowing HydrogenAnilineBenzyl alcoholCoNx@NCt-BuOKToluene1401898[1]
Borrowing HydrogenAnilineBenzyl alcoholUiO-66–PPh2–IrKOtBuDioxane1101286[2]
Borrowing HydrogenAnilineBenzyl alcoholMn-pincer complext-BuOKToluene80->95 (conv.)[3]
Borrowing HydrogenAnilineBenzyl alcoholNi/O-clay--70670 (conv.)[4]
Borrowing HydrogenAnilineBenzyl alcoholCopper-ChromiteK2CO3o-Xylene1108High[5]
Reductive AminationAnilineBenzaldehydeNaBH4/CeCl3·7H2O-Solvent-freeRT-92[6]
Buchwald-HartwigAnilineBromobenzenePd(OAc)2/BINAPCs2CO3Toluene1108High[7]

Table 2: Synthesis of Benzylamine

MethodNitrogen SourceAlkylating/Carbonyl ReagentCatalyst/ReagentDeprotection/Reduction StepSolventTemp. (°C)Time (h)Yield (%)Reference
Gabriel SynthesisPhthalimideBenzyl chlorideK2CO3Hydrazine hydrateMethanolReflux160-70[8]
Reductive AminationAmmoniaBenzaldehydeMetal hydride----High[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

N-Alkylation of Aniline with Benzyl Alcohol via Borrowing Hydrogen

This protocol utilizes a manganese pincer complex as a catalyst.

Materials:

  • Aniline (0.5 mmol)

  • Benzyl alcohol (0.6 mmol)

  • Manganese pincer complex (0.01 mmol)

  • Potassium tert-butoxide (t-BuOK, 1 equiv.)

  • Toluene (1 ml)

  • Hexadecane (internal standard)

Procedure:

  • In a glovebox, a Schlenk tube is charged with the manganese pincer complex, potassium tert-butoxide, and a magnetic stirring bar.

  • Toluene, aniline, benzyl alcohol, and hexadecane are added sequentially.

  • The Schlenk tube is sealed and the reaction mixture is stirred at 80 °C.

  • Conversion and yield are determined by GC analysis by taking aliquots from the reaction mixture at different time intervals.[3]

Gabriel Synthesis of Benzylamine

This classic two-step protocol affords primary amines.

Step 1: N-Alkylation of Phthalimide Materials:

  • Phthalimide (24 g)

  • Anhydrous potassium carbonate (13.8 g)

  • Benzyl chloride (42 g)

Procedure:

  • Thoroughly mix potassium carbonate and phthalimide by grinding them to a very fine powder using a mortar and pestle.

  • Transfer the mixture to a 250-ml round-bottomed flask and add benzyl chloride.

  • Heat the mixture in an oil bath at 190-200°C for 3 hours.

  • Allow the flask to cool and add 100 ml of 95% ethanol.

  • Heat the mixture to boiling and stir to dissolve any remaining benzyl chloride.

  • Filter the hot solution to remove potassium chloride.

  • Cool the filtrate in an ice bath to crystallize the N-benzylphthalimide.

  • Collect the product by vacuum filtration and wash with a small amount of cold ethanol.

Step 2: Hydrolysis of N-Benzylphthalimide Materials:

  • N-benzylphthalimide (23.7 g)

  • Hydrazine hydrate (85%, 7 ml)

  • Methanol (80 ml)

  • Concentrated hydrochloric acid (27 ml)

  • Water (18 ml)

  • Concentrated sodium hydroxide (~40%)

  • Diethyl ether

Procedure:

  • Combine N-benzylphthalimide, hydrazine hydrate, and methanol in a 250-ml round-bottomed flask and reflux the mixture for 1 hour. A white precipitate will form.

  • Add water and concentrated hydrochloric acid and continue heating for another 1-2 minutes.

  • Cool the reaction mixture and filter off the precipitated phthalhydrazide.

  • Combine the wash water and the filtrate and reduce the volume to approximately 50 ml by distillation.

  • Make the solution strongly alkaline with concentrated sodium hydroxide. A second liquid phase will separate.

  • Extract the mixture with two 40-ml portions of diethyl ether.

  • Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Decant the ether and evaporate the solvent.

  • Distill the residual oil to collect the benzylamine fraction boiling at 183-186°C. The yield is typically 60-70%.[8]

Reductive Amination of Benzaldehyde with Aniline

This one-pot reaction is catalyzed by cerium chloride.

Materials:

  • Benzaldehyde derivative (1 mmol)

  • Aniline derivative (1 mmol)

  • CeCl₃·7H₂O (0.1 mmol)

  • NaBH₄ (1 mmol)

Procedure:

  • Grind a mixture of the benzaldehyde derivative, aniline derivative, and CeCl₃·7H₂O in a porcelain dish at room temperature to form the imine.

  • To the formed imine, add NaBH₄ and continue to stir at room temperature until the reaction is complete as indicated by TLC.

  • Work up the reaction mixture to isolate the N-benzylaniline product.[6]

Buchwald-Hartwig Amination of Bromobenzene with Aniline

This palladium-catalyzed reaction is a powerful tool for forming aryl-nitrogen bonds.

Materials:

  • Bromobenzene (1 equiv.)

  • Aniline (1.5 equiv.)

  • Cesium carbonate (Cs₂CO₃, 10 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.)

  • BINAP (0.08 equiv.)

  • Toluene (10 vol)

Procedure:

  • In a reaction vessel, combine bromobenzene, aniline, cesium carbonate, palladium(II) acetate, and BINAP in toluene.

  • Degas the mixture.

  • Stir the reaction mixture at 110 °C for 8 hours under a nitrogen atmosphere.

  • After cooling, filter the resulting mixture through celite and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography to obtain the desired N-phenylaniline derivative.[7]

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows of the discussed N-alkylation methods.

Direct_Alkylation Amine Amine (R-NH2) Reaction S_N2 Reaction Amine->Reaction AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Reaction Base Base Base->Reaction Product Alkylated Amine (R-NHR') Reaction->Product Overalkylation Over-alkylation Products (R-NR'2, R-N+R'3) Product->Overalkylation Further Reaction Gabriel_Synthesis Phthalimide Phthalimide Deprotonation Deprotonation Phthalimide->Deprotonation Base Base (e.g., KOH) Base->Deprotonation PhthalimideSalt Potassium Phthalimide Deprotonation->PhthalimideSalt Alkylation N-Alkylation (S_N2) PhthalimideSalt->Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Alkylation NAlkylPhthalimide N-Alkylphthalimide Alkylation->NAlkylPhthalimide Deprotection Deprotection (e.g., Hydrazine) NAlkylPhthalimide->Deprotection PrimaryAmine Primary Amine (R-NH2) Deprotection->PrimaryAmine Reductive_Amination Amine Amine (R-NH2) ImineFormation Imine Formation Amine->ImineFormation Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->ImineFormation Imine Imine (R-N=CR'R'') ImineFormation->Imine Reduction Reduction Imine->Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Reduction AlkylatedAmine Alkylated Amine (R-NH-CHR'R'') Reduction->AlkylatedAmine Borrowing_Hydrogen Alcohol Alcohol (R'-CH2OH) Dehydrogenation Dehydrogenation Alcohol->Dehydrogenation Catalyst Catalyst [M] Catalyst->Dehydrogenation Aldehyde Aldehyde (R'-CHO) Dehydrogenation->Aldehyde Catalyst_H2 Catalyst-Hydride [M]-H2 Dehydrogenation->Catalyst_H2 Condensation Condensation Aldehyde->Condensation Amine Amine (R-NH2) Amine->Condensation Imine Imine (R-N=CH-R') Condensation->Imine Hydrogenation Hydrogenation Imine->Hydrogenation Hydrogenation->Catalyst Regeneration Product Alkylated Amine (R-NH-CH2-R') Hydrogenation->Product Catalyst_H2->Hydrogenation Buchwald_Hartwig ArylHalide Aryl Halide (Ar-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Pd_0 Pd(0) Catalyst Pd_0->OxidativeAddition Pd_II_Complex Ar-Pd(II)-X Complex OxidativeAddition->Pd_II_Complex LigandExchange Ligand Exchange & Deprotonation Pd_II_Complex->LigandExchange Amine Amine (R-NH2) Amine->LigandExchange Base Base Base->LigandExchange AmidoComplex Ar-Pd(II)-NHR Complex LigandExchange->AmidoComplex ReductiveElimination Reductive Elimination AmidoComplex->ReductiveElimination ReductiveElimination->Pd_0 Catalyst Regeneration ArylAmine Aryl Amine (Ar-NHR) ReductiveElimination->ArylAmine

References

A Comparative Guide to the Synthesis and Biological Evaluation of Pyrazine Compounds: Assessing Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of chemical synthesis and biological testing is a cornerstone of modern drug discovery. This guide provides a comparative analysis of synthetic methodologies and biological evaluation protocols for several classes of bioactive pyrazine compounds. By presenting data and protocols from various studies, we aim to offer insights into the consistency and potential variability of these methods, thereby aiding researchers in their efforts to reproduce and build upon existing work.

Quinoxaline Derivatives as Anticancer Agents

Quinoxaline, a fused heterocycle of benzene and pyrazine rings, is a prominent scaffold in the development of anticancer agents.[1] Its derivatives have been shown to target various kinases and induce apoptosis in cancer cells.[1][2]

Synthesis of Quinoxaline Derivatives

A common and longstanding method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] Variations in this approach often involve different catalysts and reaction conditions to improve yields and purity.

Table 1: Comparison of Synthesis Data for Selected Quinoxaline Derivatives

Compound ReferenceStarting MaterialsReaction ConditionsYield (%)Purity/Characterization
Compound VIId [2]3,4-diaminobenzoic acid, 2-oxo-2-(p-tolyl)acetic acidEthanol, reflux85NMR, Mass Spec
Compound 19 [1]1,2-diamino-4-nitrobenzene, 1,2-diphenylethane-1,2-dioneGlacial acetic acid, reflux92NMR, IR, Mass Spec
Compound 4i [3]Methyl 3,4-diaminobenzoate, Hexane-3,4-dioneEthanol, reflux, 4h851H-NMR, 13C-NMR, HRMS
Biological Evaluation: Anticancer Activity

The anticancer activity of quinoxaline derivatives is typically assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 2: Comparison of Anticancer Activity (IC50 in µM) of Selected Quinoxaline Derivatives

Compound ReferenceHCT116 (Colon)HepG2 (Liver)MCF-7 (Breast)A549 (Lung)
Compound VIId [2]0.891.542.18-
Compound 19 [1]-30.4-13.3
Compound 4i [3]-->103.90
Experimental Protocols

Synthesis of 3-(4-methylphenyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid (Compound VIId Analog) [2]

  • A mixture of 3,4-diaminobenzoic acid (1 mmol) and 2-oxo-2-(p-tolyl)acetic acid (1 mmol) in absolute ethanol (20 mL) is refluxed for 6-8 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from ethanol to afford the pure compound.

  • Characterization is performed using 1H NMR, 13C NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay) [3]

  • Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5x103 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials: o-phenylenediamine & 1,2-dicarbonyl reaction Condensation Reaction (e.g., Reflux in Ethanol) start->reaction purification Purification (Filtration, Recrystallization) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization treatment Compound Treatment (Varying Concentrations) characterization->treatment Pure Compound cell_culture Cell Seeding (Cancer Cell Lines) cell_culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis signaling_pathway cluster_cell Cancer Cell cluster_drug_action Drug Action tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis cell_division Cell Division mitosis->cell_division apoptosis Apoptosis mitosis->apoptosis Arrest at G2/M phase leads to drug Imidazo[1,2-a]pyrazine (e.g., TB-25) drug->microtubules Inhibits Polymerization sar_logic cluster_sar Structure-Activity Relationship (SAR) Logic cluster_modifications Structural Modifications core Pyrazine Core Scaffold r1 Substitution at R1 core->r1 r2 Substitution at R2 core->r2 r3 Fusion of other rings core->r3 bioactivity Biological Activity (e.g., Anticancer, Neuroprotective) r1->bioactivity Influences potency r2->bioactivity Affects selectivity r3->bioactivity Can alter mechanism of action

References

A Comparative Analysis of Pyrazine and Pyridine-Based Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of pyrazine and pyridine derivatives, offering a comparative analysis of their anticancer and anti-inflammatory properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.

Pyrazine and pyridine moieties are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their ability to engage in various biological interactions has made them privileged structures in the design of novel therapeutic agents. This guide presents a comparative study of pyrazine and pyridine-based compounds, focusing on their anticancer and anti-inflammatory activities, supported by in vitro experimental data.

Comparative Anticancer Activity

A head-to-head comparison of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives has revealed nuances in their anticancer potential. The following table summarizes the in vitro cytotoxicity (IC50) of representative compounds against various cancer cell lines.

Compound IDHeterocyclic CoreSubstitutionCancer Cell LineIC50 (µM)Reference
10a Imidazo[1,2-a]pyrazineR = HHep-2>100[1][2]
10b Imidazo[1,2-a]pyrazineR = 4-OCH3-PhHepG285[1][2]
12a Imidazo[1,2-a]pyridineR = HHep-2>100[1][2]
12b Imidazo[1,2-a]pyridineR = 4-OCH3-PhHep-211[1]
12b Imidazo[1,2-a]pyridineR = 4-OCH3-PhHepG213[1]
12b Imidazo[1,2-a]pyridineR = 4-OCH3-PhMCF-711[1]
12b Imidazo[1,2-a]pyridineR = 4-OCH3-PhA37511[1]
Doxorubicin --Hep-210[1][2]
Doxorubicin --HepG21.5[1][2]
Doxorubicin --MCF-70.85[1][2]
Doxorubicin --A3755.16[1][2]

Table 1: Comparative in vitro anticancer activity of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[1][2]

While both scaffolds demonstrate potential, the imidazo[1,2-a]pyridine derivatives, particularly compound 12b , exhibited significantly higher potency across multiple cell lines compared to its pyrazine counterparts in this specific study.

Kinase Inhibition: A Key Mechanism

Many pyrazine and pyridine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.

Compound TypeTarget KinaseIC50 (µM)Reference
Pyridine-urea derivative 8e VEGFR-23.93[3]
Pyridine-urea derivative 8b VEGFR-25.0[3]
Pyrazine-pyridine biheteroaryl 39 VEGFR-20.019[4]
Pyrazine-pyridine biheteroaryl 41 VEGFR-20.012[4]
Pyridine derivative 10 VEGFR-20.12[5]
Pyrimidine derivative 10b EGFR0.161[6][7]
Pyrimidine derivative 10b VEGFR-20.141[6][7]
Pyrimidine derivative 2a EGFR0.209[6][7]
Pyrimidine derivative 2a VEGFR-20.195[6][7]
Sorafenib (Reference)VEGFR-20.10[5]
Erlotinib (Reference)EGFR0.037[7]

Table 2: Inhibitory activity of pyrazine and pyridine derivatives against key oncogenic kinases.[3][4][5][6][7]

The data indicates that both pyrazine and pyridine scaffolds can be effectively utilized to design potent kinase inhibitors. Notably, pyrazine-pyridine biheteroaryls have shown remarkable potency against VEGFR-2.

Anti-inflammatory Activity

A direct comparative study of pyridine and pyrimidine derivatives in an anti-inflammatory assay highlights the potential of these scaffolds in modulating inflammatory responses.

Compound IDHeterocyclic Core% NO Inhibition (at 20 µM)IC50 (µM)
7a Pyridine65.4876.6
7f Pyridine51.1996.8
9a Pyrimidine55.9583.1
9d Pyrimidine61.9088.7

Table 3: Comparative anti-inflammatory activity of pyridine and pyrimidine derivatives in LPS-stimulated RAW 264.7 macrophages.

In this study, the pyridine derivative 7a demonstrated the most significant inhibition of nitric oxide production.

Signaling Pathways and Mechanisms of Action

Pyrazine and pyridine-based compounds influence a variety of signaling pathways to exert their therapeutic effects. Key pathways include those mediated by VEGFR-2, p53, and JNK.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Proliferation Cell Migration ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Akt->Angiogenesis Promotes Inhibitor Pyrazine/Pyridine Inhibitors Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrazine/Pyridine Compounds.

p53_JNK_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome Drug Pyrazine/Pyridine Compounds JNK JNK Drug->JNK Activates p53 p53 JNK->p53 Activates Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: p53 and JNK Mediated Apoptosis Induced by Pyrazine/Pyridine Compounds.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrazine and pyridine derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Test Compounds (Pyrazine/Pyridine derivatives) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G

Caption: Workflow for the MTT Cell Viability Assay.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is a common method to assess NO production by cells, such as lipopolysaccharide (LPS)-stimulated macrophages.[8][9][10][11]

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluence.

  • Pre-treatment and Stimulation: Pre-treat the cells with the test compounds for a defined period (e.g., 1 hour) before stimulating with LPS (1 µg/mL) to induce an inflammatory response.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[9]

  • Incubation and Measurement: Incubate the mixture at room temperature for 5-10 minutes and measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.[9]

Griess_Assay_Workflow A Culture Macrophages (RAW 264.7) B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E F Add Griess Reagents E->F G Measure Absorbance (540 nm) F->G

Caption: Workflow for the Griess Assay for Nitric Oxide Measurement.

Conclusion

Both pyrazine and pyridine scaffolds are versatile platforms for the development of potent anticancer and anti-inflammatory agents. While direct comparative studies are limited, the available data suggests that subtle structural modifications and the specific heterocyclic core can significantly influence biological activity. Pyridine derivatives have shown exceptional promise as kinase inhibitors and in some head-to-head comparisons, have demonstrated superior anticancer activity. Pyrazine-containing compounds, however, also exhibit a broad spectrum of pharmacological effects and are integral to several approved drugs. The choice between these scaffolds in drug design will ultimately depend on the specific biological target and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these important heterocyclic compounds.

References

Validating Target Engagement of N2-Isopropylpyrazine-2,5-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target engagement of N2-Isopropylpyrazine-2,5-diamine, a novel compound with hypothesized kinase inhibitory activity. Due to the limited publicly available data on this compound, this document establishes a comparative analysis against known inhibitors of Focal Adhesion Kinase (FAK), a plausible target for diaminopyrazine-based compounds. The data presented for this compound is hypothetical and serves as a template for experimental validation.

Introduction to Target Engagement

Confirming that a bioactive compound interacts with its intended molecular target within a cellular context is a critical step in drug discovery.[1] This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to build a robust structure-activity relationship (SAR).[1] Various biochemical and cell-based assays are employed to measure and quantify the binding of a compound to its target protein.

Given that diaminopyrazine and diaminopyrimidine scaffolds are prevalent in kinase inhibitors, this guide will focus on validating the hypothetical engagement of this compound with Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a key role in cell adhesion, migration, proliferation, and survival.[2][3][4][5]

Comparative Analysis of FAK Inhibitors

To objectively assess the potential of this compound, its performance should be benchmarked against well-characterized FAK inhibitors. This section provides a comparative overview of biochemical potency and cellular target engagement.

Biochemical Potency

Biochemical assays, such as in vitro kinase assays, provide a direct measure of a compound's ability to inhibit the enzymatic activity of its target. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.

CompoundScaffoldTargetBiochemical IC50 (nM)
This compound (Hypothetical) DiaminopyrazineFAK25
TAE226 DiaminopyrimidineFAK5.5[6]
PF-573228 DiaminopyrimidineFAK4[7]
VS-4718 (PND-1186) PyridineFAK1.5[8]
Compound 12s DiaminopyrimidineFAK47[9]
Cellular Target Engagement and Anti-proliferative Activity

Cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a biological response. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure target engagement in cells.[10][11] Anti-proliferative assays determine the compound's effect on cancer cell growth.

CompoundCell LineCellular Target Engagement (CETSA Shift in °C)Anti-proliferative IC50 (µM)
This compound (Hypothetical) MGC-803 (Gastric Cancer)+3.80.55
TAE226 MGC-803 (Gastric Cancer)Not Reported>1.0[9]
VS-4718 (PND-1186) Squamous Cell CarcinomaNot Reported1.49[7]
Compound 12s MGC-803 (Gastric Cancer)Not Reported0.24[9]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the validation process.

FAK Signaling Pathway

Integrin activation at focal adhesions recruits and activates FAK, leading to the autophosphorylation of Tyr397.[3][12] This creates a binding site for Src family kinases, initiating downstream signaling cascades that regulate cell migration, proliferation, and survival.[2][4]

FAK_Signaling_Pathway ECM Extracellular Matrix Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates pY397 pY397-FAK FAK->pY397 autophosphorylates Src Src pY397->Src recruits FAK_Src FAK-Src Complex pY397->FAK_Src Src->FAK_Src Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK_Src->Downstream activates Cellular_Responses Cell Migration, Proliferation, Survival Downstream->Cellular_Responses promotes CETSA_Workflow cluster_cell_culture Cell Culture cluster_heat_treatment Heat Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Treat_Cells Treat cells with compound or vehicle (DMSO) Heat_Cells Heat cell suspension/lysate at different temperatures Treat_Cells->Heat_Cells Lyse_Cells Cell Lysis Heat_Cells->Lyse_Cells Separate_Proteins Separate soluble and precipitated proteins Lyse_Cells->Separate_Proteins Detect_Protein Detect target protein (e.g., Western Blot, ELISA) Separate_Proteins->Detect_Protein Plot_Curve Plot melting curve (soluble protein vs. temperature) Detect_Protein->Plot_Curve Determine_Shift Determine thermal shift Plot_Curve->Determine_Shift

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N2-Isopropylpyrazine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Disposal

The proper disposal of research chemicals is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational plan for the disposal of N2-Isopropylpyrazine-2,5-diamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling and disposing of structurally related compounds, such as aromatic amines and pyrazine derivatives, which may possess hazardous properties.[1][2][3][4]

Immediate Safety and Handling Precautions

Due to the potential toxicity of aromatic amines, stringent safety measures must be observed at all times.[1][2][3] Personnel handling this compound should be thoroughly trained in handling hazardous materials.[5]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against exposure.[6][7][8]

  • Hand Protection: Wear chemical-resistant gloves. It is advisable to double-glove.[6][9]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over safety glasses if there is a risk of splashing.[7][9]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be used.[8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9] If there is a risk of generating dust or aerosols, a respirator may be necessary.[9][10]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound".[11][12]

    • Keep this waste stream separate from other chemical wastes to prevent potentially hazardous reactions.[11][12][13] Incompatible materials to keep separate include strong oxidizing agents and acids.[12]

  • Container Selection and Management:

    • Use a container that is chemically compatible with the compound and can be securely sealed with a screw-on cap.[14]

    • The container must be in good condition and free from leaks.

    • Keep the waste container closed except when adding waste.[11][14]

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[12][14]

    • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[11][14]

  • Disposal Request and Collection:

    • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][15]

    • Do not dispose of this compound down the drain or in regular trash.[5][11][13]

  • Spill Management:

    • In the event of a spill, evacuate the area and alert laboratory personnel.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[5]

    • Decontaminate the spill area thoroughly.

Data Summary for Disposal Considerations

ParameterGuidelineSource
Waste Classification Likely Hazardous Waste[15],[16]
Incompatible Materials Strong oxidizing agents, Acids[12]
Recommended PPE Chemical-resistant gloves, Splash goggles, Lab coat[6],[9],[7]
Container Type Sealable, chemically compatible container[11],[14]
Disposal Method Licensed hazardous waste contractor[13]

Experimental Protocols

This document provides operational guidance and does not cite specific experimental protocols. The disposal procedures outlined are based on established safety protocols for handling hazardous chemical waste in a laboratory setting.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated assess_hazards Assess Hazards (Consult literature for related compounds) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe segregate_waste Segregate Waste (Label as Hazardous) select_ppe->segregate_waste choose_container Choose Compatible Container (Sealable, Leak-proof) segregate_waste->choose_container store_safely Store in Designated Area (Secondary Containment) choose_container->store_safely request_pickup Request Waste Pickup (EHS or Contractor) store_safely->request_pickup end End: Proper Disposal request_pickup->end

References

Personal protective equipment for handling N2-Isopropylpyrazine-2,5-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N2-Isopropylpyrazine-2,5-diamine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]

Recommended PPE for Handling this compound

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[2][3]Protects eyes and face from splashes and airborne particles.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][3]Prevents skin contact with the chemical.[3]
Body Protection A laboratory coat or chemical-resistant coveralls.[2]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.Prevents inhalation of harmful vapors or dust.[1]
Foot Protection Closed-toe shoes, preferably chemical-resistant safety footwear.[3][6]Protects feet from spills and falling objects.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

Operational Plan for Handling

  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition.[1] Review the Safety Data Sheet (SDS) for any specific handling instructions.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Avoiding Contact : Avoid direct contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in areas where the chemical is handled.[7]

  • Weighing and Transfer : When weighing or transferring the substance, do so carefully to avoid creating dust or aerosols.

  • Contamination : In case of a spill, follow established laboratory procedures for chemical spill cleanup. Absorb the spill with an inert material and place it in a sealed container for disposal.[5]

Storage Plan

Storage ConditionRecommendationRationale
Container Store in a tightly closed, properly labeled container.[5]Prevents leakage and ensures proper identification of the chemical.
Location Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]Minimizes the risk of hazardous reactions and degradation of the compound.
Access Store in a secure area with restricted access to authorized personnel only.Prevents unauthorized use and accidental exposure.

Disposal Plan

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

Step-by-Step Disposal Guidance

  • Waste Collection : Collect all waste materials, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.

  • Container Sealing : Ensure the waste container is securely sealed to prevent any leakage.

  • Labeling : Clearly label the waste container with the chemical name and any associated hazards.

  • Storage of Waste : Store the sealed waste container in a designated hazardous waste accumulation area.

  • Professional Disposal : Arrange for the disposal of the chemical waste through a licensed environmental waste management company. Do not dispose of this compound down the drain or in the regular trash.[8]

Experimental Workflow for Safe Handling

start Start: Prepare for Handling ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Step 2: Ensure Proper Ventilation (Use Chemical Fume Hood) ppe->ventilation handling Step 3: Handle Chemical (Weighing, Transferring, etc.) ventilation->handling decontamination Step 4: Decontaminate Work Area and Equipment handling->decontamination waste Step 5: Segregate and Label Hazardous Waste decontamination->waste storage Step 6: Store Waste in Designated Area waste->storage disposal Step 7: Arrange for Professional Disposal storage->disposal end End: Procedure Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.